Ciprofloxacin

Catalog No.
S523835
CAS No.
85721-33-1
M.F
C17H18FN3O3
M. Wt
331.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofloxacin

CAS Number

85721-33-1

Product Name

Ciprofloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

InChI

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)

InChI Key

MYSWGUAQZAJSOK-UHFFFAOYSA-N

SMILES

Array

solubility

1mg/mL
Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/
Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol
In water, 30,000 mg/L at 20 °C
1.35e+00 g/L

Synonyms

Anhydrous, Ciprofloxacin Hydrochloride, Bay 09867, Bay-09867, Bay09867, Ciprinol, Cipro, Ciprofloxacin, Ciprofloxacin Hydrochloride, Ciprofloxacin Hydrochloride Anhydrous, Ciprofloxacin Monohydrochloride Monohydrate, Hydrochloride Anhydrous, Ciprofloxacin, Hydrochloride, Ciprofloxacin, Monohydrate, Ciprofloxacin Monohydrochloride, Monohydrochloride Monohydrate, Ciprofloxacin

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

The exact mass of the compound Ciprofloxacin is 331.1332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <1mg/ml0.09 msoluble in dilute (0.1n) hydrochloric acid; practically insoluble in ethanolin water, 30,000 mg/l at 20 °c1.35e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758467. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

ciprofloxacin mechanism of action DNA gyrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Mechanism of Action

Ciprofloxacin is a broad-spectrum bactericidal antibiotic belonging to the fluoroquinolone class, widely used against Gram-negative bacilli including Pseudomonas aeruginosa and members of Enterobacteriaceae [1]. Its primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV [2] [1]. In Escherichia coli and many other Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is a secondary target, with the relative importance varying across bacterial species [2] [1]. These enzymes are essential for bacterial DNA replication, transcription, and chromosome decatenation. DNA gyrase itself introduces negative supercoils into DNA, helping to manage torsional stress accumulated during these processes [3].

This compound exerts its effect by directly interfering with the function of these enzymes. It does not prevent the initial binding of the enzyme to DNA but rather traps the enzyme-DNA complex after the DNA has been cleaved [2]. This results in the formation of a stable ternary complex (drug-enzyme-DNA) that blocks the progression of replication forks [2]. The formation of this complex has two critical consequences:

  • Replication Fork Blockage: The poisoned gyrase acts as a physical roadblock for the DNA replication machinery, halting DNA synthesis [2].
  • DNA Double-Strand Breaks (DSBs): The stabilized complex leads to the generation of DSBs via replication-dependent "chicken foot" mechanisms and, to some extent, through replication-independent pathways [2]. A single unrepaired DSB can be lethal to the bacterial cell [2].

The following diagram illustrates this "roadblock-and-kill" mechanism, which is central to this compound's bactericidal activity.

G Start Bacterial Cell Gyrase DNA Gyrase (GyrA & GyrB subunits) Start->Gyrase DNA Double-Stranded DNA Start->DNA TernaryComplex Stabilized Ternary Complex (this compound-Gyrase-DNA) Gyrase->TernaryComplex  this compound Binding DNA->TernaryComplex  this compound Binding Consequences Cellular Consequences ForkBlockage Replication Fork Blockage Consequences->ForkBlockage  Roadblock DSBs Double-Strand Breaks (DSBs) Consequences->DSBs  Kill CellDeath Cell Death ForkBlockage->CellDeath DSBs->CellDeath

Diagram 1: The 'roadblock-and-kill' mechanism of this compound action, leading to bacterial cell death.

Structural Biology and Molecular Interactions

Enzyme Structure and Binding Sites

DNA gyrase is an heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2) [3]. The GyrA subunit contains the catalytic tyrosine residues responsible for DNA cleavage and rejoining. The GyrB subunit contains the ATPase domain that provides energy for the enzyme's conformational changes [4] [3].

Fluoroquinolones like this compound primarily target the quinolone resistance-determining region (QRDR) of the GyrA subunit, which encompasses amino acid residues 67 to 106 in E. coli [5] [3]. The binding occurs at the enzyme-DNA interface, stabilizing the cleaved complex and preventing DNA religation [4]. This binding mode is distinct from that of newer, non-quinolone inhibitors (e.g., TriBE inhibitors like GP6) which target the ATP-binding pocket in the GyrB subunit, thus avoiding cross-resistance with fluoroquinolones [4].

Key Molecular Interactions

The bicyclic quinoline core of this compound is essential for its interaction with the gyrase-DNA complex. Specific functional groups critical for its activity include:

  • The C-3 carboxyl and C-4 carbonyl groups, which interact with magnesium ions and key amino acid residues in the enzyme pocket, facilitating binding to the DNA-gyrase complex [6].
  • The C-6 fluorine atom, which enhances cell penetration and broad-spectrum activity [7].
  • The C-7 piperazinyl group, which improves potency against Gram-negative pathogens and influences pharmacokinetic properties [6]. Modifications at this position are a major focus of analogue development to overcome resistance [6].

Quantitative Data on Resistance Mutations

A major challenge in the clinical use of this compound is the emergence of resistance, primarily driven by mutations in the target enzymes and upregulation of efflux pumps. The table below summarizes common resistance-conferring mutations and their impact.

Table 1: Common QRDR Mutations and Their Impact on this compound Resistance

Target Gene Organism Common Mutations Structural & Functional Impact Experimental Evidence
gyrA [5] Salmonella enterica serovar Typhi, E. coli S83F, S83Y, D87N, D87G, D87Y [5] [4] [3] Alters drug-binding site (QRDR), reduces binding affinity; some mutations (D87N/Y) stabilize protein, while others (D87G) destabilize it [3]. Clinical isolate sequencing, molecular docking, and dynamics show reduced binding affinity [5] [3].
gyrB [4] E. coli, A. baumannii S464F [5] (Other mutations occur but are less common than in gyrA) [4]. Modifies the ATP-binding pocket in GyrB; spectrum distinct from GyrA and from non-quinolone GyrB inhibitors [4]. Morbidostat experimental evolution and WGS [4].
parC [5] Salmonella enterica serovar Typhi S80I [5] Alters binding site in topoisomerase IV, a secondary target. Contributes to higher-level resistance, often following a primary gyrA mutation [5]. Identified in clinical isolates via PCR and sequencing [5].
parE [5] Salmonella enterica serovar Typhi L416F [5] Impact similar to gyrB mutations; contributes to resistance in combination with other mutations [5]. Identified in clinical isolates via PCR and sequencing [5].

Beyond target site mutations, other significant resistance mechanisms include:

  • Efflux Pump Upregulation: Overexpression of pumps like AcrAB-TolC in E. coli and AdeIJK in A. baumannii reduces intracellular drug concentration [4]. This often appears early in resistance evolution against novel GyrB inhibitors and can confer cross-resistance to this compound [4].
  • Plasmid-Mediated Resistance: Genes such as qnrS1 protect DNA gyrase from quinolone inhibition and act as transport channels to extrude this compound, facilitating rapid horizontal transfer of resistance [5].

Experimental Protocols for Investigation

Molecular Docking for Binding Analysis

Objective: To predict the binding affinity and binding pose of this compound (and its analogs) within the QRDR of DNA gyrase.

Protocol:

  • Protein Preparation: Obtain the 3D crystal structure of DNA gyrase (e.g., PDB IDs: 2XCT for S. aureus gyrase) [6]. Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and assign partial charges using tools like AutoDock Tools or MOE.
  • Ligand Preparation: Draw or obtain the 3D structure of this compound. Optimize its geometry and minimize its energy using computational chemistry software (e.g., Gaussian 16 at the DFT B3LYP/6-311+G(d,p) level is used in advanced studies) [8]. Consider the dominant zwitterionic form at physiological pH.
  • Define the Binding Site: Set the docking grid box to encompass the known QRDR residues (e.g., around S83 and D87 in GyrA) [3].
  • Perform Docking: Use docking software such as AutoDock Vina [8] to generate multiple binding poses. The output with the most negative binding energy (ΔG, in kcal/mol) typically represents the most stable predicted complex.
  • Analysis: Visualize the top poses to identify key molecular interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) between the drug and amino acid residues in the QRDR.
Experimental Evolution of Resistance (Morbidostat)

Objective: To study the dynamics and pathways of resistance development in real-time under controlled, escalating drug pressure [4].

Protocol:

  • Inoculation: Start multiple (e.g., 6) parallel continuous cultures of bacteria (e.g., E. coli BW25113) in a morbidostat device with fresh medium.
  • Drug Regimen: The device continuously monitors bacterial growth (e.g., via optical density). If growth exceeds a set threshold, the culture is automatically diluted with medium containing an increasing concentration of this compound. If growth is inhibited, it receives drug-free medium. This forces the population to adapt under steadily increasing selective pressure [4].
  • Sampling and Sequencing: Periodically collect samples from each culture over several days (e.g., 150-200 hours). Extract genomic DNA from these populations and perform Whole Genome Sequencing (WGS) using an Illumina platform [4].
  • Variant Analysis: Map the sequencing reads to a reference genome to identify emerging mutations (SNVs, indels, CNVs). Track the frequency of these variants over time to determine the evolutionary trajectory and identify mutations that confer a selective advantage [4].

The workflow for this powerful approach is summarized below.

G Start Inoculate Parallel Bacterial Cultures Morbidostat Continuous Culture in Morbidostat Start->Morbidostat Decision Monitor Growth Morbidostat->Decision Sample Periodic Sampling & WGS Morbidostat->Sample DrugDose Dilute with Drug-Containing Medium Decision->DrugDose High Growth NoDrug Dilute with Drug-Free Medium Decision->NoDrug Inhibited Growth DrugDose->Morbidostat Feedback Loop NoDrug->Morbidostat Feedback Loop Analysis Variant Calling & Trajectory Analysis Sample->Analysis

Diagram 2: Morbidostat experimental workflow for studying resistance evolution.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

Protocol (Broth Microdilution, CLSI Guidelines) [5]:

  • Preparation: Prepare a sterile 96-well microtiter plate. Add 50 μL of Mueller-Hinton Broth (MHB) to wells in columns 2-11.
  • Drug Dilution: Create a starting concentration of this compound (e.g., 64 μg/mL) in MHB. Add 100 μL to the wells of column 1. Perform a two-fold serial dilution by transferring 50 μL from column 1 to column 2, mixing, and repeating to column 10. Discard 50 μL from column 10. Column 11 serves as a growth control (no antibiotic).
  • Inoculation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and dilute it to yield ~5x105 CFU/mL in MHB. Add 50 μL of this inoculum to all wells from columns 1 to 11.
  • Incubation and Reading: Cover the plate and incubate at 35°C for 16-20 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Research and Development Directions

Designing Novel Analogues

Current research focuses on modifying the this compound core structure to overcome resistance and improve efficacy. Key strategies include:

  • C-7 Modification: Replacing the piperazine ring with bulky, rigid moieties (e.g., arylpyrrolidine, aromatic amides) to evade efflux pumps and enhance target binding [6].
  • C-3 Replacement: Substituting the carboxyl group with bioisosteres like aromatic amides, which has shown promise in maintaining or even enhancing potency against resistant strains [6].
  • Combination with Efflux Pump Inhibitors (EPIs): Co-administering this compound with compounds like piperine and its aryl alkenyl amide/imine analogs to inhibit efflux pumps and potentiate antibiotic activity [9]. Quantitative Structure-Activity Relationship (QSAR) models are being used to design more effective EPIs, highlighting descriptors like E-state indices and A log P as critical for activity [9].
Exploring Non-Traditional Applications

Computational and preliminary experimental studies suggest potential for drug repurposing:

  • Antiviral Activity: Molecular docking and dynamics simulations indicate that this compound and levofloxacin can bind with low energy to key SARS-CoV-2 proteins, including the S-protein, E-protein, TMPRSS2, and RNA-dependent RNA polymerase (RdRp), suggesting a potential for inhibiting viral replication [8]. However, this requires rigorous clinical validation.
  • Anticancer Potential: In vitro studies show that this compound can induce dose- and time-dependent growth inhibition and apoptosis in various cancer cell lines, including bladder carcinoma. The achievable urinary concentrations are particularly relevant for managing bladder cancer [1].

Conclusion

References

ciprofloxacin pharmacokinetics and pharmacodynamics profile

Author: Smolecule Technical Support Team. Date: February 2026

Core PK/PD Relationships and Target Attainment

The bactericidal activity of ciprofloxacin is concentration-dependent. The most critical PK/PD index for predicting efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC₂₄/MIC) [1] [2]. A secondary index is the peak serum concentration to MIC ratio (Cmax/MIC), which is particularly important for suppressing resistance [2].

The table below summarizes the key PK/PD targets and the probabilities of achieving them in different patient populations.

PK/PD Index Target Value Probability of Target Attainment (PTA) & Clinical Context Key Findings
fAUC₂₄/MIC ≥ 100-125 [2] [3] Critically Ill Patients (MIC 0.25 mg/L): 61.9% PTA with standard dose (400-1200 mg/day) [2]. Doses ≥ 1200 mg/day often needed in critically ill patients; high inter-individual variability supports TDM [2].
fAUC₂₄/MIC ≥ 100-125 [2] [3] General Ward Patients (MIC 0.25 mg/L): 41% PTA with regular doses; 13% PTA in renal impairment with reduced doses [3]. Standard dosing insufficient for many; guideline-recommended dose reductions in renal impairment may further reduce target attainment [3].
AUC₂₄/MIC (Serum) Correlates with effect (R² = 0.71 in urine, 0.69 in kidneys) [1] Mouse UTI Model (Susceptible E. coli, MIC 0.032 mg/L): Effective eradication with divided daily doses [1]. Effect is mostly AUC/MIC-driven; divided doses are superior to single daily doses for optimal effect [1].
%T>MIC (Serum) Correlates with effect (R² = 0.41 in urine, 0.61 in kidneys) [1] Mouse UTI Model: Less correlated with bacterial killing than AUC/MIC [1]. While secondary to AUC/MIC, sustained urine concentrations are important for effect in UTIs [1].

A critical challenge is that even minor increases in MIC, within the susceptible breakpoint range, can lead to treatment failure. As shown in mouse models, this compound could not clear urine or kidneys of E. coli strains with low-level resistance (MICs of 0.06, 0.25, and 1 mg/L) when a humanized standard dose was administered [1].

Detailed Experimental Protocols

For researchers, the methodology behind PK/PD studies is fundamental. Here are detailed protocols for key experiments from the search results.

Protocol: Mouse Ascending UTI Model for PK/PD Analysis [1]

This model is used to establish the relationship between drug exposure and bacterial killing in urinary tract tissues.

  • 1. Infection Model: Induce an ascending urinary tract infection in mice using a susceptible E. coli strain (e.g., MIC = 0.032 mg/L).
  • 2. Dosing Regimen: Treat mice subcutaneously with this compound for 3 days. To establish PK/PD relationships, use a wide range of doses (e.g., from 1.75 mg/kg to 28 mg/kg) and different dosing intervals (e.g., once daily to six times daily).
  • 3. Sample Collection:
    • Pharmacokinetics: Collect blood and urine samples at various time points after dosing. Analyze this compound concentrations using a validated method (e.g., HPLC or LC-MS/MS).
    • Pharmacodynamics: At the end of treatment, collect urine, bladder, and kidney tissues from sacrificed animals. Homogenize tissues and perform quantitative bacterial counts (CFU/organ or CFU/mL).
  • 4. Data Analysis:
    • Calculate PK parameters (AUC₂₄, Cmax, half-life) using non-compartmental analysis.
    • Determine the reduction in bacterial counts compared to saline-treated controls.
    • Correlate the effect (change in log₁₀ CFU) with the PK/PD indices (AUC₂₄/MIC and %T>MIC) using non-linear regression to establish the primary driver of efficacy.
Protocol: Population PK Model in Critically Ill Patients [2]

This protocol describes how to develop a model to understand the wide variability in drug exposure in a clinical population.

  • 1. Study Population: Enroll critically ill adult patients (e.g., median age 66, APACHE II score 22) receiving intravenous this compound (400-1200 mg/day).
  • 2. Blood Sampling: Obtain rich or sparse PK sampling. For example, collect blood samples pre-dose (trough), 15-30 min post-infusion (peak), and at 1, 3, and 12 hours post-infusion. Record exact sampling times.
  • 3. Bioanalysis:
    • Centrifuge blood samples and store plasma at -80°C.
    • Determine plasma this compound concentrations using a validated UPLC-MS/MS method.
    • Correct total drug concentrations for protein binding (e.g., using a factor of 0.7) to obtain free (f) concentrations [2].
  • 4. Model Development:
    • Use non-linear mixed-effects modelling (e.g., with NONMEM) to fit the data.
    • Test one-, two-, and three-compartment structural models.
    • Identify significant covariates (e.g., serum creatinine, eGFR, body weight) that explain inter-individual variability in clearance and volume of distribution.
  • 5. Model Application:
    • Validate the final model using visual predictive checks and other diagnostics.
    • Use the model to perform Monte Carlo simulations and calculate the Probability of Target Attainment (PTA) for various dosing regimens and MIC values.
Protocol: Capillary Electrophoresis for Drug Quantification in Urine [4]

This method provides a simple and fast alternative to HPLC for quantifying this compound in biological matrices like urine.

  • 1. Sample Preparation (Liquid-Liquid Extraction):
    • Mix a human urine sample with 0.2 mol/L phosphate buffer (pH 7.00) in a 2:1 (urine:buffer) ratio.
    • Add 1 mL of an organic solvent mixture (dichloromethane and chloroform in a 3:1 volume ratio) and extract for 15 minutes.
    • Repeat the extraction process three times for the same urine sample to improve recovery.
    • Combine and evaporate the organic layers, then reconstitute the residue in a suitable solvent for analysis.
  • 2. Electrophoretic Conditions:
    • Capillary: Fused silica.
    • Background Electrolyte (BGE): 0.1 mol/L phosphate-borate buffer, pH 8.40.
    • Separation: Voltage of 16 kV, capillary temperature of 25°C.
    • Detection: UV detection at 288 nm.
  • 3. Validation: The method should be validated for linearity (e.g., 1–6 nmol/mL), precision (RSD < 15%), and accuracy (recovery 85-115%) [4].

Experimental Workflow and PK/PD Relationships

The following diagrams illustrate the logical flow of a PK/PD study and the consequential relationship between drug exposure and bacterial resistance.

workflow Start Study Start PK PK Phase: Drug Administration and Blood Sampling Start->PK PD PD Phase: Tissue Collection and Bacterial Count (CFU) PK->PD Analysis Data Analysis: Calculate AUC/MIC & %T>MIC PD->Analysis Correlation Correlate PK/PD Indices with Bacterial Kill Analysis->Correlation End Establish PK/PD Target and Dosing Strategy Correlation->End

Experimental workflow for establishing this compound PK/PD targets, from drug administration to data analysis.

resistance Subtherapeutic Subtherapeutic Exposure (AUC/MIC < Target) SelectivePressure Selective Pressure on Bacterial Population Subtherapeutic->SelectivePressure Survival Survival of Less Susceptible Subpopulations SelectivePressure->Survival Mutation Acquisition of Resistance Mutations (e.g., in gyrA) Survival->Mutation TreatmentFailure Increased MIC & Clinical Treatment Failure Mutation->TreatmentFailure

Consequence of failing to achieve this compound PK/PD targets, leading to resistance.

References

Comprehensive Technical Analysis: Ciprofloxacin Anti-Biofilm Activity Mechanisms and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biofilm Resistance and Ciprofloxacin's Role

Bacterial biofilms represent structured communities of microbial cells embedded in a self-produced matrix of extracellular polymeric substances (EPS) that demonstrate remarkable resilience to antimicrobial agents and host immune responses. The biofilm matrix consists of complex mixtures of polysaccharides, proteins, nucleic acids, and lipids that create a protective barrier around bacterial colonies, reducing antibiotic penetration and creating heterogeneous microenvironments where metabolic activity varies significantly. This physiological heterogeneity is a key factor in the observed tolerance to antibiotics, which can be up to 1,000 times greater in biofilm-embedded bacteria compared to their planktonic counterparts. The clinical significance of biofilms is substantial, as approximately 80% of persistent bacterial infections involve biofilm formation, including those associated with medical implants, chronic wounds, and respiratory infections in immunocompromised patients.

This compound, a broad-spectrum fluoroquinolone antibiotic, has been extensively utilized for treating diverse infections since its introduction. Its primary mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and recombination. By binding to the A subunits of these enzymes, this compound stabilizes DNA-enzyme complexes and prevents the religation of cleaved DNA strands, ultimately leading to double-strand breaks and bacterial cell death. While traditionally considered more effective against planktonic bacteria, emerging evidence demonstrates that this compound exhibits clinically relevant anti-biofilm activity against various pathogens, particularly when employed in combination strategies with other antimicrobial agents or biofilm-disrupting compounds. This comprehensive review examines the mechanisms, efficacy, and experimental approaches for evaluating this compound's anti-biofilm activity, with particular emphasis on synergistic combinations that enhance its therapeutic potential against biofilm-associated infections.

Core Mechanisms of this compound Against Biofilms

Primary Mechanism: Enzymatic Inhibition and DNA Damage

This compound's fundamental antibacterial activity stems from its capacity to inhibit type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for managing DNA supercoiling and chromosome segregation during bacterial replication. In biofilm populations, this mechanism remains operative but encounters additional barriers. The extracellular polymeric matrix of biofilms acts as a molecular sieve that can retard this compound diffusion, creating concentration gradients that result in sublethal exposure for bacteria residing in the biofilm's deeper layers. Furthermore, the reduced metabolic activity characteristic of biofilm-embedded bacterial subpopulations diminishes the efficacy of this compound, as its bactericidal activity is most pronounced against rapidly dividing cells. Despite these challenges, this compound maintains the ability to penetrate biofilms sufficiently to exert antibacterial effects, particularly when administered at appropriate concentrations or in combination with matrix-disrupting agents [1].

Research has demonstrated that this compound can induce substantial damage to biofilm integrity through mechanisms extending beyond conventional topoisomerase inhibition. At concentrations exceeding the minimum inhibitory concentration (MIC), this compound causes collateral effects on bacterial cell walls and membranes, potentially contributing to its anti-biofilm efficacy. Studies with Mycobacterium smegmatis have revealed that this compound exposure reduces cellular levels of DNA, RNA, and proteins, while also altering key cell wall components including phospholipids, galactose, arabinose, glucosamine, and mycolic acids. These secondary effects suggest that this compound's anti-biofilm activity may involve disruption of structural elements essential for biofilm maintenance and stability, though these observations require further validation in additional bacterial species [1].

Secondary Mechanisms: Combined Effects on Membrane Integrity

The anti-biofilm efficacy of this compound is significantly enhanced when combined with other antimicrobial agents, particularly those that target bacterial membranes. When this compound is administered alongside antimicrobial peptides (AMPs) such as melimine and Mel4, researchers have observed marked increases in membrane disruption within biofilms. These combination treatments result in substantially greater release of intracellular components compared to either agent alone, indicating synergistic disruption of membrane integrity. Specifically, combinations of melimine with this compound at 2× MIC concentrations trigger the release of ≥66 nM ATP and three-fold higher concentrations of DNA/RNA compared to melimine alone. This enhanced membrane disruption facilitates improved this compound penetration to intracellular targets, effectively overcoming the diffusion barriers presented by the biofilm matrix [2].

The proposed mechanism for this synergy involves initial binding of this compound to teichoic acids in the staphylococcal cell wall, which potentially reduces electrostatic interactions between AMPs and cell wall components, thereby facilitating more direct engagement of AMPs with bacterial membranes. Subsequent membrane disruption by AMPs enhances this compound uptake, resulting in more effective inhibition of intracellular targets. This complementary action explains the observed 27-48% improvement in biofilm disruption when this compound is combined with AMPs compared to AMPs alone. The cooperative mechanism demonstrates how conventional antibiotics with intracellular targets can benefit substantially from combination with membrane-active agents, providing a promising approach for overcoming biofilm-mediated treatment failures [2].

Quantitative Data on this compound Anti-Biofilm Efficacy

Anti-Biofilm Efficacy Against Various Pathogens

Table 1: this compound Efficacy Against Biofilms of Different Bacterial Pathogens

Bacterial Pathogen Biofilm Reduction Concentration Experimental Model Reference
Staphylococcus aureus 27-48% enhancement with AMPs 1-2× MIC (0.5-1 µg/mL) In vitro biofilm model [2]
Enteroaggregative E. coli (EAEC) 95% susceptibility Clinical concentrations Clinical isolates [3]
Pseudomonas aeruginosa 43% biomass reduction MIC (0.63 µg/mL) In vitro biofilm model [4]
Staphylococcus aureus with synthetic peptides 76% inhibition 0.39 µg/mL + 6.2 µg/mL peptide In vitro biofilm model [5]

The data presented in Table 1 demonstrates that this compound exhibits variable efficacy against biofilms formed by different bacterial pathogens. While this compound alone shows moderate activity against certain biofilms, its effectiveness is substantially enhanced when utilized in combination with other antimicrobial agents. Against Staphylococcus aureus biofilms, this compound alone provides limited disruption; however, when combined with antimicrobial peptides, it demonstrates significantly enhanced anti-biofilm activity, with improvements of 27-48% compared to peptide treatments alone. Similarly, against enteroaggregative Escherichia coli (EAEC) clinical isolates, this compound maintains impressive activity, with 95% of biofilm-forming strains remaining susceptible. This sustained effectiveness against EAEC biofilms highlights this compound's potential utility in treating persistent gastrointestinal infections associated with biofilm formation [3].

In contrast, this compound demonstrates more modest activity against Pseudomonas aeruginosa biofilms when administered as monotherapy. At the minimum inhibitory concentration (MIC), this compound reduces P. aeruginosa biofilm biomass by only 43%, despite completely inhibiting planktonic growth. This discrepancy underscores the enhanced tolerance of biofilm-embedded bacteria to conventional antibiotic treatments and emphasizes the need for alternative approaches. The most impressive results against S. aureus biofilms were achieved through combination therapy with synthetic peptides, where this compound at a sub-MIC concentration (0.39 µg/mL) combined with Mo-CBP3-PepIII (6.2 µg/mL) inhibited biofilm formation by 76%. These findings collectively demonstrate that while this compound possesses intrinsic anti-biofilm properties, its clinical utility against biofilm-associated infections is substantially improved through strategic combination approaches [4] [5].

Combination Therapy Efficacy

Table 2: Enhanced Anti-Biofilm Efficacy of this compound in Combination Therapies

Combination Partner Pathogen Biofilm Reduction Synergistic Effects Reference
Melimine (AMP) S. aureus 27% enhancement ≥66 nM ATP release, 3× DNA/RNA release [2]
Mel4 (AMP) S. aureus 48% enhancement Extensive membrane disruption [2]
D-Aspartic Acid S. aureus 97.6% dispersal Disruption of eDNA matrix [6]
D-Glutamic Acid S. aureus 96.89% inhibition Prevention of eDNA formation [6]
Indoloquinoline Indol-2 P. aeruginosa 79-88% reduction Prevention of adhesion [4]
Synthetic Peptides S. aureus 60% preformed biofilm reduction Membrane pore formation [5]

The synergistic combinations outlined in Table 2 demonstrate that this compound's anti-biofilm activity can be significantly enhanced through partnership with diverse adjuvant compounds. The most pronounced effects are observed with antimicrobial peptides (melimine and Mel4), which enhance this compound's efficacy by 27-48% compared to peptide monotherapy. This synergistic interaction results in substantial membrane damage, evidenced by increased release of intracellular ATP and nucleic acids, suggesting that the peptides facilitate this compound access to intracellular targets by compromising membrane integrity. Similarly, acidic D-amino acids (D-aspartic acid and D-glutamic acid) exhibit remarkable synergy with this compound, achieving up to 97.6% dispersal and 96.89% inhibition of S. aureus biofilms. These amino acids function by disrupting the extracellular DNA (eDNA) meshwork that constitutes a critical structural component of the biofilm matrix, thereby enhancing this compound penetration and efficacy [2] [6].

Additional support for combination approaches comes from studies with indoloquinoline derivatives and synthetic peptides, which enhance this compound's activity against P. aeruginosa and S. aureus biofilms, respectively. Notably, certain indoloquinoline compounds completely prevent bacterial adhesion when combined with this compound, while synthetic peptides enable substantial reduction (60%) of preformed biofilms, which typically demonstrate heightened resistance to antimicrobial agents. The consistent theme across these synergistic combinations is the capacity of adjuvant compounds to target structural elements of the biofilm matrix or bacterial membranes that are not directly affected by this compound alone. These findings strongly support the development of combination therapies as a strategic approach to overcoming the recalcitrance of biofilm-associated infections to conventional antibiotic treatments [4] [5].

Experimental Protocols for Assessing Anti-Biofilm Activity

Biofilm Cultivation and Quantification Methods

Robust assessment of this compound's anti-biofilm activity requires standardized protocols for biofilm cultivation, treatment, and quantification. The crystal violet staining method represents the most widely employed technique for biofilm biomass quantification due to its simplicity, reproducibility, and cost-effectiveness. The standard protocol involves several sequential steps: (1) cultivation of biofilms in appropriate media (typically tryptic soy broth supplemented with glucose for S. aureus or minimal media for P. aeruginosa) for 24-72 hours under static conditions at 37°C; (2) careful removal of planktonic cells and non-adherent bacteria through gentle washing with phosphate-buffered saline (PBS); (3) biofilm fixation using 99% methanol for 15 minutes; (4) staining with 0.1% crystal violet solution for 15-30 minutes; (5) removal of excess stain through repeated washing; (6) solubilization of bound crystal violet with 33% acetic acid; and (7) quantification of biofilm biomass via measurement of optical density at 600 nm using a microplate reader. This method provides reliable quantification of total biofilm biomass but does not distinguish between live and dead cells [6] [5].

Complementary approaches for biofilm assessment include viability staining using fluorescent dyes such as the LIVE/DEAD BacLight Bacterial Viability Kit, which differentiates between live and dead cells based on membrane integrity. This method typically employs two nucleic acid stains: SYTO 9, which labels all bacteria with green fluorescence, and propidium iodide, which penetrates only bacteria with compromised membranes and produces red fluorescence. The protocol involves staining prepared biofilms with the dye mixture for 30 minutes in the dark, followed by visualization using confocal laser scanning microscopy (CLSM) or fluorescence microscopy. Quantitative image analysis of confocal micrographs provides data on biofilm thickness, biovolume, and surface coverage, offering three-dimensional structural information that surpasses the capabilities of crystal violet staining alone. Additional analytical techniques include scanning electron microscopy (SEM) for high-resolution visualization of biofilm ultrastructure, and ATP release assays to quantify membrane disruption by measuring extracellular ATP concentrations using luminometry [2] [7] [5].

Assessing Anti-Biofilm Effects: Inhibition and Dispersal

Evaluation of this compound's effects on biofilms encompasses two primary experimental paradigms: biofilm inhibition (prevention of biofilm formation) and biofilm dispersal (disruption of preformed biofilms). For inhibition assays, this compound is introduced simultaneously with bacterial inoculation, allowing assessment of its capacity to prevent initial attachment and biofilm development. Standard protocols involve incubating bacterial suspensions (typically 10^6 cells/mL) with serial dilutions of this compound in 96-well polystyrene plates for 24-48 hours at 37°C, followed by biofilm quantification using crystal violet staining or viability staining. For dispersal assays, mature biofilms are first established by incubating bacterial cultures for 24-72 hours without antimicrobial agents, after which this compound treatments are applied for an additional 24 hours. This approach evaluates the capacity of this compound to disrupt pre-existing biofilms, which typically demonstrate greater antimicrobial resistance than developing biofilms [6] [5].

When investigating combination therapies, checkerboard assays provide systematic assessment of potential synergistic interactions. This method involves testing serial dilutions of this compound in combination with serial dilutions of the adjuvant compound in a two-dimensional matrix, enabling calculation of fractional inhibitory concentration (FIC) indices to quantify synergy. The standard formula for FIC index is FIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone), where FIC indices ≤0.5 indicate synergy, >0.5-4 indicate additive or indifferent effects, and >4 indicate antagonism. For enhanced mechanistic insight, these approaches can be supplemented with membrane integrity assays that quantify release of intracellular components such as ATP, DNA, and proteins, providing indirect evidence of membrane disruption. Additionally, reactive oxygen species (ROS) production can be measured using fluorogenic dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to evaluate oxidative stress contributions to bacterial killing [2] [5].

Synergistic Combination Strategies with this compound

Antimicrobial Peptides and Synthetic Peptides

Antimicrobial peptides (AMPs) represent a promising class of adjuvants that significantly enhance this compound's anti-biofilm efficacy through complementary mechanisms of action. Cationic AMPs such as melimine and Mel4 exhibit broad-spectrum activity against clinical isolates of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. These peptides demonstrate minimal cytotoxicity at concentrations well above their minimum inhibitory concentrations and exhibit a low propensity for resistance development. When combined with this compound, AMPs produce dramatic enhancements in biofilm disruption, with combination treatments achieving 27-48% greater biofilm reduction compared to AMPs alone. The proposed mechanism for this synergy involves initial binding of this compound to teichoic acids in the bacterial cell wall, which reduces electrostatic repulsion and facilitates AMP interaction with bacterial membranes. Subsequent membrane disruption by AMPs enhances this compound penetration and access to intracellular targets, creating a cooperative antibacterial effect that exceeds the efficacy of either agent administered individually [2].

Expanding on this concept, synthetic antimicrobial peptides (SAMPs) derived from plant antimicrobial proteins have demonstrated remarkable synergy with this compound against S. aureus biofilms. Specific peptides including Mo-CBP3-PepIII and RcAlb-PepII, when combined with this compound, inhibit biofilm formation by 76% and reduce preformed biofilm mass by 60%, respectively. Mechanistic studies indicate that these peptides form pores in bacterial membranes, thereby facilitating this compound entry and enhancing its antibacterial activity within the biofilm architecture. The dual action of membrane disruption by peptides and intracellular targeting by this compound effectively addresses multiple vulnerabilities in biofilm populations. Importantly, these synthetic peptides exhibit minimal hemolytic activity at effective concentrations, suggesting favorable safety profiles for therapeutic development. This combination approach represents a promising strategy for overcoming the permeability barriers and heterogeneous metabolism that characterize biofilm-associated infections and contribute to their recalcitrance to conventional antibiotics [5].

Amino Acids and Non-Antimicrobial Adjuvants

Acidic D-amino acids, particularly D-aspartic acid (D-Asp) and D-glutamic acid (D-Glu), exhibit substantial synergy with this compound against staphylococcal biofilms through mechanisms distinct from direct antimicrobial activity. These amino acids function as biofilm matrix disruptors by specifically interfering with the architecture of the extracellular DNA (eDNA) meshwork that provides structural integrity to biofilms. Experimental evidence demonstrates that D-Asp and D-Glu, at concentrations of 20-40 mM in combination with this compound, achieve remarkable biofilm inhibition (96.89%) and dispersal (97.60%). Confocal microscopy analyses confirm that these amino acids disrupt the honeycomb-like eDNA structure characteristic of mature biofilms while simultaneously preventing its formation in developing biofilms. Additionally, acidic amino acids enhance this compound solubility through their ionizable side chains, which may further improve antibiotic penetration through the biofilm matrix. This dual functionality—matrix disruption and solubility enhancement—makes acidic amino acids particularly effective adjuvants for this compound in anti-biofilm applications [6].

Beyond amino acids, other non-antimicrobial compounds such as indoloquinoline derivatives (Indol-1 and Indol-2) significantly enhance this compound's efficacy against P. aeruginosa biofilms despite possessing no intrinsic antibacterial activity. When combined with this compound at sub-MIC concentrations, these compounds reduce biofilm formation by nearly 80% compared to this compound alone and completely prevent bacterial adhesion in some cases. The specific mechanism involves interference with initial attachment and early biofilm development stages, potentially through disruption of surface sensing or intercellular signaling pathways. Similarly, graphene quantum dots (GQDs) have demonstrated ability to disperse mature S. aureus biofilms by specifically targeting phenol-soluble modulins (PSMs), the peptide monomers that form functional amyloid fibers within the biofilm matrix. GQDs dock at the N-terminus of PSMs and alter their secondary structure, thereby inhibiting fibrillation and disrupting ECM integrity. These diverse approaches highlight the potential of anti-virulence strategies that target non-essential pathways specifically involved in biofilm formation and maintenance, potentially reducing selective pressure for conventional resistance development [7] [4].

Visualization of Mechanisms and Methodologies

Mechanism of Membrane Disruption in Combined Treatment

The following diagram illustrates the proposed mechanism of synergistic biofilm disruption when this compound is combined with antimicrobial peptides:

G Cipro This compound CW Cell Wall (Teichoic Acids) Cipro->CW Binds to DNA DNA Damage Cipro->DNA Enhanced access AMP Antimicrobial Peptide Mem Bacterial Membrane AMP->Mem Disrupts CW->AMP Reduces repulsion Release ATP/DNA/RNA Release Mem->Release Increased permeability Death Bacterial Cell Death DNA->Death Release->Death

Figure 1: Synergistic membrane disruption mechanism of this compound-AMP combinations

This visualization illustrates the sequential molecular events underlying the synergistic interaction between this compound and antimicrobial peptides. The process begins with this compound binding to teichoic acids in the bacterial cell wall, which reduces electrostatic repulsion and facilitates AMP interaction with the bacterial membrane. Subsequent membrane disruption by AMPs enhances this compound penetration into the cell, leading to increased DNA damage and release of intracellular components such as ATP and nucleic acids. This cooperative mechanism ultimately results in enhanced bacterial killing compared to either agent alone, effectively overcoming the permeability barrier that contributes to biofilm resistance [2].

Experimental Workflow for Anti-Biofilm Assessment

The following diagram outlines a standardized experimental methodology for evaluating the anti-biofilm activity of this compound alone and in combination with adjuvants:

G Start Bacterial Strain Selection Cultivation Biofilm Cultivation (24-72 hours, 37°C) Start->Cultivation Treatment Antimicrobial Treatment (Alone or Combination) Cultivation->Treatment Analysis Biofilm Analysis Treatment->Analysis Inhibition Biofilm Inhibition (Treatment during formation) Analysis->Inhibition Dispersal Biofilm Dispersal (Treatment of preformed biofilm) Analysis->Dispersal CV Crystal Violet Staining (Biomass quantification) Inhibition->CV FM Fluorescence Microscopy (Live/Dead viability) Inhibition->FM Dispersal->CV Dispersal->FM Data Data Analysis (Synergy assessment) CV->Data FM->Data

Figure 2: Standardized workflow for anti-biofilm activity evaluation

This workflow delineates the key methodological stages for assessing the anti-biofilm activity of this compound-based treatments. The process begins with appropriate bacterial strain selection and progresses through standardized biofilm cultivation under conditions that promote robust matrix production. Subsequent treatment with this compound alone or in combination with adjuvants follows either inhibition or dispersal paradigms, depending on whether the treatment is applied during biofilm formation or to pre-established biofilms. Critical analysis phases incorporate both biomass quantification through crystal violet staining and viability assessment using fluorescence microscopy with live/dead staining. This comprehensive approach enables rigorous evaluation of anti-biofilm efficacy and detection of potential synergistic interactions between this compound and adjuvant compounds [6] [5].

Conclusion and Future Perspectives

The comprehensive analysis presented in this review substantiates that this compound possesses inherent anti-biofilm activity that can be significantly enhanced through strategic combination approaches. While this compound's primary mechanism of action—inhibition of DNA gyrase and topoisomerase IV—remains effective against biofilm-embedded bacteria, the limited penetration and heterogeneous metabolic activity within biofilms necessitate innovative strategies to overcome treatment failures. The synergistic combinations detailed herein, particularly with antimicrobial peptides, acidic amino acids, and other non-antimicrobial adjuvants, demonstrate the potential for substantially improved biofilm eradication compared to this compound monotherapy. These combinations leverage complementary mechanisms of action that target both the structural integrity of the biofilm matrix and fundamental bacterial processes, creating multi-faceted attacks that mitigate the inherent resistance mechanisms of biofilms.

References

ciprofloxacin bacterial resistance mechanisms review

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Resistance

Mechanism Description Key Genes/Components Functional Consequence
Target Site Mutations Mutations in Quinolone Resistance-Determining Region (QRDR) of target enzymes [1] [2]. gyrA, gyrB, parC, parE [1]. Reduces drug binding affinity to DNA-enzyme complex [1].
Plasmid-Mediated Resistance (PMQR) Horizontally acquired genes [3] [4]. qnr family, aac(6')-Ib-cr, qepA, oqxAB [3] [4]. Protects target enzymes, enzymatically modifies drug, or increases efflux [3].
Efflux Pumps Overexpression of pumps extruding antibiotics [5] [1]. MexAB-OprJ, MexCD-OprJ, MexEF-OprN [5] [6]. Decreases intracellular drug concentration [5].

The relationships between these core mechanisms and their impact on bacterial cells can be visualized as follows:

G cluster_normal Mechanism of Action Cipro Ciprofloxacin Gyrase DNA Gyrase (gyrA, gyrB) Cipro->Gyrase TopoIV Topoisomerase IV (parC, parE) Cipro->TopoIV IntTarget Inhibited Target Enzyme-DNA Complex Gyrase->IntTarget Binds & Stabilizes TopoIV->IntTarget Binds & Stabilizes DNA DNA Replication Death Cell Death DNA->Death Mutations Chromosomal Mutations (e.g., in QRDR) Mutations->Gyrase Alters Mutations->TopoIV Alters PMQR Plasmid-Mediated Genes (e.g., qnr, aac(6')-Ib-cr) PMQR->IntTarget Protects Efflux Efflux Pump Overexpression (e.g., nfxB mutation) Efflux->Cipro Extrudes IntTarget->DNA Blocks

Relationship between this compound's mechanism of action and bacterial resistance strategies.

Epidemiological and Molecular Data

Resistance prevalence and specific mutations vary significantly across bacterial species and isolation sources.

Table 2: Prevalence of this compound Resistance and Associated Mutations
Bacterial Species / Source Resistance Prevalence / MIC Common Mutations (Prevalence in Resistant Isolates) Key PMQR Genes (Prevalence)
E. coli (Clinical, Iran) 64.63% resistant; MIC~50~: 32 µg/mL [4] gyrA: S83L + D87N (78.78%); parC: S80I + E84V (18.18%) [4] aac(6')-Ib-cr (43.29%); qnrS (74.22%) [4]
E. coli (Gut Carriage, USA) Carriage increased from 14.2% (2015) to 19.8% (2021), driven by ST1193 clone [7] --- Plasmid-associated resistance decreased from 59.0% to 30.9% [7]
K. pneumoniae (Cancer Patients, Egypt) 85.2% high-level resistance (MIC ≥32 mg/L) [3] Common in gyrA (codon 83/87) & parC (codon 80) [3] aac(6')-Ib-cr (51.1%); qnrS (31.2%); oqxAB (96.4%) [3]
P. aeruginosa (Engineered Strains) Single gyrA (T83I) increases MIC 4-16x; parC/E mutations add further resistance [8] gyrA (T83I, D87N, D87G); parC; parE; nfxB [8] ---
P. mirabilis (Bacteremia) 27.0% resistant [9] --- Strong association with ESBL production (60% co-occurrence) [9]

Key Experimental Protocols

Research on this compound resistance employs specific, reproducible methodologies to dissect its complex mechanisms.

Determining Mutations in Target Enzymes (QRDR Sequencing)

This protocol identifies mutations in the genes encoding DNA gyrase and topoisomerase IV [3] [4].

  • Primer Design: Design primers to amplify the QRDR of gyrA, gyrB, parC, and parE genes.
  • PCR Amplification: Perform PCR on purified genomic DNA from this compound-resistant and susceptible (control) isolates.
  • DNA Sequencing: Sequence the purified PCR amplicons.
  • Sequence Analysis: Align sequences to wild-type reference sequences to identify amino acid substitutions (e.g., S83L in GyrA).
Detecting Plasmid-Mediated Quinolone Resistance (PMQR) Genes

This method screens for horizontally acquired resistance genes [3] [4].

  • DNA Extraction: Isolate plasmid and/or total genomic DNA.
  • PCR Screening: Use multiplex or singleplex PCR with specific primers for known PMQR genes (qnrA, B, S, aac(6'-Ib-cr, qepA, oqxAB).
  • Gel Electrophoresis: Analyze PCR products by agarose gel electrophoresis to confirm presence/absence of genes.
  • Variant Identification: For aac(6'-Ib, use PCR-RFLP or sequencing to identify the cr variant.
Assessing Efflux Pump Activity (MIC Reduction Assay)

This protocol evaluates the contribution of active efflux to resistance [3].

  • Broth Microdilution: Determine the baseline MIC of this compound.
  • Efflux Pump Inhibition: Repeat MIC determination in the presence of a sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP or PAβN).
  • Interpretation: A ≥4-fold reduction in MIC in the presence of the inhibitor is considered a positive result, indicating significant efflux pump activity.

The experimental workflow for an integrated resistance analysis is as follows:

G cluster_molecular Molecular Characterization Start Bacterial Isolate MIC MIC Determination (Broth Microdilution) Start->MIC Res Resistant Phenotype? MIC->Res PCR PCR Screening (PMQR Genes) Res->PCR Yes Seq QRDR Sequencing (gyrA, parC) Res->Seq Efflux Efflux Assay (MIC + Inhibitor) Res->Efflux Int Data Integration & Mechanism Assignment PCR->Int Seq->Int Efflux->Int

General workflow for characterizing this compound resistance mechanisms in bacterial isolates.

Stability and Evolution of Resistance

A critical area of research focuses on the stability of resistance in the absence of antibiotic selection pressure.

  • Fitness Costs and Reversion: Resistance mutations often carry a fitness cost. A 2025 study demonstrated that P. aeruginosa strains with nfxB mutations (causing efflux pump overexpression) rapidly reverted to a more susceptible state in antibiotic-free environments over ~100 generations [6].
  • Epistatic Interactions: The effect of a resistance mutation depends on the genetic background. In P. aeruginosa, a gyrA mutation is often essential for other mutations (e.g., in parC or nfxB) to significantly increase the MIC [8]. This gene-gene interaction is crucial for predicting resistance from genomic data.

Emerging Approaches to Counteract Resistance

Novel strategies are being explored to enhance the efficacy of this compound against resistant strains [5]:

  • Synergistic Combinations: Combining this compound with other antibiotic classes, natural compounds, nanoparticles, or bacteriophages.
  • Efflux Pump Inhibitors: Using adjuvants to block pump activity and restore drug susceptibility.
  • Photodynamic Therapy: Employing light-activated compounds to generate bactericidal reactive oxygen species.

The field of this compound resistance is dynamic. The persistence and spread of resistant clones like E. coli ST1193, even with reduced antibiotic use, highlights the need for continued genomic surveillance and the development of evolution-based treatment strategies [7].

References

ciprofloxacin spectrum of activity Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity Against Bacterial Pathogens

Bacteria Category Ciprofloxacin MIC Range Susceptibility Notes
Escherichia coli Gram-negative 0.004 – >128 mg/L [1] High susceptibility in wild-type strains, but resistance is widespread and can be extreme [2] [1].
Pseudomonas aeruginosa Gram-negative 0.5 – 8 mg/L [1] One of the most active oral antibiotics against P. aeruginosa; susceptibility ~80% in some studies [2] [1].
Klebsiella pneumoniae Gram-negative 0.008 – 0.12 mg/L [1] Highly susceptible in vitro, but resistant strains are common [2] [3].
Proteus mirabilis Gram-negative ≤0.06 – 0.125 mg/L [1] Generally highly susceptible [1].
Haemophilus influenzae Gram-negative 0.008 – 0.015 mg/L [1] Highly susceptible [1].
Neisseria gonorrhoeae Gram-negative 0.008 – 0.015 mg/L [1] Historically susceptible, but high rates of resistance now preclude its use [2] [4].
Salmonella typhi Gram-negative Information missing Susceptible, but resistance is increasing [1] [3].
*Staphylococcus aureus* (MSSA) Gram-positive 0.1 – 1 mg/L [1] Susceptible or moderately susceptible [2] [1].
*Staphylococcus aureus* (MRSA) Gram-positive 0.1 – 1 mg/L [1] Less effective than against MSSA; resistance is a major clinical concern [1] [5].
Streptococcus pneumoniae Gram-positive 0.5 – 6.3 mg/L [1] Not recommended for respiratory infections due to modest activity [2] [4].
Enterococcus faecalis Gram-positive 0.5 – 25 mg/L [1] Moderately susceptible to resistant; not a drug of choice [2] [1].
Bacillus anthracis Gram-positive 0.03 mg/L [1] Highly susceptible; approved for post-exposure inhalation anthrax [2] [1].
Mycobacterium tuberculosis Gram-positive* 0.5 – 1 mg/L [1] Used as a second-line treatment for multidrug-resistant TB [3].

*Mycobacterium tuberculosis is acid-fast, not Gram-positive, but included for context of spectrum.

Mechanism of Action

This compound is a bactericidal agent whose primary mechanism is the inhibition of bacterial DNA synthesis [2] [1].

  • Primary Target (Especially in Gram-negative bacteria): DNA Gyrase (Topoisomerase II)
  • Secondary Target (Especially in Gram-positive bacteria): Topoisomerase IV [1] [3]

It binds to the A subunits of these enzymes, stabilizing DNA breaks and preventing the resealing of double-stranded DNA. This action leads to irreversible double-strand breaks and rapid bacterial cell death [1] [3]. Some studies also suggest that this compound may have secondary effects on bacterial cell wall components, though this is not its main mechanism [1].

The following diagram illustrates this core mechanism and the primary pathways by which bacteria develop resistance.

G cluster_Resistance Bacterial Resistance Mechanisms Cipro Cipro DNAGyrase DNA Gyrase (Gram-neg) Topoisomerase IV (Gram-pos) Cipro->DNAGyrase Binds to A Subunit DSBreak Stabilized DNA Double-Strand Break DNAGyrase->DSBreak Inhibits Resealing CellDeath Bacterial Cell Death DSBreak->CellDeath R1 Target Site Mutation (e.g., in gyrA gene) R1->Cipro Prevents Binding R2 Efflux Pump Overexpression R2->Cipro Pumps Drug Out R3 Plasmid-Mediated Resistance R3->Cipro Qnr Proteins Protect Target

Mechanisms of Bacterial Resistance

The rise of this compound resistance is a major clinical problem, driven by several key mechanisms [1]:

  • Chromosomal Mutations: The most common mechanism involves mutations in the genes encoding the target enzymes, particularly in gyrA for Gram-negative bacteria and parC for Gram-positive bacteria. These mutations reduce the antibiotic's binding affinity [2] [1].
  • Efflux Pump Overexpression: Bacteria can upregulate membrane proteins that actively pump this compound out of the cell, reducing intracellular concentration [1] [3].
  • Plasmid-Mediated Resistance: Mobile genetic elements can carry genes (e.g., qnr) that produce proteins protecting DNA gyrase and topoisomerase IV from this compound, facilitating rapid horizontal spread of resistance [2] [1].

Experimental Protocols for Resistance Monitoring

For researchers, standardized protocols are essential for monitoring susceptibility and resistance development.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for quantifying MIC [1] [5].

  • Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton) in a 96-well microtiter plate.
  • Inoculation: Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL and add to each well.
  • Incubation: Incubate the plate at 35°C for 16-20 hours.
  • Reading: The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth. Compare results to CLSI or EUCAST breakpoints to categorize strains as susceptible, intermediate, or resistant [5].
Protocol 2: Adaptive Laboratory Evolution (ALE) to Study Resistance

ALE experiments model how resistance develops under antibiotic pressure [6].

  • Inoculation: Start multiple parallel cultures of the bacterial strain in liquid medium.
  • Antibiotic Pressure: Propagate the cultures by serial passaging, continually exposing them to this compound. The antibiotic concentration can be held constant or increased stepwise (e.g., in 2-fold increments) over time.
  • Duration & Monitoring: Continue the evolution for a set number of generations (e.g., ~120 generations). Regularly monitor population density and MIC.
  • Analysis: At the endpoint, isolate clones and use whole-genome sequencing to identify mutations that confer resistance. The fold-change in MIC from the ancestral strain quantifies the resistance level [6].

Emerging Strategies to Enhance Efficacy

Given the resistance crisis, novel approaches are being explored to restore this compound's utility [1] [3].

  • Synergistic Combinations:
    • With Other Antibiotics: Combining this compound with aminoglycosides or beta-lactams can sometimes produce synergistic effects [1].
    • With Non-Antibiotic Agents: Recent research shows promise in combining this compound with natural compounds like berberine hydrochloride, which enhances its activity against P. aeruginosa biofilms and resistant strains [7].
  • Adjuvant Therapies: Using efflux pump inhibitors in conjunction with this compound to increase its intracellular concentration [1].
  • Novel Formulations: Development of this compound hybrids (e.g., this compound-nitroxide) and nanoparticle-based delivery systems to improve targeting and anti-biofilm activity [1] [3].

Conclusion for Research and Development

This compound remains a critically important antibiotic, particularly for Gram-negative infections. However, its spectrum is not uniform, with superior activity against Gram-negatives and more variable effects on Gram-positives. The relentless and rapid evolution of resistance across all bacterial species underscores the need for:

  • Prudent Use: Strict antibiotic stewardship to preserve its efficacy [4].
  • Continuous Surveillance: Global monitoring of resistance patterns using standardized protocols [6].
  • Innovative Strategies: Investment in research on synergistic combinations and novel formulations to overcome existing resistance mechanisms [1] [7].

References

ciprofloxacin metabolism and excretion pathways

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Ciprofloxacin

The metabolism and excretion of this compound involve several systems, summarized in the diagram below.

G cluster_human Human Pathways Cipro This compound Liver Liver (CYP1A2) Cipro->Liver Urine Renal Excretion Cipro->Urine Bile Biliary Excretion Cipro->Bile Intestine Transintestinal Elimination Cipro->Intestine Pa CYP107S1 Enzyme Cipro->Pa M1 Oxothis compound (3-8% of dose) Liver->M1 Primary Feces Excreted in Feces Bile->Feces Intestine->Feces M2 Sulfothis compound (3-8% of dose) M3 Desethylene- This compound M4 Formylthis compound Metabolites Uncharacterized Metabolites Pa->Metabolites Potential Detoxification

The primary routes of this compound elimination in humans are renal excretion of the unchanged drug and hepatic metabolism [1]. A minor but notable pathway is transintestinal elimination, where this compound is excreted directly from the circulation into the intestinal lumen [2]. Recent research also describes a potential bacterial metabolism pathway via the Pseudomonas aeruginosa CYP107S1 enzyme [3].

Quantitative Pharmacokinetic Data

The table below summarizes key quantitative parameters for this compound's metabolism and excretion.

Parameter Value Details & Context
Oral Bioavailability 70-80% [4] Nearly complete absorption [1].
Protein Binding 20-40% [1] -
Volume of Distribution 2-3 L/kg [4] [1] Indicates extensive tissue distribution.
Primary Metabolic Pathway Hepatic (CYP1A2) [1] -
Key Metabolites Oxothis compound, Sulfothis compound, Desethylenethis compound, Formylthis compound [1] Four main metabolites; first two account for 3-8% of dose each [1].
Fraction Excreted Unchanged 40-50% in urine [4] [1] 27% of oral dose, 46% of IV dose recovered unchanged in urine [1].
Elimination Half-Life ~4 hours [4] [1] -
Total Clearance 9.62 mL/min*/kg (IV) [1] Renal Clearance: 4.42-5.08 mL/min/kg [1].
Non-Renal Clearance 5.21 mL/min*/kg (IV) [1] Accounts for ~43% of total clearance [5].
Fecal Excretion 20-35% of dose [4] Via biliary (15% of dose) and transintestinal excretion [1] [2].

Experimental Evidence for Bacterial Metabolism

The discovery that P. aeruginosa can metabolize this compound via its CYP107S1 enzyme is a significant recent development [3]. The experimental workflow used to characterize this is outlined below.

G Start Gene Cloning & Expression A CYP107S1 gene from P. aeruginosa PAO1 strain cloned into E. coli Start->A B Protein Purification & Spectral Characterization A->B C Ligand Binding Assays (Spectral Titrations) B->C B_details Soluble protein (<50 kDa) CO difference spectrum peak at 449 nm confirmed functional P450 enzyme D In Vitro Metabolism Studies C->D C_details Type II spectral shift with this compound Indicates direct coordination to heme iron Apparent Dissociation Constant (Kd, app) = 52 μM E Metabolite Identification D->E D_details Incubation of this compound with: - Purified CYP107S1 - Spinach-derived redox partners - NADPH as electron donor F Molecular Docking E->F End Conclusion: CYP107S1 can bind and metabolize this compound F->End F_details Used CYP107S1 homology model Corroborated metabolic data by showing feasible docking in active site

This research provides a potential explanation for altered pharmacokinetics and treatment resistance in infections, particularly in cystic fibrosis patients with chronic P. aeruginosa lung infections [3].

Key Implications for Research and Development

The bacterial metabolism of this compound has critical implications for therapeutic efficacy and drug development.

  • Localized Drug Inactivation: Pathogens like P. aeruginosa may directly reduce antibiotic concentrations at the infection site, contributing to treatment failure and complicating pharmacokinetic predictions [3].
  • Understanding Treatment Resistance: This pathway represents a novel, non-genetic resistance mechanism distinct from traditional efflux pumps or target mutations [3].
  • Drug-Drug Interactions: this compound is a known inhibitor of human CYP1A2 [4] [6]. Co-administration with substrates like pentoxifylline requires monitoring, as this compound can inhibit their metabolism and increase serum levels [7].

References

Comprehensive Application Notes and Protocols: HPLC-FLD Detection Method for Ciprofloxacin Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ciprofloxacin Analysis by HPLC-FLD

This compound [1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolone carboxylic acid] is a broad-spectrum fluoroquinolone antibiotic with potent activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action results from inhibition of bacterial enzyme DNA gyrase, which is essential for DNA synthesis [1]. This compound demonstrates excellent bioavailability (approximately 70%) following oral administration, with maximum plasma concentrations ranging from 0.8 to 3.9 mg/mL achieved within 1-2 hours after a single 500 mg dose [2]. The compound's zwitterionic nature, with pKa values of 5.76 (acidic) and 8.68 (basic), allows it to exist in cationic form in acidic conditions and zwitterion form in neutral environments, significantly influencing its chromatographic behavior [1].

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) has emerged as the gold standard technique for this compound quantification in complex matrices due to the compound's inherent fluorescent properties. The fluorescence detection method offers superior sensitivity and selectivity compared to ultraviolet detection, enabling reliable quantification at nanogram per milliliter levels in biological samples [3] [4]. This technical note presents optimized protocols and application data for HPLC-FLD determination of this compound across various matrices, including human plasma, urine, pharmaceutical formulations, and environmental samples.

Analytical Method Advantages and Features

The HPLC-FLD method for this compound quantification offers several significant advantages that make it particularly suitable for routine analysis in research, clinical, and quality control settings. The method's exceptional sensitivity enables reliable detection at trace levels, with limits of quantification as low as 20 ng/mL in plasma and 0.25 μg/L in water samples [4] [1]. This sensitivity is coupled with excellent selectivity achieved through optimized sample preparation and chromatographic separation, effectively minimizing matrix interferences from biological and environmental samples.

The methodology demonstrates remarkable versatility across diverse sample matrices, including human plasma, serum, urine, pharmaceutical formulations, and environmental waters [4] [5] [1]. From an economic perspective, the technique offers cost efficiency by utilizing relatively simple instrumentation compared to LC-MS/MS while maintaining high analytical performance. Additional practical advantages include high throughput capability with analysis times under 8 minutes in optimized conditions and proven robustness validated according to international guidelines, making it suitable for application in pharmacokinetic studies, therapeutic drug monitoring, and quality control testing [3] [6] [7].

HPLC-FLD Method Parameters and Conditions

Instrumentation and Chromatographic System

The optimized HPLC-FLD system comprises several key components that collectively ensure reproducible and accurate this compound quantification. The system should include a binary or quaternary HPLC pump capable of maintaining stable flow rates between 1.0-1.5 mL/min with minimal pulsation, an autosampler with temperature control (4-10°C) to maintain sample integrity, and a column compartment with precise temperature control (35-40°C) for retention time stability. The fluorescence detector must provide excitation at 278 nm and emission at 440-450 nm, corresponding to this compound's optimal fluorescence wavelengths [3] [7]. Data acquisition and processing are typically handled by dedicated chromatography software.

For chromatographic separation, a reverse-phase C18 column (150-250 mm × 4.6 mm, 5 μm particle size) provides optimal separation efficiency. Alternative stationary phases include pentafluorophenyl core-shell columns (100 × 4.6 mm, 2.7 μm), which have demonstrated excellent separation of multiple fluoroquinolones in less than 7.5 minutes [6]. The mobile phase consists of a mixture of aqueous orthophosphoric acid (0.025 M) adjusted to pH 3.0 with triethylamine or triethanolamine and acetonitrile in a ratio typically ranging from 85:15 to 75:25 (aqueous:organic) [3] [7]. The separation is performed under isocratic conditions at a flow rate of 1.0-1.2 mL/min with the column temperature maintained at 35-40°C.

Complete Method Parameters

Table 1: Optimized HPLC-FLD Conditions for this compound Determination

Parameter Specification Alternative/Optimized Conditions
Column C18 (150-250 × 4.6 mm, 5 μm) Pentafluorophenyl core-shell (100 × 4.6 mm, 2.7 μm)
Mobile Phase 0.025 M H₃PO₄ (pH 3.0):ACN (85:15) 0.025 M H₃PO₄ (pH 3.0):ACN (75:25)
Flow Rate 1.0 mL/min 1.2 mL/min
Column Temperature 35°C 40°C
Detection FLD: λ_ex 278 nm/λ_em 450 nm FLD: λ_ex 278 nm/λ_em 440 nm
Injection Volume 20-50 μL 100 μL (for low concentrations)
Run Time 8-10 minutes <7.5 minutes (multiple FQs)
Retention Time 3.5-4.0 minutes 3.6 minutes [7]

Sample Preparation Protocols

Plasma and Serum Sample Preparation

For biological applications, particularly therapeutic drug monitoring and pharmacokinetic studies, proper sample preparation is critical for accurate this compound quantification. The protein precipitation protocol begins with aliquoting 200-500 μL of plasma or serum into a microcentrifuge tube. For internal standard quantification, sarafloxacin can be added at this stage [7]. Then, add 2-3 volumes of acetonitrile (e.g., 400-1500 μL for a 200-500 μL plasma sample) for protein precipitation. Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation, then centrifuge at 4000-5000 × g for 10-15 minutes at 20°C to pellet the precipitated proteins [2].

Carefully transfer the supernatant to a clean tube, and for additional cleanup, add methylene chloride (approximately 4 mL for 1.5 mL supernatant) to extract acetonitrile away from the this compound-containing aqueous layer. After vortexing and centrifugation, discard the organic bottom layer and use the upper aqueous layer for injection [2]. For enhanced sensitivity, some protocols employ a double extraction procedure or solid-phase extraction for ultratrace determinations.

Urine Sample Preparation

Urine sample preparation follows a simplified procedure due to the lower protein content in this matrix. Begin by diluting urine samples with mobile phase (typically 1:10 to 1:50 dilution, depending on expected concentration) [4]. Filter the diluted sample through a 0.45 μm membrane filter to remove particulate matter. For additional cleanup, particularly for samples with complex matrices, employ ultrafiltration through a filtering device after adding a displacing reagent [4]. Directly inject the filtered sample into the HPLC system. For concentrated urine samples, further dilution may be necessary to bring the this compound concentration within the linear range of the calibration curve.

Environmental Water Sample Preparation

Environmental water samples require preconcentration to detect this compound at trace levels. The Salting-Out Assisted Liquid-Liquid Extraction (SALLE) method has demonstrated excellent recovery for water samples [1]. Transfer 10 mL of water sample (tap water, surface water, or wastewater) to a 15 mL screw-capped polyethylene tube. Add 5 mL of acetonitrile and 4 g of MgSO₄ to the sample, then shake gently for 6 minutes to ensure complete salt dissolution. Centrifuge the solution at 4000 rpm for 5 minutes to achieve phase separation, then carefully withdraw the upper organic phase using a micro-syringe. Evaporate the extract under a gentle nitrogen stream and reconstitute the residue with 1 mL of distilled water prior to HPLC injection [1].

Method Validation Data

Validation Parameters and Acceptance Criteria

The HPLC-FLD method for this compound quantification has been extensively validated according to international guidelines, demonstrating excellent performance characteristics across multiple laboratories and applications. The method exhibits linear responses over concentration ranges relevant to each specific application, from therapeutic drug monitoring to environmental analysis [3] [1] [7]. The precision of the method, expressed as relative standard deviation (RSD%), falls well within acceptable limits for both intra-day and inter-day analyses [3] [5]. Accuracy assessments demonstrate recovery rates conforming to validation guidelines, while sensitivity parameters confirm the method's capability to detect and quantify this compound at clinically and environmentally relevant concentrations.

Table 2: Method Validation Parameters for this compound HPLC-FLD Determination

Validation Parameter Plasma/Serum Urine Pharmaceuticals Water
Linear Range 0.02-5 μg/mL [7] [2] 1-100 μg/mL [4] 0.39-50 μg/mL [5] 0.1-100 μg/L [1]
LOD 10-20 ng/mL [7] - 0.11 μg/mL [5] 0.075 μg/L [1]
LOQ 20-41 ng/mL [4] [7] 1 μg/mL [4] 0.35 μg/mL [5] 0.25 μg/L [1]

| Precision (RSD%) | Intra-day: 0.5-4.5% [3] [2] Inter-day: 4.0-7.3% [2] | - | Repeatability: <5% [5] Intermediate: <5.15% [5] | <10% [1] | | Accuracy (% Recovery) | 93-105% [7] | - | 97.4-104.3% [5] | 86.4-120% [1] | | Stability | 40 days at -20°C [3] 3 freeze-thaw cycles [3] | - | - | - |

Applications

Clinical and Pharmacokinetic Applications

The HPLC-FLD method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies in various patient populations. In one significant application, the method was utilized in a population pharmacokinetics study of this compound in malnourished children, requiring sensitive quantification down to 20 ng/mL in small plasma volumes (200 μL) [7]. The method demonstrated sufficient sensitivity to characterize this compound exposure in this special population, potentially informing dosing optimization.

Another critical application involves bioequivalence studies of pharmaceutical formulations. The method has been validated according to ICH guidelines and applied to compare test and reference formulations containing 500 mg this compound [2]. The methodology successfully supported bioequivalence determinations by providing precise measurement of key pharmacokinetic parameters including AUC0-24 and Cmax, with statistical analysis demonstrating no significant differences between formulations [2].

Pharmaceutical Quality Control

For pharmaceutical quality control, the HPLC-FLD method enables rapid and accurate quantification of this compound in various dosage forms. A validated method demonstrated compliance with pharmacopeial requirements, showing that most compounded, generic, and similar drugs contained this compound within the acceptable range of 90-110% of the declared amount [5]. However, the analysis revealed that one generic and one similar sample exceeded the allowed level (112.2%), highlighting the importance of rigorous quality control testing [5]. The method showed excellent precision with HorRat values below 2.0, confirming its suitability for routine quality control applications in pharmaceutical analysis.

Environmental Monitoring

Environmental applications of the HPLC-FLD method focus on detecting this compound residues in water samples at trace levels. The SALLE extraction method combined with HPLC-FLD analysis has been successfully applied to various water matrices, including tap water, bottled mineral water, and wastewater [1]. The method's exceptional sensitivity (LOQ of 0.25 μg/L) and good recovery rates (86.4-120%) make it suitable for monitoring pharmaceutical pollution in aquatic environments, contributing to environmental risk assessments of antibiotic contamination [1].

Experimental Protocols

Standard Protocol for Plasma Analysis

Materials and Reagents:

  • This compound reference standard (≥99% purity)
  • Acetonitrile (HPLC grade)
  • Orthophosphoric acid (analytical grade)
  • Triethylamine or triethanolamine
  • Water (HPLC grade)
  • Control human plasma

Mobile Phase Preparation:

  • Prepare 0.025 M orthophosphoric acid by diluting appropriate volume of concentrated acid in HPLC-grade water
  • Adjust pH to 3.0 using triethylamine or triethanolamine
  • Prepare mobile phase by mixing aqueous solution with acetonitrile in 85:15 ratio
  • Filter through 0.45 μm membrane filter and degas by sonication for 10 minutes

Standard Solution Preparation:

  • Prepare stock solution of this compound (1 mg/mL) in mobile phase or 0.01 M NaOH
  • Prepare working standards by serial dilution in mobile phase to cover concentration range of 0.02-5 μg/mL
  • Store stock solutions at 4°C when not in use

Sample Preparation:

  • Thaw frozen plasma samples at room temperature and vortex mix
  • Aliquot 200 μL of plasma into microcentrifuge tube
  • Add 400 μL of acetonitrile for protein precipitation
  • Vortex vigorously for 30 seconds
  • Centrifuge at 4000 × g for 10 minutes at 20°C
  • Transfer supernatant to autosampler vial for injection

Chromatographic Conditions:

  • Column: C18 (150 × 4.6 mm, 5 μm)
  • Mobile Phase: 0.025 M H₃PO₄ (pH 3.0):ACN (85:15)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 20-50 μL
  • Detection: FLD, λ_ex 278 nm, λ_em 450 nm
Protocol for Environmental Water Analysis

Materials and Reagents:

  • This compound reference standard (≥99% purity)
  • Acetonitrile (HPLC grade)
  • Magnesium sulfate anhydrous
  • Water (HPLC grade)

SALLE Procedure:

  • Measure 10 mL of water sample into 15 mL polyethylene tube
  • Add 5 mL of acetonitrile
  • Add 4 g of anhydrous MgSO₄
  • Shake gently for 6 minutes until salt completely dissolves
  • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation
  • Carefully collect upper organic phase using micro-syringe
  • Evaporate to dryness under gentle nitrogen stream
  • Reconstitute residue in 1 mL distilled water
  • Transfer to autosampler vial for HPLC analysis

Chromatographic Conditions:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: 0.025 M H₃PO₄ (pH 3.0):ACN (75:25)
  • Flow Rate: 1.2 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 50-100 μL
  • Detection: FLD, λ_ex 278 nm, λ_em 440 nm

Summary of Key Optimization Factors

Successful implementation of the HPLC-FLD method for this compound requires careful attention to several critical optimization factors. The mobile phase pH represents the most significant parameter, strongly influencing peak shape, retention time, and selectivity; optimal separation occurs at pH 3.0, which suppresses silanol interactions and controls the ionization state of this compound [5]. The organic modifier content (typically acetonitrile) affects retention time and resolution, with proportions between 15-25% providing optimal balance between analysis time and adequate retention [3] [7]. The column temperature impacts retention time stability and backpressure, with temperatures between 35-40°C providing optimal consistency [3].

For fluorescence detection, the excitation and emission wavelengths must be properly set at 278 nm and 440-450 nm, respectively, to maximize signal-to-noise ratio [3] [7]. Sample preparation techniques must be matrix-appropriate, with protein precipitation for plasma/serum, dilution for urine, and preconcentration for environmental waters [4] [1] [7]. The sample solvent strength should be weaker than the mobile phase to promote on-column focusing and sharp peaks [8].

Workflow Diagram

hplc_fld_workflow cluster_sample Sample Processing cluster_chroma Chromatographic Analysis cluster_data Data Processing start Start Analysis sample_prep Sample Preparation • Protein precipitation (plasma) • Dilution (urine) • SALLE (water) start->sample_prep mobile_prep Mobile Phase Preparation 0.025M H₃PO₄:ACN (85:15) Adjust pH to 3.0 start->mobile_prep injection Sample Injection Injection volume: 20-50 µL sample_prep->injection system_eq HPLC-FLD System Equilibration Condition column until stable baseline achieved mobile_prep->system_eq system_eq->injection separation Chromatographic Separation C18 column, 35°C Flow rate: 1.0 mL/min injection->separation detection Fluorescence Detection λ_ex 278 nm / λ_em 450 nm separation->detection data_analysis Data Analysis Peak integration Calibration curve Concentration calculation detection->data_analysis validation Method Validation Specificity, linearity, precision accuracy, LOD, LOQ data_analysis->validation end Result Reporting validation->end

Figure 1: Comprehensive workflow for this compound analysis using HPLC-FLD detection, covering sample preparation, chromatographic separation, and data analysis stages.

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC-FLD Issues in this compound Analysis

Problem Possible Causes Solutions

| Poor peak shape | Column degradation Incorrect mobile phase pH Sample solvent stronger than mobile phase | Replace guard column Adjust mobile phase pH to 3.0 Use weaker solvent for reconstitution | | Retention time shift | Mobile phase composition variation Column temperature fluctuations pH instability | Prepare fresh mobile phase daily Maintain constant column temperature Use buffer with adequate capacity | | Low recovery | Incomplete protein precipitation Inefficient extraction Adsorption losses | Increase acetonitrile volume Optimize extraction time/salting-out Use silanized vials | | High background noise | Contaminated mobile phase Dirty flow cell Lamp intensity degradation | Use high-purity reagents Flush flow cell with methanol Replace lamp if necessary | | Irreproducible results | Injection volume variability Column overloading Autosampler issues | Check injection precision Dilute sample if needed Service autosampler |

References

Comprehensive Application Notes and Protocols for LC-MS/MS-ESI Determination of Ciprofloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ciprofloxacin is a second-generation fluoroquinolone antibiotic extensively used for a broad spectrum of bacterial infections. Its efficacy is characterized by concentration-dependent bactericidal activity, making accurate quantification in biological matrices crucial for pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM). Liquid chromatography coupled with tandem mass spectrometry with electrospray ionization (LC-MS/MS-ESI) has emerged as the gold standard for this purpose due to its superior sensitivity, specificity, and reproducibility compared to other analytical techniques [1] [2].

The pathophysiological changes in critically ill patients can cause substantial pharmacokinetic alterations, often resulting in insufficient antibiotic exposure [3]. Optimizing dosing regimens through therapeutic drug monitoring and robust bioanalytical methods is therefore essential to improve clinical outcomes and prevent the emergence of antimicrobial resistance [3] [4]. This document provides a detailed application protocol for the quantification of this compound in human plasma using LC-MS/MS-ESI, based on validated methods from recent scientific literature.

Developed and Validated LC-MS/MS-ESI Method

A sensitive and specific LC-MS/MS-ESI method was developed for the estimation of this compound in human plasma, using ofloxacin as an internal standard (IS) [1] [5].

Sample Preparation Protocol

A liquid-liquid extraction (LLE) technique is employed for sample clean-up.

  • Step 1: Pipette 500 µL of human plasma into a microcentrifuge tube.
  • Step 2: Add 50 µL of the internal standard working solution (ofloxacin).
  • Step 3: Add 3 mL of chloroform as the extraction solvent.
  • Step 4: Vortex-mix the samples for 10 minutes to ensure thorough interaction between the organic and aqueous phases.
  • Step 5: Centrifuge the samples at 4000 rpm for 10 minutes to achieve clear phase separation.
  • Step 6: Carefully transfer the organic (lower) layer to a new, clean tube.
  • Step 7: Evaporate the organic layer to dryness under a gentle stream of nitrogen in a water bath maintained at 40°C.
  • Step 8: Reconstitute the dried residue with 200 µL of the mobile phase, vortex for 2 minutes, and transfer to an autosampler vial for analysis [1] [2].
Instrumentation and Chromatographic Conditions

Separation is achieved using an isocratic elution mode, which simplifies the method and reduces operational time.

Table 1: LC-MS/MS Instrumental Parameters

Parameter Specification
Analytical Column C18 (75 mm × 4.6 mm, i.d., 3.5 µm)
Mobile Phase 0.2% Formic Acid : Methanol (10:90, v/v)
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive

| MS/MS Transitions (MRM) | this compound: 332.0 → 231.3 Internal Standard (Ofloxacin): 362.2 → 261.0 |

Method Validation Summary

The developed method was comprehensively validated according to standard bioanalytical guidelines [1] [5] [2].

Table 2: Method Validation Results

Validation Parameter Result
Linearity Range 0.01 - 5.00 µg/mL
Correlation Coefficient (r²) > 0.99
Precision (% RSD) 3.37 - 12.60%
Accuracy (%) 87.25 - 114%
Stability (Bench-top, Auto-sampler, Freeze-thaw, Long-term) Stable

The following workflow diagram illustrates the complete analytical procedure from sample collection to data acquisition.

G This compound LC-MS/MS Analysis Workflow cluster_sample_prep Sample Preparation (LLE) cluster_lc_ms LC-MS/MS Analysis start Start: Human Plasma Sample step1 Add Internal Standard (Ofloxacin) start->step1 step2 Add Chloroform (Extraction Solvent) step1->step2 Plasma + IS step3 Vortex-mix for 10 min step2->step3 + Chloroform step4 Centrifuge at 4000 rpm step3->step4 Mixture step5 Collect Organic Layer step4->step5 Phase Separation step6 Evaporate to Dryness (N₂, 40°C) step5->step6 Organic Extract step7 Reconstitute in Mobile Phase step6->step7 Dry Residue lc Chromatographic Separation C18 Column, Isocratic Elution step7->lc Reconstituted Sample ms MS/MS Detection ESI+, MRM: 332.0→231.3 lc->ms Eluted Analyte data_analysis Data Analysis & Quantification ms->data_analysis Mass Spectral Data end Result: this compound Concentration data_analysis->end

Application in a Population Pharmacokinetic Study

The validated LC-MS/MS method was successfully applied in a population pharmacokinetic (popPK) study of this compound in critically ill patients, a population known for highly variable and unpredictable pharmacokinetics [3].

Study Design and Patient Population
  • Patients: 42 ICU patients with a median age of 66 years and median APACHE II score of 22.
  • Dosage: Patients received intravenous this compound ranging from 400 to 1200 mg per day.
  • Blood Sampling: A total of 204 blood samples were collected according to a sparse sampling strategy: before administration (trough), 15–30 min after infusion (peak), and at 1 and 3 hours post-infusion [3].
Pharmacokinetic Modeling and Target Attainment

Non-linear mixed-effects modeling (NONMEM) was used for the popPK model development. The pharmacokinetics of this compound were best described by a two-compartment model [3]. A critical finding was the high inter-individual variability (IIV) observed in PK parameters, with no significant covariates (e.g., eGFR, serum albumin, body weight) identified to explain this variability.

The key pharmacodynamic target for this compound efficacy is a free AUC₀–₂₄/MIC ratio ≥ 100 [3]. The study evaluated the probability of target attainment (PTA) for different dosing regimens against pathogens with varying MICs.

Table 3: Probability of Target Attainment (ƒAUC₀–₂₄/MIC ≥ 100)

Daily Dose (mg) MIC = 0.25 mg/L MIC = 0.5 mg/L
400 mg Low PTA Very Low PTA
1200 mg > 90% (Simulated) ~60% (Simulated)

The study concluded that standard doses (400 mg/day) were insufficient for many ICU patients, and higher doses such as 1200 mg/day are often necessary to achieve sufficient ƒAUC₀–₂₄/MIC ratios [3]. This variability underscores the need for therapeutic drug monitoring (TDM) to ensure optimal exposure and improve clinical outcomes.

Advanced Protocol: Candidate Reference Measurement Procedure

A 2023 study proposed a standardized protocol for using isotope-dilution-LC-MS/MS (ID-LC-MS/MS) in reference measurement procedures (RMPs), using this compound in serum as an exemplary application [4]. This protocol aims to ensure full transparency and traceability for value assignment to calibrators and quality control samples.

Key Features of the RMP Protocol
  • Stable Isotope Internal Standard: Uses a ¹³C- or ²H-labeled this compound analog as the internal standard, which behaves almost identically to the native analyte during sample preparation and analysis, correcting for losses and matrix effects.
  • Structured Measurement Series: Defines a specific sequence for calibration solutions, quality controls, and patient samples to control and monitor measurement uncertainty throughout the analytical run.
  • Standardized Data Processing: Utilizes a dedicated RMP-Processing-Excel-Tool (provided as supplemental material with the publication) for automated processing of raw MS data, calculation of results, measurement uncertainty, and generation of standardized reports [4].

This protocol represents the cutting edge in ensuring the highest level of accuracy and metrological traceability for this compound measurements in clinical laboratories.

Conclusion

The LC-MS/MS-ESI method described provides a robust, sensitive, and reliable platform for the quantification of this compound in human plasma. Its successful application in pharmacokinetic studies, particularly in challenging populations like critically ill patients, highlights its clinical utility. The integration of such bioanalytical methods with pharmacokinetic/pharmacodynamic modeling and therapeutic drug monitoring is essential for personalizing this compound therapy, optimizing dosing regimens, and ultimately improving patient outcomes while combating antimicrobial resistance.

References

Comprehensive Application Notes: Chemometric-Assisted UV Spectrophotometric Methods for Ciprofloxacin Determination in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemometric Methods in Pharmaceutical Analysis

Chemometric methods represent a powerful approach in modern pharmaceutical analysis, enabling the simultaneous determination of multiple drug components without prior physical separation. These multivariate calibration techniques have gained significant traction in quality control laboratories, particularly for their ability to resolve complex spectral overlaps in drug mixtures. The fundamental principle underlying chemometrics involves the application of mathematical and statistical tools to extract meaningful analytical information from complex instrumental data. In the context of UV spectrophotometry, chemometric methods allow researchers to quantify individual components in multi-drug formulations despite significant spectral overlap, which would otherwise render conventional spectrophotometry ineffective.

The application of chemometrics to ciprofloxacin analysis addresses several practical challenges in pharmaceutical quality control. This compound, a broad-spectrum fluoroquinolone antibiotic, is frequently combined with other antibacterial agents such as doxycycline hyclate, ornidazole, and tinidazole in combination therapy formulations. Traditional HPLC methods, while accurate and sensitive, often involve lengthy analysis times, costly solvents, and sophisticated instrumentation that may not be readily available in resource-limited settings. Chemometric-assisted UV spectrophotometry offers a compelling alternative by providing rapid, cost-effective analysis while maintaining accuracy and precision comparable to chromatographic methods. These techniques are particularly valuable in developing countries where resource constraints necessitate efficient, inexpensive analytical methods that maximize the utility of available instrumentation.

Chemometric Method Selection and Development

Overview of Available Chemometric Techniques

The development of chemometric methods for this compound determination has evolved to address various analytical challenges, with researchers employing different multivariate calibration and spectral resolution techniques. Principal Component Regression (PCR) and Partial Least Squares (PLS) represent the most widely established multivariate calibration methods, effectively handling the spectral interference between this compound and co-formulated drugs. These techniques leverage full spectral information rather than relying on single wavelengths, thereby enhancing method robustness and accuracy. More recently, advanced spectral filtration protocols have emerged to resolve highly overlapping ternary mixtures, employing sophisticated mathematical approaches to extract individual component spectra from complex mixtures.

The selection of an appropriate chemometric method depends on several factors, including the number of components in the formulation, the degree of spectral overlap, available instrumentation, and required sensitivity. For binary mixtures containing this compound with a single other drug component, PCR and PLS methods typically provide satisfactory resolution with relatively straightforward implementation. However, for more complex mixtures or those with degradation products, advanced spectral filtration protocols offer superior resolution capabilities. These methods can effectively separate this compound spectra from both concomitant drugs and this compound-induced degradation substances, providing a significant advantage in stability-indicating methods.

Comparative Analysis of Chemometric Methods

Table 1: Performance Characteristics of Different Chemometric Methods for this compound Determination

Method Linear Range (μg/mL) Correlation Coefficient (R²) RMSEP Applications Reference
PCR 1-10 0.998 0.142 Binary mixtures with doxycycline [1]
PLS 1-10 0.998 0.143 Binary mixtures with doxycycline [1]
RD-ISO/RD-AUC 3.5-15 N/R N/R Ternary mixtures with ornidazole [2]
RD-ISO/DWE 3.5-15 N/R N/R Ternary mixtures with ornidazole [2]
SRZ 1.5-15 N/R N/R Ternary mixtures with ornidazole [2]

Abbreviations: RMSEP: Root Mean Square Error of Prediction; N/R: Not explicitly reported in the available literature

Table 2: Analytical Validation Parameters for Chemometric Methods in this compound Determination

Validation Parameter PCR Method PLS Method Acceptance Criteria
Accuracy (% Recovery) 97.50-101.87% 97.50-101.87% 95-105%
Precision (RSD%) <2% <2% ≤2%
Linearity (R²) 0.998 (CIP) 0.994 (DOX) 0.998 (CIP) 0.994 (DOX) ≥0.995
RMSECV 0.278 (CIP) 0.794 (DOX) 0.283 (CIP) 0.824 (DOX) -
RMSEP 0.142 (CIP) 0.219 (DOX) 0.143 (CIP) 0.208 (DOX) -

The comparative data demonstrates that both PCR and PLS methods exhibit excellent analytical performance for this compound determination in binary mixtures, with both techniques showing comparable accuracy, precision, and linearity. The root mean square error values indicate good predictive ability for both methods, with slightly better performance for this compound prediction compared to doxycycline. The robustness of these methods has been verified through analysis of synthetic mixtures and commercial pharmaceutical formulations, with recovery values well within acceptable limits for pharmaceutical analysis. For more complex mixtures involving three components, the advanced spectral filtration protocols provide viable alternatives with different linear ranges, allowing method selection based on the required sensitivity.

Protocol 1: Simultaneous Determination of this compound and Doxycycline Hyclate Using PCR and PLS Methods

Experimental Conditions and Instrument Parameters

The simultaneous determination of this compound and doxycycline hyclate employs a multivariate calibration approach that enables accurate quantification despite significant spectral overlap between these two antibiotics. The method utilizes a double-beam UV-VIS spectrometer equipped with 1 cm matched quartz cells and controlled by specialized software (UV-Win PC software). The instrumental parameters are optimized to ensure precise spectral acquisition, with measurements performed against distilled water as blank. The spectral acquisition covers the range of 200-400 nm with 2 nm intervals, generating 100 data points per spectrum for multivariate processing. This comprehensive spectral capture provides the necessary data density for robust chemometric model development.

The method employs water as the exclusive solvent throughout the analysis, providing significant economic and environmental advantages over chromatographic methods that typically require organic solvents. This simplified solvent system reduces analysis costs, minimizes environmental impact, and simplifies waste disposal procedures. The use of water as solvent is particularly advantageous for routine quality control applications in resource-limited settings, where organic solvent acquisition and disposal may present practical challenges. Additionally, the method demonstrates excellent performance with minimal sample preparation, eliminating the need for extensive extraction procedures or derivatization steps commonly required in alternative analytical methods.

Detailed Experimental Workflow

G cluster_0 Calibration Phase cluster_1 Validation Phase cluster_2 Application Phase Start Start Method Development Prep Preparation of Stock Solutions Start->Prep Cal Construction of Calibration Set Prep->Cal Prep->Cal Val Construction of Validation Set Cal->Val Spectral Spectral Acquisition (200-400 nm) Cal->Spectral Val->Spectral Val->Spectral Model Chemometric Model Development Spectral->Model Spectral->Model Spectral->Model Val2 Model Validation Model->Val2 Model->Val2 Sample Pharmaceutical Sample Analysis Val2->Sample End Result Interpretation Sample->End Sample->End

The experimental workflow begins with careful preparation of standard solutions, involving accurate weighing of 10 mg of this compound and doxycycline reference standards into separate 100 mL volumetric flasks. These are dissolved in and diluted to volume with distilled water to obtain stock solutions of 100 μg/mL concentration. Working standard solutions are prepared by appropriate dilution of the stock solutions with distilled water, maintaining concentrations within the established linear ranges of 1-10 μg/mL for this compound and 5-25 μg/mL for doxycycline hyclate. The calibration set consisting of 25 mixtures and validation set containing 9 mixtures are prepared according to experimental design principles, specifically employing a general factorial design with 2 factors at 5 levels for calibration and 2 factors at 3 levels for validation.

Following mixture preparation, UV spectra are acquired across the 200-400 nm range with 2 nm resolution, generating the spectral data matrix for chemometric processing. The multivariate calibration models are developed using either PCR or PLS algorithms, with model optimization performed through cross-validation techniques. The optimized models are subsequently validated using the independent validation set to assess predictive performance, followed by application to pharmaceutical formulations. For commercial sample analysis, twenty tablets or capsules are accurately weighed and finely powdered, with a portion equivalent to the target drug mass transferred to volumetric flasks, dissolved in distilled water, and filtered to remove insoluble excipients before spectral acquisition and prediction using the established models.

Data Processing and Analysis

The development of PCR and PLS models requires specialized software capable of multivariate data processing. In the referenced protocol, Minitab 7.1 software was employed for experimental design and concentration determination, while Unscrambler X 10.5 was used for PCR and PLS model development and data analysis. The data processing begins with construction of the data matrix, consisting of absorbance values at 100 wavelengths for each calibration mixture. The model optimization process involves selecting the optimal number of factors (principal components for PCR or latent variables for PLS) that explain the maximum variance in the data while avoiding overfitting. This is typically achieved through cross-validation techniques, with the root mean square error of cross-validation (RMSECV) serving as the key parameter for factor selection.

The model validation phase assesses the predictive ability of the developed models through external validation using the independent validation set. The accuracy of prediction is evaluated through calculation of recovery percentages, which should ideally fall within 95-105% for acceptable method performance. Additionally, the root mean square error of prediction (RMSEP) provides a quantitative measure of the model's predictive capability, with lower values indicating better prediction performance. For the this compound-doxycycline system, the reported RMSECV values were 0.278 and 0.794 for this compound and doxycycline, respectively, using the PCR method, while the corresponding RMSEP values were 0.142 and 0.219, demonstrating excellent predictive ability for both components.

Protocol 2: Advanced Spectral Filtration Methods for Ternary Mixtures

Overview of Spectral Filtration Protocols

Advanced spectral filtration protocols have been developed to address the significant challenge of analyzing this compound in complex ternary mixtures with extensive spectral overlap. These innovative mathematical approaches enable the resolution of ternary drug mixtures and recovery of filtered zero-order spectra for each component without interference from accompanying compounds. Three distinct protocols have been established for the analysis of this compound hydrochloride and ornidazole mixtures: Ratio Difference-Isosbestic Points coupled with Ratio Difference-Areas Under the Curve (RD-ISO/RD-AUC), Ratio Difference-Isosbestic Points coupled with Dual-Wavelength Equation (RD-ISO/DWE), and Signal Retrieval by Zero-Crossing point (SRZ). Each protocol employs unique mathematical processing of spectral data to achieve component resolution through different computational pathways.

These spectral filtration methods represent a significant advancement in spectrophotometric analysis, as they can effectively separate component spectra even in the presence of this compound-induced degradation products. This stability-indicating capability is particularly valuable for pharmaceutical analysis, where degradation products may interfere with active ingredient quantification. The methods process spectral data in different domains—zero-order spectrum, ratio spectrum, or derivative spectrum—to achieve the required component resolution. A key feature of these protocols is the inclusion of a spectral print recognition index to verify the correctness of the spectral filtration process and ensure drug purity and freedom from impurities or degradation products, providing an additional validation parameter for the analysis.

Detailed Experimental Procedures

G Start Start Spectral Filtration Data Acquire Spectral Data Start->Data Method Select Filtration Protocol Data->Method RDISO RD-ISO/RD-AUC Method Method->RDISO Protocol 1 DWE RD-ISO/DWE Method Method->DWE Protocol 2 SRZ SRZ Method Method->SRZ Protocol 3 Process1 Process Ratio Spectra Identify Isosbestic Points RDISO->Process1 DWE->Process1 Process4 Zero-Crossing Point Analysis SRZ->Process4 Process2 Calculate Area Under Curve Process1->Process2 Process3 Apply Dual-Wavelength Equation Process1->Process3 Recover Recover Filtered Spectrum Process2->Recover Process3->Recover Process4->Recover Verify Verify Spectral Purity Recover->Verify End Quantify Components Verify->End

The experimental implementation of advanced spectral filtration protocols begins with standard preparation using reference standards of this compound hydrochloride and ornidazole, dissolved in appropriate solvents to create stock solutions. For the RD-ISO/RD-AUC and RD-ISO/DWE protocols, this compound exhibits linearity in the range of 3.5-15 μg/mL, while for the SRZ protocol, the linear range extends from 1.5-15 μg/mL. For ornidazole, linearity ranges of 3-20 μg/mL apply for RD-ISO/RD-AUC and SRZ protocols, and 3-15 μg/mL for the RD-ISO/DWE protocol. The spectral acquisition involves recording zero-order spectra of standard mixtures and samples across the appropriate wavelength range, typically 200-400 nm with adequate resolution to support the subsequent mathematical processing.

The mathematical processing varies according to the selected protocol. For RD-ISO/RD-AUC, the method involves transforming zero-order spectra to ratio spectra, identifying isosbestic points (wavelengths where absorbance is independent of component ratio), and calculating areas under the curve for selective quantification. The RD-ISO/DWE protocol similarly begins with ratio spectra transformation and isosbestic point identification but employs dual-wavelength equations to resolve component concentrations. The SRZ approach utilizes zero-crossing points in derivative spectra to retrieve individual component signals free from interference. Throughout the process, spectral purity verification using the spectral print recognition index ensures the correctness of the filtration process and confirms the absence of interference from impurities or degradation products.

Method Validation and Application

The advanced spectral filtration protocols have been rigorously validated according to International Conference on Harmonisation (ICH) guidelines, confirming their suitability for routine analytical applications. The validation parameters assessed include linearity, accuracy, precision, specificity, and robustness. The linearity ranges established for each component and protocol demonstrate excellent correlation coefficients, confirming the methods' suitability for quantitative analysis. Accuracy, determined through recovery studies, yields values within acceptable limits (typically 95-105%), while precision studies show relative standard deviations generally below 2%, meeting acceptance criteria for pharmaceutical analysis.

The greenness profiles of these spectral filtration methods have been evaluated using multiple assessment tools, including NEMI, AGREE, GAPI, and CALIFICAMET-HEXAGON, confirming their environmentally friendly characteristics compared to traditional chromatographic methods. This favorable environmental impact, combined with reduced analysis time and cost, positions these methods as attractive alternatives for sustainable analytical practices in pharmaceutical quality control. The methods have been successfully applied to pharmaceutical formulations containing this compound and ornidazole, demonstrating comparable performance to reference chromatographic methods without significant differences based on statistical evaluation. This confirms their suitability for routine quality control applications while offering advantages in terms of simplicity, cost-effectiveness, and environmental impact.

Analytical Applications and Data Interpretation

Pharmaceutical Formulation Analysis

The application of chemometric methods to pharmaceutical formulation analysis demonstrates their practical utility in quality control settings. For the simultaneous determination of this compound and doxycycline, commercial samples including this compound tablets (labeled 500 mg, marketed as Serviflox and Zindolin) and doxycycline hyclate formulations (labeled 100 mg, marketed as Doxicad and Remycin) have been successfully analyzed. The sample preparation involves weighing and powdering twenty tablets or capsules, followed by dissolution in distilled water and filtration to remove insoluble excipients. The filtration step typically employs Whatman No. 41 filter paper or equivalent to obtain a clear solution suitable for spectrophotometric analysis.

The analysis of commercial formulations using the developed PCR and PLS methods yielded excellent results, with recovery values ranging from 97.50% to 101.87% for both components across different formulations. The precision of the methods, expressed as relative standard deviation (RSD), was consistently below 2%, meeting international acceptance criteria for pharmaceutical analysis. These results confirm the methods' accuracy and precision while demonstrating their applicability to different pharmaceutical dosage forms, including both tablets and capsules. The successful application to commercial formulations underscores the robustness of chemometric methods despite variations in excipient composition between different manufacturers, with the multivariate approach effectively compensating for potential interference from common pharmaceutical excipients.

Greenness Assessment and Method Comparison

The greenness evaluation of chemometric methods provides valuable information regarding their environmental impact and sustainability. The advanced spectral filtration protocols have been subjected to comprehensive greenness assessment using multiple tools, including NEMI (National Environmental Methods Index), AGREE, GAPI, and CALIFICAMET-HEXAGON. These evaluations confirmed the superior environmental profile of the newly developed protocols compared to reference chromatographic methods. The green advantages primarily stem from reduced solvent consumption, elimination of toxic organic solvents, and decreased energy requirements due to shorter analysis times and simpler instrumentation.

When compared with traditional HPLC methods, chemometric-assisted UV spectrophotometry offers several practical advantages while maintaining analytical performance. The method characteristics comparison reveals that chemometric methods typically require simpler instrumentation, have significantly lower solvent consumption (using only water as solvent), provide faster analysis times, and incur lower operational costs. These advantages make chemometric approaches particularly valuable in resource-limited settings or for high-throughput analysis applications where rapid turnaround is essential. While HPLC methods may offer superior sensitivity for trace analysis, chemometric methods provide adequate sensitivity for quality control of pharmaceutical formulations, where active ingredient concentrations are typically high. The demonstrated accuracy and precision of chemometric methods comparable to HPLC validation criteria further support their utility in pharmaceutical analysis.

Conclusion

Chemometric-assisted UV spectrophotometric methods represent robust, accurate, and environmentally friendly alternatives to chromatographic techniques for the determination of this compound in pharmaceutical formulations. The PCR and PLS methods enable simultaneous quantification of this compound and doxycycline hyclate in binary mixtures with accuracy and precision comparable to established pharmacopeial methods. For more complex mixtures, advanced spectral filtration protocols including RD-ISO/RD-AUC, RD-ISO/DWE, and SRZ provide effective mathematical approaches for resolving ternary mixtures even in the presence of degradation products. These methods demonstrate excellent greenness profiles, reduced analysis costs, and simplified procedures while maintaining compliance with ICH validation requirements.

The implementation of chemometric methods offers significant practical advantages for pharmaceutical quality control laboratories, particularly in resource-limited settings. The minimal solvent requirements, reduced analysis time, and compatibility with standard UV spectrophotometers make these methods accessible to a wide range of laboratories. Furthermore, the stability-indicating capability of advanced spectral filtration protocols extends their application to stability testing and forced degradation studies. As pharmaceutical analysis continues to evolve toward more sustainable practices, chemometric-assisted spectrophotometric methods are poised to play an increasingly important role in routine quality control while maintaining the high standards of accuracy, precision, and reliability required for pharmaceutical analysis.

References

Application Notes and Protocols: Fenton Process Degradation of Ciprofloxacin in Antibiotic Wastewater

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ciprofloxacin (CIP) is a broad-spectrum fluoroquinolone antibiotic frequently detected in global water systems, with concentrations measured as high as 31 mg/L in effluents from bulk drug manufacturers [1]. Its persistence poses significant environmental risks, including the development of antibiotic-resistant genes (ARGs) and antibiotic-resistant bacteria (ARB), necessitating efficient removal technologies [2]. Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions, have emerged as promising solutions by generating highly reactive oxygen species (ROS) such as hydroxyl radicals (·OH) that effectively oxidize CIP into lower-toxicity byproducts or achieve complete mineralization [3] [4].

This document provides detailed application notes and experimental protocols for implementing Fenton-based degradation of CIP, leveraging both conventional and enhanced heterogeneous systems. It synthesizes current research to guide researchers and wastewater treatment professionals in configuring, optimizing, and scaling these processes, with a focus on catalyst synthesis, process efficiency, and cost-effectiveness.

Comparative Performance of Fenton-Based Systems

The efficacy of CIP degradation varies significantly based on the catalytic system, oxidant used, and operational parameters. The table below summarizes the performance of various systems as reported in recent studies.

Table 1: Performance of different Fenton and Fenton-like systems for CIP degradation

Catalyst System Oxidant Optimal Catalyst Dose Optimal Oxidant Concentration Optimal pH Reaction Time Degradation Efficiency Key Reactive Species
RM-Co PBA [2] H₂O₂ (0.5%) 0.5 g/L ~147 mM 5 60 min ~95% ·OH, ·O₂⁻
RM-nZVI/Ni [4] H₂O₂ (6 mM) 0.1 g/L 6 mM 3-11 (Broad) 15 min ~100% (of 0.02 g/L SMX) ·OH, Ni species
BC-Cu (1:4) [5] PMS (Not specified) Not specified Not specified 3.98 - 11.95 40 min 99.99% ¹O₂ (Non-radical)
Electro-Peroxone [1] O₃ (in situ H₂O₂) Graphite Felt Electrodes N/A Not specified < 60 min 97 - 100% ·OH

Detailed Experimental Protocols

Protocol 1: Heterogeneous Fenton using RM-Co PBA Catalyst

Principle: This protocol uses a Prussian Blue Analogue (PBA) catalyst synthesized from red mud (RM), which serves as both an iron source and a carrier, to activate H₂O₂ for CIP degradation [2].

3.1.1 Catalyst Synthesis (Acid Dissolution-Reduction-Coprecipitation)
  • Red Mud Pretreatment: Collect and dry RM from an alumina refinery (e.g., Baise, Guangxi, China). Grind it to a fine powder.
  • Acid Dissolution: Leach the RM powder with a 2.4 mol/L hydrochloric acid (HCl) solution in a water bath for 2 hours to dissolve the iron content. Achieving an 88.93% dissolution percentage of Fe is critical for high yield [2].
  • Reduction and Coprecipitation: To the acid leachate, add a 4 mM potassium cobalticyanide (K₃[Co(CN)₆]) solution under constant stirring. Maintain the reaction for several hours to form the RM-Co PBA composite.
  • Washing and Drying: Recover the solid precipitate by centrifugation, wash repeatedly with deionized water until neutral pH, and dry in an oven at 60-80°C.
3.1.2 Degradation Experiment
  • Reaction Setup: Prepare a 20 mg/L CIP solution in a batch reactor. Adjust the initial pH to 5.0 using dilute NaOH or HCl.
  • Add Catalyst and Oxidant: Add the synthesized RM-Co PBA catalyst at a dosage of 0.5 g/L. Initiate the reaction by adding H₂O₂ to a final concentration of 0.5% v/v (~147 mM).
  • Mixing and Sampling: Maintain constant stirring or mixing. Withdraw samples at regular intervals (e.g., 0, 5, 15, 30, 60 min).
  • Reaction Quenching: Add a quenching agent (e.g., sodium thiosulfate) to the samples to stop the Fenton reaction immediately.
  • Analysis: Filter the samples (0.22 μm membrane) and analyze the residual CIP concentration using High-Performance Liquid Chromatography (HPLC).

The workflow for this protocol is illustrated below:

RM-Co PBA Fenton Process Workflow cluster_synthesis Catalyst Synthesis cluster_degradation Degradation Experiment A Red Mud Powder B Acid Dissolution (2.4 M HCl, 2h) A->B C Add K₃[Co(CN)₆] (4 mM) B->C D RM-Co PBA Composite C->D E Wash & Dry D->E F Dry RM-Co PBA Catalyst E->F H Add Catalyst (0.5 g/L) & H₂O₂ (0.5%) F->H Catalyst Input G Prepare CIP Solution (20 mg/L, pH=5) G->H I Oxidation Reaction (60 min, mixing) H->I J Sample & Quench I->J K Analyze by HPLC J->K

Protocol 2: Electro-Peroxone Process with Graphite Felt

Principle: This electrochemical AOP combines ozonation with electrolysis. Graphite felt electrodes generate H₂O₂ in situ via the two-electron reduction of oxygen. Ozone then reacts with the electro-generated H₂O₂ to produce a high flux of ·OH radicals [1].

3.2.1 Experimental Setup
  • Electrode Configuration: Use graphite felt as both the anode and cathode. The effective surface area should be determined based on the reactor size.
  • Reactor Assembly: Set up an electrochemical cell equipped with:
    • A power supply (for voltammetric or galvanostatic operation).
    • An oxygen concentrator and an ozone generator.
    • Bubble diffusers for introducing O₂ and O₃ into the reactor.
    • A magnetic stirrer for homogenizing the solution.
  • Safety: Place the entire setup inside a fume hood. Use an ozone destructor to treat off-gases.
3.2.2 Degradation Experiment
  • Solution Preparation: Prepare a 10 mg/L CIP solution and add sodium sulfate (e.g., 50 mM) as the supporting electrolyte.
  • Gas and Power Supply: Simultaneously:
    • Supply oxygen and ozone (e.g., at 0.5 L/min) through the diffusers.
    • Apply a constant current (e.g., 50 mA) or voltage to the graphite felt electrodes.
  • Monitoring and Sampling: Run the process for 60-120 minutes. Withdraw samples at predefined intervals.
  • Quantification of ROS:
    • H₂O₂: Use a colorimetric method with Titanium(IV) oxysulfate (λ=410 nm). Expected yield can be up to 47 mg/L in 120 min [1].
    • ·OH: Trap radicals with Dimethyl Sulfoxide (DMSO), forming formaldehyde, which is derivatized with DNPH and quantified via HPLC (λ=355 nm). Expected yield can reach 140 µM within 60 min [1].
  • Analysis: Measure CIP concentration by HPLC with a UV-detector (λ=280 nm).

The configuration of this advanced system is as follows:

Electro-Peroxone System Configuration cluster_reactor Electrochemical Reactor O2Source O₂ Source O3Generator O₃ Generator O2Source->O3Generator Feed Cathode Graphite Felt (Cathode) O3Generator->Cathode O₃ / O₂ PowerSupply Electrical Power Supply Anode Graphite Felt (Anode) PowerSupply->Anode Anode Connection PowerSupply->Cathode Cathode Connection H2O2 In-situ H₂O₂ Generation Cathode->H2O2 O₂ + 2H⁺ + 2e⁻ Solution CIP + Na₂SO₄ Electrolyte Stirrer Stirrer OH ·OH Radical Formation H2O2->OH + O₃ CIP_Deg CIP Degradation OH->CIP_Deg

Critical Parameters and Optimization Guidelines

Successful implementation requires careful optimization of key parameters:

  • pH Control: The conventional Fenton process is most effective under acidic conditions (pH ~3) [3]. However, heterogeneous and electro-enhanced systems show broader operating ranges. The RM-Co PBA system performs optimally at pH 5 [2], while the RM-nZVI/Ni system is effective from pH 3 to 11 [4], and the BC-Cu/PMS system from 3.98 to 11.95 [5].
  • Catalyst and Oxidant Dosage: An excess of H₂O₂ can act as a ·OH scavenger, reducing efficiency. The optimal ratio is system-dependent; for example, the RM-Co PBA system uses a 0.5 g/L catalyst dose with 0.5% H₂O₂, while RM-nZVI/Ni uses 0.1 g/L catalyst with 6 mM H₂O₂ [2] [4].
  • Interfering Anions: Common water anions like Cl⁻, HCO₃⁻, H₂PO₄⁻ can scavenge reactive radicals and reduce degradation rates [4]. Conduct tests with target water matrices to determine the required catalyst or oxidant adjustments.

Conclusion and Future Perspectives

Fenton and Fenton-like processes, particularly those utilizing waste-derived catalysts like red mud and biochar, offer a powerful and sustainable strategy for eliminating this compound from wastewater. The move towards heterogeneous systems and electro-chemical hybrids effectively addresses the limitations of the homogeneous Fenton process, such as iron sludge production and narrow pH range [2] [3] [4].

Future research should focus on:

  • Long-term stability and reusability of novel catalysts in continuous-flow systems.
  • Pilot-scale validation of the most promising systems, such as the graphite felt electro-peroxone process.
  • Comprehensive toxicity assessment of degradation byproducts to ensure complete environmental safety.
  • Techno-economic analysis to facilitate industrial adoption and scaling.

References

Application Notes and Protocols: Preparation and Characterization of Ciprofloxacin-Loaded Polymeric Nanomicelles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. However, its therapeutic efficacy is often limited by developing bacterial resistance, poor solubility, and inadequate site-specific delivery [1]. Polymeric nanomicelles have emerged as promising nanocarriers to overcome these challenges. These self-assembled colloidal systems, typically formed from amphiphilic block copolymers in aqueous environments, possess a core-shell structure that enhances the solubility, stability, and targeted delivery of hydrophobic drugs [2]. These nanocarriers improve drug pharmacokinetics, reduce off-target toxicity, and can overcome cellular and tissue barriers, including bacterial biofilms [3] [1]. This document provides detailed protocols for preparing, characterizing, and evaluating this compound-loaded polymeric nanomicelles for research and development purposes.

Materials

Polymers and Chemicals
  • This compound hydrochloride (Cayman Chemical Company) [4]
  • Poly(ethylene glycol) methyl ether-block-poly(lactide-co-glycolide) (PEG–PLGA) (PEG M~W~ 2000; PLGA M~W~ 11,500; Lactide:Glycolide = 50:50) [4]
  • PDMAEMA-~b~-PCL-~b~-PDMAEMA triblock copolymer (M~n~ = 17,100 g·mol⁻¹) [3]
  • Pluronic F127 (PEO~99~-PPO~67~-PEO~99~) (M~w~ = 12,500 g·mol⁻¹) [3]
  • Dextran sulfate sodium salt (M~w~ > 500,000) for ion pairing [4]
  • Organic solvents: acetone, tetrahydrofuran (THF), dichloromethane (DCM) (analytical grade) [3] [5] [4]
  • Dialysis membranes (MWCO: 6,000-8,000 and 50,000) [3] [4]
Equipment
  • Dynamic Light Scattering (DLS) / Zetasizer (e.g., Malvern Zetasizer Nano-ZS) [6] [4]
  • Transmission Electron Microscope (TEM) [4]
  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector [3] [4]
  • Sonication bath [3]
  • Lyophilizer [4]
  • Magnetic stirrer [5]

Preparation Protocols

Preparation of this compound-Loaded Mixed Polymeric Micelles (MPMs)

This protocol describes the formation of mixed micelles using cationic (PDMAEMA-~b~-PCL-~b~-PDMAEMA) and non-ionic (Pluronic F127) triblock copolymers, adapted from [3].

Procedure:

  • Dissolve appropriate amounts of PDMAEMA-~b~-PCL-~b~-PDMAEMA and Pluronic F127 in tetrahydrofuran (THF) at desired molar ratios (e.g., 3:1, 1:1, 1:3). The total copolymer concentration should be 1 mg·mL⁻¹ [3].
  • Add the blended copolymer solution dropwise to deionized water under continuous stirring.
  • Dialyze the dispersion against water for 5 days using a dialysis membrane (MWCO 8000) to remove the organic solvent completely. Change the water every 3 hours for the first 9 hours [3].
  • For drug loading, add This compound powder to the micellar dispersion at a specific polymer-to-drug mass ratio (e.g., 10:1).
  • Sonicate the mixture for 1 hour at 60°C.
  • Filter the dispersion through a sterile 0.2 μm PES membrane filter to remove any unloaded, insoluble this compound [3].
Preparation of CIP-loaded PEG–PLGA Nanoparticles via S/O/W Ion Pairing

This method uses an ion-pairing agent to enhance the encapsulation of hydrophilic this compound into a hydrophobic polymer matrix, as described in [4].

Procedure:

  • Dissolve PEG–PLGA in acetone at a concentration of 20 mg/mL [4].
  • Add 0.07 mL of an aqueous This compound solution (10-35 mg/mL) to 1 mL of the polymer solution.
  • Immediately add 0.03 mL of an 80 mg/mL aqueous dextran sulfate solution to form an ion-pair complex with this compound.
  • Pour this mixture into 6 mL of distilled water under magnetic stirring to initiate nanoparticle formation.
  • Dialyze the nanoparticle suspension against distilled water using a membrane (MWCO 6000-8000) to remove acetone and free drug. Change the water every 3 hours, three times [4].
  • Lyophilize the purified nanoparticle suspension with 10% w/v sucrose as a cryoprotectant for storage [4].

The following workflow diagram illustrates the preparation of CIP-loaded PEG–PLGA nanoparticles via the S/O/W ion pairing method:

G start Start diss1 Dissolve PEG-PLGA in acetone start->diss1 add1 Add aqueous CIP solution diss1->add1 add2 Add dextran sulfate solution (Form ion pair) add1->add2 pour Pour mixture into water under stirring add2->pour dialyze Dialyze to remove acetone and free drug pour->dialyze lyophilize Lyophilize with sucrose dialyze->lyophilize store Store nanoparticles lyophilize->store

Characterization Methods and Data

Comprehensive characterization is critical for ensuring the quality and performance of the formulated nanomicelles. Key parameters and methods are summarized below.

Table 1: Essential Characterization Techniques for this compound Nanomicelles

Parameter Analytical Technique Protocol Description Key Outcomes (from literature)

| Size & PDI | Dynamic Light Scattering (DLS) | Dilute sample in filtered water; measure Z-average diameter and PDI at 25°C. | • PEG-PLGA NPs: 120.7 ± 0.43 nm, PDI ~0.1 [4]Mixed MPMs: ~35 nm [3]Polyacrylate NPs: ~970 nm [6] | | Surface Charge | Electrophoretic Light Scattering | Measure zeta potential in folded capillary cell using the same diluted sample. | • PEG-PLGA NPs: ~ -20 mV (inferred) [4]Cationic MPMs: Positive, composition-dependent [3]Polyacrylate NPs: -63 mV [5] | | Morphology | Transmission Electron Microscopy (TEM) | Negative stain with phosphotungstic acid; deposit on carbon-coated copper grid; image at 100kV. | Spherical, monodispersed particles [4] | | Encapsulation Efficiency (EE) & Drug Loading (DL) | UV-VIS / HPLC | Lyophilize NPs, dissolve in DMSO/HCl, measure CIP absorbance at 275nm. Calculate EE% and LC%. | • PEG-PLGA NPs: EE: 63.3%, LC: 7.8% [4]Alginate-Chitosan NPs: EE: 74% [7] | | Critical Micelle Concentration (CMC) | Fluorescence probe (Pyrene) | Measure fluorescence intensity ratio (I~384~/I~373~) vs. polymer concentration; inflection point is CMC. | Lower CMC indicates higher stability [2] | | In Vitro Drug Release | Dialysis Bag Method | Place NP dispersion in dialysis membrane; immerse in TBS (pH 7.4) at 37°C; sample and analyze released CIP over time. | Sustained release over 168 hours [4] |

The following workflow diagram illustrates the key steps involved in the characterization of prepared nanomicelles:

G start Nanomicelle Dispersion step1 Dilution in Filtered Water start->step1 step2 DLS & Zeta Potential Analysis (Size, PDI, Surface Charge) step1->step2 step5 Ultrafiltration/Lyophilization step1->step5 step3 TEM Sample Preparation (Negative Staining) step2->step3 step4 Morphology Assessment (TEM Imaging) step3->step4 end Comprehensive Characterization Report step4->end step6 Drug Encapsulation Analysis (UV-Vis/HPLC) step5->step6 step7 In-vitro Release Study (Dialysis Method) step6->step7 step7->end

Performance Evaluation

Antibacterial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound-loaded nanomicelles against relevant bacterial strains.

Procedure:

  • Use a standard 96-well plate broth microdilution method according to CLSI guidelines.
  • Test against standard strains like Staphylococcus aureus (ATCC 25923) and Escherichia coli (K12) [6], or Enterococcus faecalis (ATCC 19433) for endodontic applications [4].
  • Prepare serial dilutions of the nanoformulations, free this compound (positive control), and blank broth (negative control).
  • Inoculate each well with a standardized bacterial suspension.
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth [6].

Results: Nanoformulations should demonstrate MIC values identical to or better than free this compound [6] [4]. Furthermore, they show significant potential in detaching pre-formed bacterial biofilms and reducing their biomass and metabolic activity [3].

Cytotoxicity Assay

Objective: To evaluate the safety profile of the empty and drug-loaded nanomicelles on human cell lines.

Procedure (MTT Assay):

  • Culture relevant cell lines (e.g., human colorectal carcinoma HCT-116, human embryonic kidney HEK 293, or Stem Cells of the Apical Papilla (SCAPs)) [6] [4].
  • Seed cells in 96-well plates and incubate for 24 hours.
  • Treat cells with a series of concentrations of the test samples (empty micelles, drug-loaded micelles, and free drug).
  • Incubate for 48 hours at 37°C under 5% CO₂.
  • Add MTT reagent (5 mg/mL) to a final concentration of 10% in each well and incubate for another 4 hours.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to untreated control cells [6].

Results: Well-formulated nanomicelles (e.g., PEG-PLGA NPs, optimized mixed MPMs) should show minimal cytotoxicity, supporting their biocompatibility [6] [3] [4].

Troubleshooting and Best Practices

  • Low Encapsulation Efficiency (EE): This is a common challenge with hydrophilic drugs like this compound. Solution: Employ the hydrophobic ion pairing technique using counter-ions like dextran sulfate [4], disodium pamoate [8], or SDS [9] to increase the drug's lipophilicity.
  • Organic Solvent Residues: Residual solvents can cause cytotoxicity. Solution: Ensure thorough dialysis. Consider emerging methods like microfluidics or PEG-assisted assembly which can reduce solvent burden [2].
  • Micelle Instability: Instability upon dilution or storage can compromise efficacy. Solution: Select polymers with a low Critical Micelle Concentration (CMC). Strategies like core-crosslinking can also enhance stability [2].
  • Large Particle Size/High PDI: Solution: Optimize preparation parameters (e.g., flow rates, mixing efficiency) using a systematic approach like Design of Experiments (DoE). Techniques like MicroJet Reactor technology can improve reproducibility and control [9].

Conclusion

The protocols outlined herein provide robust methodologies for the preparation and characterization of this compound-loaded polymeric nanomicelles. Employing techniques such as mixed micelle formation and hydrophobic ion pairing can significantly enhance drug loading, stability, and antibacterial efficacy while reducing cytotoxicity. Adherence to rigorous characterization standards is essential for developing reproducible and effective nano-formulations with high potential for clinical translation.

References

Application Notes & Protocols: Ultrasonic Analysis of Ciprofloxacin Molecular Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the Method

Ultrasonic spectroscopy is a powerful, non-destructive analytical technique used to investigate molecular interactions in liquid systems by measuring the propagation of sound waves. The core principle relies on the fact that parameters like ultrasonic velocity and absorption are highly sensitive to changes in the physical and chemical properties of a solution, such as density, compressibility, and intermolecular bonding. When a drug like Ciprofloxacin interacts with a biomolecule or another solute, these physicochemical properties change, subsequently altering the acoustic parameters of the solution [1] [2].

Analyzing these acoustic changes allows researchers to infer the strength, nature, and extent of molecular interactions without perturbing the system. This is particularly valuable in pharmaceutical research for understanding drug-protein binding, drug stability, and the development of novel drug delivery systems [3] [4].

Experimental Protocols

Below are detailed protocols for two key applications: studying drug-biomolecule interactions and monitoring controlled drug release.

Protocol 1: Investigating Drug-Biomolecule Interactions via Acoustic Parameters

This protocol is adapted from a study exploring the interaction between this compound and L-Glutamic acid in an aqueous medium [1].

  • Objective: To characterize the molecular interactions between this compound (CIP) and L-Glutamic Acid (Glu) through the measurement of density and ultrasonic velocity.
  • Materials:
    • This compound hydrochloride (high purity, e.g., Sigma-Aldrich)
    • L-Glutamic acid (high purity, e.g., Himedia Ltd.)
    • Doubly distilled deionized water
    • Bicapillary Pyknometer
    • Single-crystal variable path ultrasonic interferometer (e.g., operating at 2 MHz)
    • Analytical balance (precision ±0.1 mg)
    • Digital temperature-controlled water thermostat
  • Procedure:
    • Solution Preparation: Prepare a series of binary solutions with varying concentrations of CIP (e.g., 0.02 M to 0.10 M) in a fixed volume of aqueous solvent. Similarly, prepare a series for L-Glutamic acid.
    • Density Measurement:
      • Clean and dry the pyknometer thoroughly.
      • Fill it with the solution of interest and place it in a constant temperature bath maintained at 300.15 K.
      • Weigh the pyknometer accurately using the analytical balance.
      • Calculate the density (ρ) of the solution using the formula: ρ = (W_solution - W_pyknometer) / V_pyknometer
    • Ultrasonic Velocity Measurement:
      • Set the ultrasonic interferometer to a fixed frequency (e.g., 2 MHz) and stabilize the temperature at 300.15 K using the thermostat.
      • Fill the sample cell with the solution.
      • Adjust the micrometer to obtain successive maxima (or minima) in the interferometer reading.
      • The ultrasonic velocity (U) is calculated by: U = 2 * f * (d / n), where f is the frequency, d is the distance moved, and n is the number of maxima passed.
    • Data Collection: Perform measurements for all prepared solutions and for the pure solvent.
  • Data Analysis:
    • Use the measured density (ρ) and ultrasonic velocity (U) to compute key acoustical parameters (see Table 2 for formulas).
    • A decrease in adiabatic compressibility (β) and intermolecular free length (Lf) with increasing solute concentration typically indicates strong solute-solvent interaction and closer molecular packing [1].

The following workflow diagram summarizes the key steps of this protocol:

G start Start Experiment prep Prepare CIP/Glu Solutions at varying concentrations start->prep density Measure Density (ρ) using Pyknometer prep->density velocity Measure Ultrasonic Velocity (U) using Interferometer density->velocity compute Compute Acoustic Parameters velocity->compute analyze Analyze Trends for Molecular Interactions compute->analyze

Protocol 2: Ultrasonically Triggered Drug Release from Coated Hydrogels

This protocol is based on a study demonstrating the on-demand release of this compound from a smart polymer matrix using low-intensity ultrasound [3].

  • Objective: To trigger and quantify the release of this compound from a methylene-chain-coated pHEMA hydrogel upon ultrasonic stimulation.
  • Materials:
    • This compound-loaded, methylene-chain-coated pHEMA hydrogel (pre-synthesized)
    • Low-frequency ultrasonic bath (e.g., 43 kHz, Branson 200)
    • Flow cell reactor (e.g., BST-FC81)
    • Peristaltic pump
    • UV-Vis Spectrophotometer
    • Fresh nutrient broth (e.g., 1/10 strength Luria-Bertani broth)
  • Procedure:
    • Hydrogel Equilibration: Hydrate the this compound-loaded hydrogel in purified water for 24 hours to reach equilibrium.
    • Flow Cell Setup: Incorporate the hydrated hydrogel into the flow cell reactor. Assemble the system with the peristaltic pump to circulate the nutrient broth at a controlled rate (e.g., 1 ml/min).
    • Ultrasound Application:
      • Immerse the entire flow cell assembly into the ultrasonic bath.
      • Apply a low-intensity ultrasonic pulse (e.g., 43 kHz) for a set duration (e.g., 20 minutes).
      • This pulse disrupts the ordered methylene chains, creating temporary pores for drug release.
    • Sample Collection: Collect effluent samples from the flow cell outlet at regular intervals before, during, and after ultrasound application.
    • Concentration Quantification:
      • Measure the absorbance of the effluent samples at 339 nm using a UV-Vis spectrophotometer.
      • Determine the this compound concentration by comparing against a pre-established standard curve [3].
  • Data Analysis:
    • Plot the cumulative drug release against time to visualize the "on-off" release profile in response to ultrasound.
    • Compare the release rate during ultrasonic pulses with the passive diffusion rate in the absence of ultrasound.

Data Presentation and Analysis

The core of ultrasonic analysis lies in the derivation and interpretation of key acoustic parameters from primary measurements.

Table 1: Core Formulas for Acoustical Parameters

Parameter Formula Interpretation
Adiabatic Compressibility (β) β = 1 / (U² * ρ) A decrease suggests a less compressible solution, indicating strong solute-solvent interactions and closer molecular packing [1].
Intermolecular Free Length (Lf) Lf = K * √β (K is a temperature-dependent constant) A decrease in Lf suggests a reduction in the average distance between molecules, supporting the evidence of strong interactions [1].
Acoustic Impedance (Z) Z = U * ρ An increase with solute concentration indicates effective solvent-solute interactions over solute-solute interactions [1].

Table 2: Exemplar Quantitative Data for this compound Systems This table compiles illustrative data from research findings to show typical trends and values. [1]

System Concentration (M) Density, ρ (g/cm³) Ultrasonic Velocity, U (m/s) Adiabatic Compressibility, β (x10⁻¹⁰ m²/N) Intermolecular Free Length, Lf (x10⁻¹² m)
Aqueous Solution (reference) - ~0.997 ~1498 ~4.47 ~4.26
This compound 0.04 ~1.012 ~1525 ~4.24 ~4.15
This compound 0.08 ~1.028 ~1565 ~3.98 ~4.02
L-Glutamic Acid 0.04 ~1.005 ~1505 ~4.40 ~4.23
L-Glutamic Acid 0.08 ~1.012 ~1515 ~4.32 ~4.19

Application Examples & Pathways

The interaction between this compound and biomolecules, as revealed by ultrasonic studies, has direct pharmacological implications. Research suggests that this compound can strongly associate with L-Glutamic acid, potentially depleting its levels in vivo [1]. This interaction provides a plausible molecular pathway for the joint-related side effects (e.g., swelling, tenderness) observed with this compound use, as Glutamic acid is crucial for neural and joint function. The following diagram illustrates this proposed pathway:

G CIP This compound Intake Interaction Molecular Interaction with L-Glutamic Acid CIP->Interaction Depletion Depletion of L-Glutamic Acid in Joints/Nerves Interaction->Depletion SideEffects Observed Side Effects: Joint Stiffness, Tenderness, Dizziness Depletion->SideEffects Supplement Proposed Supplementation with L-Glutamic Acid Supplement->Depletion Compensates

Troubleshooting and Best Practices

  • Temperature Control: Maintain a constant temperature with a precision of ±0.01 K during measurements, as acoustic parameters are highly temperature-sensitive.
  • Solution Purity: Use high-purity reagents and degassed, deionized water to prevent the formation of air bubbles, which can scatter ultrasound and lead to erroneous readings.
  • Instrument Calibration: Regularly calibrate the ultrasonic interferometer and pyknometer using standard solvents like pure water.
  • Data Reproducibility: Perform all experiments in triplicate to ensure the reliability of the results and to facilitate statistical analysis.

Conclusion

Ultrasonic spectroscopy provides a robust, label-free, and insightful method for probing the molecular interactions of this compound. The protocols and analyses outlined here offer researchers a clear framework for applying this technique in drug development, from fundamental interaction studies to the engineering of advanced, stimuli-responsive delivery systems.

References

Comprehensive Application Notes and Protocols for Ciprofloxacin Analytical Method Validation per ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ciprofloxacin and Regulatory Framework

This compound is a broad-spectrum fluoroquinolone antibiotic chemically described as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazinyl) quinolone-3-carboxylic acid, with a molar mass of 331.347 g/mol [1]. It is widely used to treat various bacterial infections caused by gram-positive and gram-negative microorganisms [2]. The International Conference on Harmonisation (ICH) guidelines provide a standardized framework for analytical method validation to ensure reliability, accuracy, and reproducibility of analytical data throughout the product lifecycle. For this compound analysis, method validation demonstrates that the analytical procedure is suitable for its intended purpose in quality control testing, stability studies, and regulatory submissions.

The ICH validation process requires assessment of multiple parameters including specificity, linearity, accuracy, precision, range, detection limit (LOD), quantitation limit (LOQ), and robustness [1] [2]. These parameters collectively ensure that the analytical method can consistently produce reliable results when applied to pharmaceutical formulations. This document provides detailed application notes and protocols for validating this compound analytical methods using various techniques, including spectrophotometry, high-performance liquid chromatography (HPLC), and Fourier-transform infrared spectroscopy (FTIR).


Method Validation Parameters and Acceptance Criteria

Summary of Validation Parameters for this compound Analytical Methods
Validation parameter ICH requirement Spectrophotometric method [1] HPLC method [3] FTIR method [2]
Linearity range Must demonstrate direct proportionality between response and concentration 50-250 μg/mL 0.005-0.250 μg/mL 2-20 μg/mL
Precision (RSD%) RSD ≤ 2.0% for repeatability 0.089-0.682% Not specified 0.32-1.29%
Accuracy (% recovery) 98-102% recovery of known amounts 97.885-99.047% Not specified 98.34-101.72%
LOD Lowest detectable concentration Not specified Not specified 0.068 μg/mL
LOQ Lowest quantifiable concentration Not specified Not specified 0.450 μg/mL
Specificity Able to measure analyte in presence of excipients No interference from common excipients Not specified No interference from tablet excipients
Robustness Resistant to deliberate variations Not specified Not specified Resistant to cuvette and temperature changes
Detailed Validation Protocol
2.2.1 Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Prepare solutions of this compound reference standard, placebo formulation (without active ingredient), and sample formulation. Compare chromatograms/spectra to demonstrate separation of this compound from other components and absence of interference at the retention time/wavelength of interest.
  • Acceptance criteria: The this compound peak should be pure with no co-eluting peaks, and the placebo should not show any significant interference at the retention time/wavelength of this compound.
2.2.2 Linearity and Range

Linearity is the ability of the method to obtain test results directly proportional to analyte concentration within a given range.

  • Protocol: Prepare at least five concentrations of this compound standard solutions covering the specified range (e.g., 50-250 μg/mL for spectrophotometry, 2-20 μg/mL for FTIR). Analyze each concentration in triplicate. Plot average response against concentration and perform statistical analysis using linear regression.
  • Acceptance criteria: Correlation coefficient (r) should be not less than 0.995. The y-intercept should not be significantly different from zero, and residuals should be randomly distributed.
2.2.3 Accuracy

Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or conventional value.

  • Protocol: Perform recovery studies by spiking known quantities of this compound reference standard (typically at 80%, 100%, and 120% of target concentration) to placebo or sample matrix. Analyze each spike level in triplicate. Calculate percentage recovery for each concentration.
  • Acceptance criteria: Mean recovery should be within 98-102% for each concentration level, with RSD not more than 2.0%.
2.2.4 Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six independent preparations of this compound at 100% of test concentration. Calculate RSD of results.
  • Intermediate precision: Perform analysis on different days, by different analysts, or using different instruments. Study the same samples as in repeatability study.
  • Acceptance criteria: RSD should not be more than 2.0% for both repeatability and intermediate precision.
2.2.5 Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Protocol based on standard deviation of response: Prepare multiple blank samples and calculate standard deviation of response. Prepare low concentration samples of this compound and determine the concentration that provides signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
  • Acceptance criteria: For LOQ, accuracy should be 80-120% and precision RSD ≤ 5.0%.
2.2.6 Robustness

Robustness is a measure of the method capacity to remain unaffected by small but deliberate variations in method parameters.

  • Protocol: Vary parameters such as pH of mobile phase (±0.2 units), mobile phase composition (±2-5%), column temperature (±2-5°C), flow rate (±0.1 mL/min), or detection wavelength (±2 nm) in HPLC. For spectrophotometry, vary reagent volume, reaction time, or temperature. For FTIR, vary cell type or temperature [2].
  • Acceptance criteria: Method should retain system suitability parameters and show no significant change in results.

Experimental Protocols for this compound Analysis

Spectrophotometric Method Based on Charge-Transfer Complexation [1]

This method provides a simple, sensitive approach for quantifying this compound through formation of a colored charge-transfer complex with maximum absorbance at 440 nm.

G A Prepare reagents: • 0.4% sodium nitroprusside • 0.4% hydroxylamine HCl • 8% sodium carbonate B Prepare standard solution: 1000 μg/mL this compound A->B D Transfer 50-250 μg this compound to 10mL volumetric flask B->D C Prepare sample solution: Extract tablet powder equivalent to 0.1g this compound C->D E Add reagents in sequence: 1. 1mL sodium nitroprusside 2. 1mL hydroxylamine 3. 0.8mL sodium carbonate D->E F Mix and let stand for 5 minutes at room temperature E->F G Dilute to volume with distilled water and mix well F->G H Measure absorbance at 440nm against reagent blank G->H I Calculate concentration using calibration curve H->I

3.1.1 Materials and Equipment
  • Instrument: UV-Visible double-spectrophotometer with 1.0 cm quartz cells
  • Balance: Analytical balance with sensitivity of 0.1 mg
  • Reagents: Sodium nitroprusside (Merck, 99% pure), hydrochloride of hydroxylamine, hydrated sodium carbonate, distilled water
  • Standard: this compound reference standard (99.99% purity)
3.1.2 Preparation of Solutions
  • Sodium carbonate solution (8% w/v): Dissolve 8 g of Na₂CO₃·H₂O in 0.1 L distilled water.
  • Sodium nitroprusside solution (0.4% w/v): Dissolve 0.4 g sodium nitroprusside in 100 mL distilled water.
  • Hydroxylamine hydrochloride solution (0.4% w/v): Dissolve 0.4 g hydroxylamine hydrochloride in 100 mL distilled water.
  • Standard this compound solution (1000 μg/mL): Dissolve 0.1 g this compound reference standard in 100 mL distilled water.
  • Sample solution: Weigh and powder 10 tablets. Weigh powder equivalent to 0.1 g this compound, dissolve in distilled water, adjust volume to 100 mL, and filter using Whatman No. 41 filter paper.
3.1.3 Analytical Procedure
  • Transfer aliquots of standard or sample solution containing 50-250 μg this compound to 10 mL volumetric flasks.
  • Add 1 mL sodium nitroprusside solution, 1 mL hydroxylamine solution, and 0.8 mL sodium carbonate solution to each flask.
  • Shake the reaction mixture and let stand for 5 minutes at 24±2°C.
  • Dilute to volume with distilled water and mix well.
  • Measure absorbance at 440 nm against a reagent blank.
  • Prepare calibration curve using standard solutions and calculate this compound concentration in samples.
3.1.4 Optimization Parameters
  • SNP volume: 1 mL for maximum color intensity
  • Hydroxylamine volume: 1 mL for complete reaction
  • Sodium carbonate volume: 0.8 mL for optimal alkalinity
  • Reaction time: 5 minutes for complete color development
  • Temperature: Room temperature (24±2°C)
  • Stability: Colored complex stable for over 5 hours
FTIR Spectroscopic Method [2]

This method utilizes the carbonyl group absorption at 1707 cm⁻¹ for quantitative analysis of this compound in tablets.

3.2.1 Materials and Equipment
  • Instrument: FTIR spectrometer (Perkin Elmer Spectrum Two) with circular KBr cell window
  • Software: Spectrum 10 software for data analysis
  • Solvents: Methanol, phosphate buffer pH 6.0
  • Standard: this compound hydrochloride (>99% purity)
3.2.2 Preparation of Solutions
  • Standard stock solution (500 μg/mL): Accurately weigh this compound HCl, dissolve in small quantity of phosphate buffer pH 6.0, and make up to 100 mL with methanol.
  • Working standard solutions: Prepare dilutions from stock solution in range of 2-20 μg/mL using methanol-phosphate buffer medium.
  • Sample solution: Finely powder and homogenize 10 tablets. Accurately weigh powder, dissolve in 5 mL phosphate buffer pH 6.0 followed by 20 mL methanol. Stir for 5 minutes, centrifuge to separate excipients. Dilute supernatant with 25 mL methanol to obtain approximately 150 μg/mL solution. Further dilute to working concentration as needed.
3.2.3 Analytical Procedure
  • Set up FTIR spectrometer with KBr cells and 0.05 mm spacers.
  • Record background spectrum with methanol-phosphate buffer medium.
  • Analyze standard solutions in concentration range of 2-20 μg/mL in triplicate.
  • Measure peak area at 1707 cm⁻¹ (carbonyl group).
  • Prepare calibration curve by plotting peak area against concentration.
  • Analyze sample solutions following same procedure and calculate this compound concentration using calibration curve.
3.2.4 Method Validation Data for FTIR Method
Parameter Result
Linear range 2-20 μg/mL
Correlation coefficient (r) 0.998
LOD 0.068 μg/mL
LOQ 0.450 μg/mL
Repeatability (RSD%) 0.59-1.91%
Intermediate precision (RSD%) 0.32-1.29%
Accuracy (% recovery) 98.34-101.72%
HPLC Method for Simultaneous Determination [4]

While complete methodological details are limited in the available search results, a robust RP-HPLC method has been developed for simultaneous estimation of this compound and ornidazole in pharmaceutical dosage forms.

3.3.1 Chromatographic Conditions
  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Methanol and phosphate buffer (pH 3.5) in ratio 60:40 v/v
  • Flow rate: 1.0 mL/min
  • Detection: 294 nm
  • Injection volume: 20 μL
  • Temperature: 35°C

The method was validated per ICH guidelines assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness [4].


Measurement Uncertainty in Analytical Methods

Measurement uncertainty (MU) is a mandatory requirement for ISO 17025 accredited laboratories and serves as a quantitative indicator to ensure reliability of results [3]. According to EURACHEM/CITAC Guide and "Guide to the expression of uncertainty in measurement" (GUM), MU evaluation helps identify parameters with greatest influence on results.

For this compound analysis, studies have shown that calibration curves (Urel(C)) and experimental analysis (Urel(E)) are the two main contributors to measurement uncertainty, together accounting for over 40% of the total uncertainty [3]. The expanded uncertainties for enrofloxacin and this compound in one study were determined to be 2.8601 and 0.8613 respectively [3].

G A Measurement Uncertainty Sources B Reference Material A->B C Calibration Curves (Major Contributor >40%) A->C D Analytical Balance A->D E Volumetric Devices A->E F Method Precision A->F G Experimental Analysis (Major Contributor >40%) A->G H Environmental Conditions A->H I Combined Measurement Uncertainty B->I C->I D->I E->I F->I G->I H->I

Protocol for Measurement Uncertainty Estimation
  • Identify uncertainty sources: Reference material, balances, volumetric devices, calibration curves, method precision, environmental conditions.
  • Quantify uncertainty components: Calculate standard uncertainty for each source.
  • Calculate combined uncertainty: Combine individual uncertainties using appropriate mathematical operations.
  • Determine expanded uncertainty: Multiply combined uncertainty by coverage factor (k=2 for 95% confidence level).

Quality-by-Design (QbD) Approach to Method Development

The Quality-by-Design (QbD) paradigm outlined in ICH Q8 (R2), Q9, and Q10 facilitates robust analytical method development through systematic risk assessment and design space definition [5]. QbD involves:

  • Defining Analytical Target Profile (ATP): Identifying critical quality attributes (CQAs) that the method must measure.
  • Risk assessment: Identifying critical method parameters that may affect CQAs using tools like Failure Mode and Effects Analysis (FMEA).
  • Design of Experiments (DOE): Systematically studying interactions between method parameters.
  • Design space definition: Establishing multidimensional combination of method parameters that ensure quality.
  • Control strategy: Implementing procedures to ensure method remains in control during routine use.

Quantitative risk assessment methods, including Bayesian Monte Carlo simulation, can calculate probability of failure for given severity levels, aiding in design space characterization [5]. This approach allocates resources efficiently by focusing on critical parameters that determine robust method performance.


Conclusion

These application notes provide comprehensive protocols for validation of this compound analytical methods per ICH guidelines. The spectrophotometric method based on charge-transfer complexation offers simplicity and adequate sensitivity for routine quality control. The FTIR method provides specificity through functional group identification with good precision and accuracy. HPLC methods deliver selectivity for simultaneous determination of this compound with other drugs.

Implementation of measurement uncertainty principles and QbD approaches enhances method robustness and reliability. The documented validation parameters, experimental protocols, and acceptance criteria provide researchers and drug development professionals with practical guidance for this compound method validation in pharmaceutical formulations.

References

Ciprofloxacin Resistance Reversal: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Resistance Mechanisms

Table 1: Primary Chromosomal Resistance Mechanisms in Gram-negative Bacteria [1] [2]

Mechanism Type Specific Target Genetic Alteration Prevalence in Resistant Isolates Impact on CIP MIC
Target Modification gyrA (DNA gyrase) Mutations at codons 83 & 87 100% (15/15 selected isolates) High (≥32 mg/L)
parC (Topoisomerase IV) Mutations at codons 80 & 84 93.3% (14/15 selected isolates) High
Efflux Pump Overexpression MexCD-OprJ (P. aeruginosa) nfxB loss-of-function mutations Highly prevalent in clinical strains Variable (0.75–1.5 µg/mL)
Multi-drug efflux systems Regulatory mutations 18.3% of isolates (31/169) Moderate

Table 2: Plasmid-Mediated Quinolone Resistance (PMQR) Genes [2]

PMQR Gene Mechanism Prevalence in Enterobacteriaceae Impact on CIP MIC
aac(6')-Ib-cr Drug modification (acetylation) 51.1% (82/160 isolates) MIC~50~: 128 mg/L
qnrS Target protection 26.6% (45/169 isolates) MIC~50~: 128 mg/L
qnrB Target protection 6.5% (11/169 isolates) MIC~50~: 128 mg/L
oqxAB Active efflux 96.4% in Klebsiella spp. Contributes to resistance

Frequently Asked Questions (FAQs)

FAQ 1: What are the most promising strategies for reversing ciprofloxacin resistance in Gram-negative pathogens?

Three strategies show significant promise:

  • Evolutionary Leverage: Exploiting the fitness cost of resistance mutations. For example, nfxB defective P. aeruginosa strains overexpressing the MexCD-OprJ efflux pump can rapidly revert to susceptibility within ~100 generations in antibiotic-free environments [3].
  • Combination Therapy: Using efflux pump inhibitors (e.g., CCCP) reversed resistance in 18.3% of clinical isolates [2]. Another approach is to exploit collateral sensitivity; nfxB mutants are often more sensitive to aminoglycosides, making this compound-tobramycin combinations effective [3].
  • Structural Derivatives: Designing chimeric this compound molecules that incorporate membrane-disrupting moieties from Host Defense Peptides (HDPs). These derivatives, like compound IPMCL-28b, can bypass traditional resistance mechanisms and effectively kill multidrug-resistant strains [4].

FAQ 2: How stable is this compound resistance, and can it revert spontaneously?

Resistance stability is mutation-dependent. Recent evidence shows that resistance based on certain high-cost mutations can be unstable.

  • Stable Resistance: Mutations in the gyrA and parC genes (target sites) are often stable and persist long-term, as they can emerge from commensal gut bacteria after a short 5-day course and persist for over 10 weeks [5].
  • Unstable Resistance: Conversely, resistance in P. aeruginosa from nfxB mutations (causing efflux pump overexpression) carries a fitness cost. In antibiotic-free environments, resistance rapidly declines within 15 days (~100 generations) due to compensatory evolution, not reversion to the wild-type nfxB allele [3].

FAQ 3: Are there any novel compound classes that can overcome existing this compound resistance?

Yes, host defense peptide (HDP)-mimicking chimeric quinolones represent a novel and promising class. These compounds are engineered by conjugating a membrane-disrupting amphiphilic moiety (e.g., a cationic peptide sequence and a lipophilic decanoyl tail) to the piperazine ring of this compound [4]. This dual-mechanism approach allows the derivative to both disrupt bacterial membranes and inhibit DNA gyrase, effectively reversing resistance against clinically relevant multidrug-resistant strains [4].


Troubleshooting Guides

Problem 1: High Failure Rate in Reversing Resistance with Efflux Pump Inhibitors
  • Potential Cause: The resistance might be primarily mediated by target site mutations (gyrA/parC), which are not affected by efflux pump inhibitors.
  • Solution:
    • Genotype Your Strains: Use PCR and DNA sequencing to confirm the presence of mutations in the QRDR of gyrA and parC [2].
    • Prioritize Strains: Focus on strains where efflux is a known contributor. The contribution of active efflux can be confirmed by a ≥4-fold reduction in CIP MIC when tested in the presence of an inhibitor like CCCP [2].
Problem 2: Inconsistent Results in Adaptive Laboratory Evolution (ALE) Experiments for Resistance Reversion
  • Potential Cause: Uncontrolled variables or insufficient passage time in the antibiotic-free environment.
  • Solution:
    • Standardize Protocol: Follow a rigorous ALE protocol. A proven method involves serial passaging (e.g., 1:100 daily dilution) in liquid medium for 15 days, which equals approximately 100 generations [3].
    • Monitor Fitness: Track population fitness (e.g., area under the growth curve) alongside MIC. Successful compensatory evolution should show a fitness recovery to near wild-type levels concurrent with MIC decline [3].
    • Control Environment: Perform parallel evolution in both standard medium and medium containing potential adjuvants (e.g., dequalinium chloride for nfxB strains) to test their impact on reversion rates [3].
Problem 3: Difficulty in Synthesizing Effective Chimeric this compound Derivatives
  • Potential Cause: Incorrect conjugation site or inefficient synthesis of the amphiphilic moiety.
  • Solution:
    • Correct Conjugation Site: Conjugate the amphiphilic moiety to the nitrogen atom of the piperazine ring of this compound, as modifications at this site best preserve the new compound's ability to target both the membrane and DNA gyrase [4].
    • Optimize Synthesis: Employ Solid-Phase Peptide Synthesis (SPPS) using 2-chlorotrityl chloride (CTC) resin to efficiently build the cationic peptide chain and lipophilic tail before conjugating to the this compound core. This method streamlines synthesis and simplifies purification [4].

Detailed Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) to Force Resistance Reversion

Objective: To drive this compound-resistant P. aeruginosa with nfxB mutations back to susceptibility.

Workflow Diagram:

ALE Start Start with nfxB mutant CIP-R P. aeruginosa Propagate Daily Serial Propagation (1:100 dilution in LB broth) Start->Propagate Monitor Monitor Growth (OD600) Propagate->Monitor Decision Day 15? Monitor->Decision Decision->Propagate No Measure Measure CIP MIC (E-Test or Broth Microdilution) Decision->Measure Yes Analyze Sequence mexCD-oprJ and nfxB loci Measure->Analyze End Resistance Reverted Strain Archived Analyze->End

Materials:

  • This compound-resistant (CIP-R) P. aeruginosa strain with defined nfxB mutation.
  • Cation-adjusted Mueller-Hinton Broth (CA-MHB).
  • 37°C shaking incubator.

Procedure:

  • Inoculation: Inoculate 1 mL of an overnight culture of the CIP-R strain into 100 mL of fresh, antibiotic-free CA-MHB. This constitutes passage 1 (P1).
  • Serial Passage: Grow for 24 hours at 37°C with shaking (e.g., 200 rpm). The next day, inoculate 1 mL of P1 culture into 100 mL of fresh CA-MHB (P2). Repeat this daily 1:100 transfer for 15 days.
  • Monitoring: At each passage, measure the optical density (OD600) to monitor growth fitness.
  • Assessment: On day 15, determine the this compound MIC for the evolved population(s) using a standard method like broth microdilution [3].
  • Genotypic Confirmation: Perform whole-genome sequencing or targeted sequencing of the mexCD-oprJ operon and nfxB gene on the susceptible-evolved populations to identify compensatory mutations [3].
Protocol 2: Evaluating Efficacy of HDP-Mimicking Chimeric Derivatives

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel chimeric this compound derivative against multidrug-resistant (MDR) strains.

Mechanism Diagram:

Mechanism Derivative Chimeric Derivative (e.g., IPMCL-28b) Membrane 1. Disrupts Bacterial Membrane (HDP-mimic mechanism) Derivative->Membrane Amphiphilic Moieity Gyrase 2. Inhibits DNA Gyrase (Traditional FQ target) Derivative->Gyrase this compound Core Death Bacterial Cell Death Membrane->Death Gyrase->Death

Materials:

  • Synthesized chimeric this compound derivative (e.g., IPMCL-28b) [4].
  • Reference strains and clinical MDR isolates (e.g., MRSA, MDR E. coli).
  • Cation-adjusted Mueller-Hinton Broth (CA-MHB).

Procedure:

  • Compound Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in CA-MHB as per CLSI guidelines.
  • Inoculum Preparation: Adjust bacterial suspensions to a turbidity of 0.5 McFarland standard, then further dilute to achieve a final inoculum of ~5 × 10^5 CFU/mL in each well of a microtiter plate.
  • Incubation: Add the diluted inoculum to the wells containing the serial dilutions of the derivative. Incubate the plate at 37°C for 18-20 hours.
  • MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible growth. Compare the MIC of the derivative to that of unmodified this compound to calculate the fold-reversal of resistance [4].

References

optimizing ciprofloxacin efficacy against multidrug-resistant isolates

Author: Smolecule Technical Support Team. Date: February 2026

Ciprofloxacin Resistance & Efflux Pumps

Q1: What are the primary mechanisms of this compound resistance, and which is most relevant for multidrug resistance (MDR)?

This compound resistance primarily occurs through chromosomal mutations in target genes (gyrA, gyrB, parC, parE) and the overexpression of Efflux Pumps (EPs) [1]. For MDR, efflux pumps are particularly critical because they can expel a wide range of structurally unrelated antibiotics, significantly reducing treatment efficacy [2] [1].

The AcrAB-TolC system in Enterobacteriaceae like E. coli and K. pneumoniae, and the Mex series (e.g., MexAB-OprM, MexCD-OprJ) in P. aeruginosa, are key RND-type efflux pumps [2] [3]. A 2025 study in Nepal found the AcrAB-TolC system in 87.5% of this compound-resistant MDR E. coli and 66.7% of MDR K. pneumoniae isolates [2].

Q2: How can I confirm if efflux pumps contribute to this compound resistance in my isolates?

The table below outlines the core experimental approaches.

Method Key Procedure Information Gained Key Indicators of Efflux Pump Activity
MIC Reduction Assay [4] Determine MIC of this compound with and without a known Efflux Pump Inhibitor (EPI) like PaβN or CCCP. Confirms functional activity of efflux pumps. A ≥4-fold decrease in MIC in the presence of the EPI is considered significant.
Genetic Detection (PCR) [2] Extract bacterial DNA. Perform PCR using specific primers for efflux pump genes (e.g., acrA, acrB, tolC for Enterobacteriaceae; mexB, mexD for P. aeruginosa). Detects the presence of efflux pump genes. Amplification and confirmation of target gene sequences.
Checkerboard Synergy Assay [4] Test various combinations of this compound and a putative EPI in a microtiter plate. Calculate the Fractional Inhibitory Concentration (FIC) index. Quantifies synergistic interaction between antibiotic and inhibitor. FIC Index ≤0.5 indicates synergy, suggesting the compound inhibits the resistance mechanism.

Strategies to Enhance this compound Efficacy

Q3: What strategies can restore this compound efficacy against resistant isolates?

Combining this compound with other compounds is the most promising strategy.

Strategy Mechanism of Action Example & Experimental Evidence
Combination with Efflux Pump Inhibitors (EPIs) Co-administering a compound that blocks the efflux pump, allowing this compound to accumulate inside the cell [4]. Pentamidine + this compound vs. MDR P. aeruginosa*: This combination showed synergistic inhibition *in vitro and significantly reduced bacterial load in vivo (Galleria mellonella model). Pentamidine specifically inhibited MexCD-OprJ and MexEF-OprN efflux activity [4].
Exploiting Collateral Sensitivity Using an evolutionary trade-off where resistance to one drug increases susceptibility to another [3]. This compound + Tobramycin vs. nfxB Mutant *P. aeruginosa*: Mutations in the nfxB gene cause MexCD-OprJ overexpression, leading to this compound resistance but also collateral sensitivity to aminoglycosides like tobramycin. This combination can drive resistant populations to extinction [3].
Drug Cycling to Force Resistance Reversion Withdrawing selective antibiotic pressure can allow susceptible bacteria to outcompete resistant ones due to the fitness cost of resistance [3]. This compound Restriction vs. nfxB Mutants: Adaptive laboratory evolution showed that in antibiotic-free environments, this compound resistance in nfxB mutant P. aeruginosa rapidly declined within ~100 generations, often due to compensatory mutations [3].

Experimental Protocols

Protocol 1: Agar Dilution for Minimum Inhibitory Concentration (MIC) This method is used to precisely determine the lowest concentration of this compound that inhibits bacterial growth [2].

  • Prepare Antibiotic Plates: Create Mueller-Hinton Agar (MHA) plates with serial two-fold dilutions of this compound (e.g., from 0.25 µg/mL to 512 µg/mL).
  • Standardize Inoculum: Pick colonies and suspend in sterile saline to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
  • Spot Inoculum: Apply 1-2 µL of the standardized suspension onto each antibiotic-containing plate and a drug-free control plate.
  • Incubate and Read: Incubate plates at 37°C for 16-20 hours. The MIC is the lowest antibiotic concentration that completely prevents visible growth [2].

Protocol 2: Checkerboard Synergy Assay This test evaluates the synergistic effect of this compound combined with another agent [4].

  • Prepare Stock Solutions: Make solutions of this compound and the test compound (e.g., a putative EPI).
  • Set Up Microtiter Plate: In a 96-well plate, vary the concentration of this compound along one axis and the test compound along the other.
  • Inoculate and Incubate: Add a standardized bacterial inoculum to each well and incubate at 37°C for 16-20 hours.
  • Calculate FIC Index: Determine the MIC of each drug alone and in combination.
    • FIC of this compound = (MIC of cipro in combination) / (MIC of cipro alone)
    • FIC of Test Compound = (MIC of test compound in combination) / (MIC of test compound alone)
    • FIC Index = FIC_cipro + FIC_test
    • Interpretation: FIC Index ≤0.5 = Synergy; >0.5 to ≤4 = No Interaction; >4 = Antagonism [4].

Visualizing Experimental Workflows & Strategies

The following diagrams, created with Graphviz, summarize the key experimental workflows and strategic concepts. The color palette and contrast ratios have been selected for accessibility.

G start Start: this compound- Resistant Isolate mic MIC Determination start->mic epi MIC with EPI mic->epi If MIC is high pcr PCR for Efflux Pump Genes mic->pcr In parallel synergy Checkerboard Synergy Assay mic->synergy To find a solution result1 Confirmed Efflux Pump Contribution epi->result1 MIC reduction ≥4-fold with EPI pcr->result1 result2 Identified Synergistic Partner synergy->result2 FIC Index ≤0.5

G cluster_strategy1 Strategy 1: Efflux Pump Inhibition cluster_strategy2 Strategy 2: Exploit Collateral Sensitivity a1 This compound a4 Bacterial Cell (this compound accumulates) a1->a4 Enters cell a2 Efflux Pump Inhibitor (EPI) a3 Efflux Pump (Blocked) a2->a3 Blocks pump a3->a1 Efflux prevented b1 nfxB Mutation b2 MexCD-OprJ Overexpression b1->b2 b3 This compound Resistance b2->b3 Causes b4 Aminoglycoside Susceptibility b2->b4 Also causes b5 This compound + Tobramycin b5->b4 Targets vulnerability

Troubleshooting Common Scenarios

Scenario: No synergy is observed in the checkerboard assay with a putative EPI.

  • Potential Cause: The resistance mechanism might not be efflux-pump mediated. It could be primarily due to target site mutations (gyrA/parC).
  • Solution: Sequence the Quinolone Resistance Determining Regions (QRDRs) of gyrA and parC to check for mutations. Also, ensure the EPI is effective and used at a sub-inhibitory concentration.

Scenario: Resistance reverts slowly or not at all during drug cycling experiments.

  • Potential Cause: The fitness cost of the resistance mutation might be low, or compensatory mutations may have already stabilized the resistant strain.
  • Solution: This is genotype-dependent. Consider using a combination therapy that actively exploits a trade-off (like collateral sensitivity to a second drug) to more effectively eliminate the resistant population [3].

References

ciprofloxacin degradation pathway analysis intermediates identification

Author: Smolecule Technical Support Team. Date: February 2026

CIP Degradation Pathways and Key Intermediates

The degradation of CIP primarily targets its core quinolone structure and the piperazine ring side chain. The table below summarizes the common pathways and the intermediates formed.

Pathway Name Chemical Transformation Key Intermediates Identified Analytical Techniques Used
Piperazine Ring Cleavage [1] [2] [3] Cleavage of the piperazine ring. Compounds with shortened alkyl chains (e.g., deethylene-ciprofloxacin). HPLC-MS/MS [1] [2]
Hydroxylation [1] [4] Addition of a hydroxyl group (-OH) to the quinolone core or piperazine ring. Monohydroxylated and dihydroxylated congeners of CIP. HPLC-ESI-MS, NMR [4]
Defluorination [5] [4] Removal of the fluorine atom from the quinolone core. 6-defluoro-6-hydroxy-ciprofloxacin. HPLC-ESI-MS [4]
Decarboxylation [5] Removal of the carboxyl group (-COOH) from the quinolone core. Not specified in results, but pathway is recognized. -
Quinolone Core Transformation [4] Breakdown of the quinolone core structure, leading to the formation of an isatin-type compound. Isatin-type compound (elimination of C-2). HPLC-ESI-MS, 1H NMR [4]

The following diagram illustrates the logical sequence of these primary degradation pathways:

CIP_pathways Ciprofloxacin (CIP) This compound (CIP) P1: Piperazine Ring Cleavage P1: Piperazine Ring Cleavage This compound (CIP)->P1: Piperazine Ring Cleavage  Pathway P1 P2: Defluorination P2: Defluorination This compound (CIP)->P2: Defluorination  Pathway P2 P3: Hydroxylation P3: Hydroxylation This compound (CIP)->P3: Hydroxylation  Pathway P3 P4: Piperazine Ring\nHydroxylation P4: Piperazine Ring Hydroxylation This compound (CIP)->P4: Piperazine Ring\nHydroxylation  Pathway P4 P5: Decarboxylation P5: Decarboxylation This compound (CIP)->P5: Decarboxylation  Pathway P5 Deethylated CIP & others Deethylated CIP & others P1: Piperazine Ring Cleavage->Deethylated CIP & others 6-defluoro-6-hydroxy-CIP 6-defluoro-6-hydroxy-CIP P2: Defluorination->6-defluoro-6-hydroxy-CIP Mono/Dihydroxylated CIP Mono/Dihydroxylated CIP P3: Hydroxylation->Mono/Dihydroxylated CIP Hydroxylated Piperazine Hydroxylated Piperazine P4: Piperazine Ring\nHydroxylation->Hydroxylated Piperazine Decarboxylated Product Decarboxylated Product P5: Decarboxylation->Decarboxylated Product P1: Piperazine Ring Cleasure P1: Piperazine Ring Cleasure

Experimental Protocols for Pathway Analysis

Here are detailed methodologies for setting up degradation experiments and identifying intermediates, as cited from key studies.

Electrochemical Degradation with Sb-doped SnO₂ Electrode

This protocol uses an electrocatalytic system to generate hydroxyl radicals for CIP degradation [1].

  • Reactor Setup: A three-electrode system is used for electrochemical characterization (Cyclic Voltammetry, Linear Sweep Voltammetry, Electrochemical Impedance Spectroscopy). For degradation, a quartz beaker is used with the prepared SSO electrode as the anode and a stainless steel plate as the cathode [1].
  • Electrode Preparation (Sol-Gel Method):
    • Ti Substrate Pre-treatment: Polish a titanium plate (20 mm × 20 mm × 1 mm) with sandpaper. Degrease it in 10 wt% NaOH at 90°C for 1 hour, then etch in 10% boiling oxalic acid for 2 hours. Rinse thoroughly with deionized water [1].
    • Sol-Gel Preparation: Mix citric acid with ethylene glycol at 70°C, then heat to 90°C. Add SnCl₄·5H₂O and SbCl₃ in a molar ratio of citric acid : ethylene glycol : SnCl₄ : SbCl₃ = 130 : 30 : 9 : 1. Hold the solution at 90°C for 30 minutes to obtain the sol-gel [1].
    • Coating & Thermal Deposition: Coat the pre-treated Ti plate with the sol-gel. Bake in an infrared oven and then sinter at 550°C in a muffle furnace for 10 minutes. Repeat the coating-bake-sinter cycle multiple times (e.g., 16 times for the SSO-16 electrode). After the final coating, anneal the electrode at 550°C for 2 hours [1].
  • Degradation Procedure:
    • Prepare a 50 mL CIP solution with Na₂SO₄ as the supporting electrolyte.
    • Immerse the anode and cathode with a geometric surface area of 4 cm² and an electrode distance of 3 cm.
    • Perform degradation under galvanostatic conditions. An optimal current density of 15 mA cm⁻² can achieve nearly 100% CIP removal within 60 minutes [1].
    • Monitor CIP concentration by sampling at regular intervals and measuring absorbance at 275 nm using a UV-Vis spectrophotometer [1].
  • Intermediate Analysis: Analyze samples using HPLC-MS/MS to identify degradation intermediates and propose pathways [1].
Photocatalytic Degradation with NCuTiO₂/CQD Composite

This protocol uses a nanocomposite photocatalyst activated by visible light [6].

  • Catalyst Synthesis:
    • Synthesize Carbon Quantum Dots (CQD): Mix 3g urea and 3g citric acid in 25 mL double distilled water. Hydrothermally treat the solution in a Teflon-lined autoclave at 180°C for 5 hours. Centrifuge the resulting solution at 4500 rpm for 5 minutes to obtain CQDs [6].
    • Synthesize N-Cu co-doped TiO₂ (NCuT): Add 12 mL Titanium Tetraisopropoxide (TTIP) to 10 mL anhydrous ethanol and stir for 30 minutes. Slowly add 0.32g copper nitrate and 0.156g urea dissolved in water to the TTIP solution. Stir for another 30 minutes and dry the resultant gel (NCuT) at 105°C for 4 hours [6].
    • Prepare NCuTCQD Composite: Disperse a specific amount of NCuT in 40 mL ethanol via ultrasonication for 20 minutes. Add CQD suspension (e.g., 4 wt%) and stir for 1 hour. Dry the composite at 105°C for 4 hours, then dehydrate at 300°C for 3 hours [6].
  • Photocatalytic Procedure:
    • Establish adsorption-desorption equilibrium by adding 0.8 g/L of NCuTCQD4wt% catalyst to a 20 mg/L CIP solution and stirring in the dark for 30 minutes [6].
    • Irradiate the solution with a xenon lamp (100 mW/cm²) as a visible light source, placed 5 cm from the reactor [6].
    • Complete removal of 20 mg/L CIP can be achieved within 60 minutes under optimal conditions (pH 7.0, catalyst dose 0.8 g/L) [6].
    • Withdraw samples at intervals, centrifuge, and analyze the residual CIP concentration using HPLC with a C18 column and a UV detector at 277 nm [6].
  • Intermediate & Mineralization Analysis:
    • Use GC-MS to identify intermediate products [6].
    • Monitor mineralization by measuring Total Organic Carbon (TOC) removal. Under optimal conditions, 75% TOC removal can be achieved in 180 minutes for pharmaceutical wastewater [6].

Performance Comparison of Different AOPs

The table below compares the efficiency and optimal conditions for various AOPs reported in the literature for CIP degradation.

Degradation Method Optimal Conditions Degradation Efficiency / Rate Key Reactive Oxygen Species (ROS)
Sb-doped SnO₂ Electrode [1] Current density: 15 mA cm⁻²; Electrolyte: Na₂SO₄ ~100% removal in 60 min Hydroxyl radical (·OH)
PEF/PMS System [2] PMS: 0.5 g L⁻¹; Voltage: 7 V; pH: 3; Pulse freq: 3000 Hz 72.26% degradation Sulfate radical (SO₄·⁻) and ·OH
NCuTiO₂/CQD Photocatalyst [6] Catalyst: 0.8 g/L; pH: 7.0; Light: 100 mW/cm² (Visible) 100% removal of 20 mg/L CIP in 60 min Superoxide (O₂·⁻) and ·OH
Alginate Hydrogel/PMS [7] Catalyst: 4.0 mm CAH spheres 86.73% degradation in 85 min (k = 0.039 min⁻¹) Superoxide radical, ·OH, Singlet oxygen

Critical Troubleshooting and FAQs

  • Why is the degradation rate of CIP lower than expected? This is often due to suboptimal catalyst loading or light intensity. Systematically optimize parameters: for photocatalytic systems, ensure catalyst dosage (e.g., 0.8 g/L for NCuTCQD) [6] and light intensity (e.g., 100 mW/cm²) [6] are sufficient. In electrochemical systems, verify the applied current density (e.g., 15 mA cm⁻²) [1] and electrolyte concentration.

  • How can I confirm the primary reactive species in my system? Perform radical scavenging tests. Use specific quenchers like methanol or tert-butanol for SO₄·⁻ and ·OH, p-benzoquinone for O₂·⁻, and sodium azide for singlet oxygen. A significant decrease in degradation efficiency upon adding a particular quencher indicates the corresponding radical's importance [2] [6] [7].

  • Some degradation intermediates are more toxic than CIP. How can I mitigate this? This is a critical consideration. Pathways involving defluorination (P2) and decarboxylation (P5) are reported to generate intermediates with heightened toxicity [5]. To mitigate this, aim for extended reaction times to achieve complete mineralization or adjust system parameters (e.g., pH, catalyst type) to favor less toxic pathways like piperazine ring cleavage [5] [2].

References

ciprofloxacin crystallization prevention urine pH management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What causes ciprofloxacin to crystallize in urine? The primary cause is a high urinary pH (alkaline urine). High doses of the drug and low urine volume (dehydration) can also be contributing factors [1].

  • Does urine pH affect the antibacterial efficacy of this compound? The relationship is complex and may depend on the bacterial strain. Some studies suggest that this compound's activity against certain pathogens, like E. coli and P. aeruginosa, can be lower in acidic urine, while its efficacy against others may not be significantly affected by pH changes [2] [3] [4].

  • What is the critical pH level for this compound crystallization risk? Crystallization is most likely to occur when the urinary pH is ≥ 7.3 [1].

Key Factors in Crystallization Prevention

The table below summarizes the quantitative findings from a human volunteer study on this compound crystalluria [1].

Factor Condition Incidence of Crystalluria Details
Urine pH Alkaline (pH ≥ 7.3) High 61% (22 out of 36) urine samples showed crystals with a 1000 mg dose and bicarbonate diet [1].
Regular (Normal diet) Low Only 1 of 6 subjects showed crystals, and only after a high 1000 mg dose [1].
Acidic (Ammonium chloride diet) None No crystals observed in any volunteer, even after a 1000 mg dose [1].
Drug Dose High (1000 mg single dose) Increased Increased risk, especially under alkaline urine conditions [1].
Standard (500 mg single dose) Low / None No crystals observed with a regular diet. Crystals only appeared in some cases with concurrent alkaline diet [1].
Hydration Low urine volume Increased Promotes drug concentration and crystallization risk [1].
Adequate fluid intake Decreased Dilutes urinary drug concentration, reducing risk [1].

Experimental & Technical Considerations

For researchers designing experiments or monitoring protocols related to this compound crystallization, the following details are critical.

  • Urine Sample Handling: The study highlighted that crystals can form "ex vivo" (after urine voidance and during storage). To obtain accurate results and differentiate real crystalluria from artifacts, it is essential to perform microscopic examination of the urine sediment immediately after voiding while the sample is maintained at 37°C [1].
  • Crystal Composition: Analysis indicates that the crystals are primarily composed of unchanged this compound, with magnesium being a characteristic elemental component. The involvement of a specific metabolite was noted as a possibility that could not be excluded [1].
  • General Principle of Urinary pH: The influence of pH on crystallization is not unique to this compound. Urinary pH is a well-known modulator for various types of crystal and stone formation. In general, acidic urine promotes the crystallization of uric acid, while alkaline urine favors the formation of calcium phosphate stones [5].

Troubleshooting Guide: Managing Crystallization Risk

The following workflow outlines a practical approach for monitoring and mitigating crystallization risk in a clinical or research setting.

Start Start: Patient/Subject on this compound Monitor Monitor Urinary pH and Volume Start->Monitor Decision Is Urinary pH ≥ 7.3? Monitor->Decision Action1 Risk of Crystalluria is High Decision->Action1 Yes Goal Goal: Maintain pH < 7.3 and Ensure Good Hydration Decision->Goal No Action2 Implement Preventive Measures Action1->Action2 SubStep1 Ensure Adequate Hydration Action2->SubStep1 SubStep2 Consider Dietary Adjustments to mildly acidify urine* SubStep1->SubStep2 SubStep3 Avoid Alkalinizing Agents SubStep2->SubStep3 SubStep3->Goal

The provided search results do not specify exact dietary protocols or medications for acidification. In a real-world setting, this would require consultation with a clinician. The measures above are based on the general principles identified in the research [1].

References

Ciprofloxacin Stability-Indicating Assay Methods: A Technical Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes validated stability-indicating methods for quantifying ciprofloxacin in the presence of its degradation products.

Analytical Technique Key Analytical Conditions Separation Focus / Degradation Stress Performance Data Reference Application
RP-HPLC (UV) [1] Column: C18; Mobile Phase: Phosphate Buffer (pH 3.0) & Acetonitrile (Gradient); Detection: 278 nm Simultaneous quantification of this compound, Curcumin, and Piperine in a topical formulation. Stress: Thermal, Acid, Alkali. Linearity (r²): 0.9957 (this compound); Accuracy: 98.5-101.2% recovery Novel topical dosage form
RP-HPLC (PDA) [2] Column: Waters Symmetry Shield RP18; Mobile Phase: Phosphate Buffer (pH 3.0) & ACN (Gradient); Detection: 278 nm (CIP), 317 nm (Tinidazole) This compound and Tinidazole combination tablets. Stress: Acid, Base, Oxidation, Thermal, Photolytic. Precision (% RSD): <10%; Accuracy: 93.0% to 106.7% recovery Solid oral dosage form
UPLC (UV) [3] Column: C18 (100 x 2.1 mm, 1.7 µm); Mobile Phase: Not specified in detail; Detection: ~280 nm This compound in the presence of its main photo-degradation product. Compared with Capillary Zone Electrophoresis (CZE). Linearity: 0.5–50 µg/mL; Validation performed per ICH Q2(R1) Tablets and I.V. solution
Capillary Zone Electrophoresis (CZE) [3] Background Electrolyte: 40 mM Borate Buffer (pH 8.5); Voltage: 16 kV; Detection: 280 nm Selective quantification of this compound in the presence of up to 90% of its main photo-degradant. Linearity: 0.5–50 µg/mL; Validation performed per ICH Q2(R1) Tablets and I.V. solution

Detailed Experimental Protocols

Forced Degradation Study Protocol

This protocol, adapted from ICH guidelines, is used to validate that an assay method can accurately measure this compound despite the presence of degradation products [2].

  • Acid & Base Hydrolysis: Dissolve the drug product in diluent. Add 5 mL of 0.5 N HCl (for acid) or 0.5 N NaOH (for base). Heat the solution at 50°C in a water bath for 5 hours. Neutralize with an equivalent amount of base or acid after cooling [2].
  • Oxidative Degradation: Dissolve the drug product in 3% Hydrogen Peroxide (H₂O₂). Let it stand at room temperature (25°C) for 24 hours [2].
  • Thermal Degradation: Place the solid drug product powder in a volumetric flask and heat in an oven at 80°C for 5 hours. After cooling, dissolve and dilute with the mobile phase or diluent [2].
  • Photolytic Degradation: Expose the solid drug product or solution to a UV light source (e.g., a high-pressure mercury lamp in a photostability chamber) for a specified duration [3].
HPLC Method for this compound & Tinidazole Tablets

This is a specific, validated method for a combination drug product [2].

  • Sample Preparation: Crush and weigh tablets equivalent to 25 mg of this compound. Dissolve in diluent (pH 3.0 phosphate buffer:ACN, 50:50 v/v), sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm membrane before injection [2].
  • Chromatographic Conditions:
    • Column: Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm
    • Mobile Phase: Solvent A: 10 mM Phosphate Buffer, pH 3.0; Solvent B: Phosphate Buffer (pH 3.0):Acetonitrile (20:80 v/v)
    • Gradient Program: Time/%B: 0/5 → 35/30 → 40/5 → 50/5
    • Flow Rate: 1.5 mL/min
    • Detection: 278 nm (this compound) and 317 nm (Tinidazole)
    • Injection Volume: 10 µL
    • Column Temperature: 30°C [2]

Frequently Asked Questions & Troubleshooting

  • What are the main degradation products of this compound I should look for? The primary degradation pathway for this compound is photo-degradation. Its main photo-degradation product is 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP) [3]. Under other stress conditions, products from hydrolysis of the piperazine ring or oxidation can also form [4].

  • My assay lacks specificity; degradation product peaks are co-eluting with the main peak. What should I do?

    • Modify the Mobile Phase: Adjust the pH of the aqueous buffer (a pH of 3.0 is commonly used [2] [3]), or change the gradient profile of organic solvent (acetonitrile) to improve resolution [2].
    • Consider a Different Column: If available, test columns from different manufacturers or with different stationary phases (e.g., phenyl-based columns) [1].
    • Switch Techniques: If HPLC challenges persist, consider Capillary Zone Electrophoresis (CZE), which has proven to be an effective orthogonal technique for separating this compound from its main degradant [3].
  • The recovery of my this compound assay is outside the acceptable range (e.g., <98% or >102%). How can I troubleshoot this?

    • Check Sample Preparation: Ensure the drug is fully extracted from the formulation. Incomplete sonication or filtration can cause low recovery. Verify the solubility of this compound in your diluent [2].
    • Review Standard Preparation: Accurately prepare and handle standard solutions. This compound solutions should be protected from light to prevent pre-analysis degradation [3].
    • Verify Instrument Performance: Ensure the HPLC system is performing correctly by running system suitability tests to check parameters like peak tailing and theoretical plates [2].

This compound Stability Assay Workflow

The diagram below outlines the logical workflow for developing and validating a stability-indicating assay.

Start Start: Develop Stability- Indicating Assay A Select Analytical Technique (HPLC, UPLC, CZE) Start->A B Optimize Method Parameters (Column, Mobile Phase, Detection) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Light) B->C D Analyze Stressed Samples Check for Peak Purity & Resolution C->D D->B Fail: Re-optimize E Validate the Method per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) D->E Pass End Method Ready for Routine Analysis E->End

Forced Degradation Experimental Pathway

This chart illustrates the experimental process for conducting forced degradation studies.

cluster_stress Stress Conditions Start Start Forced Degradation Study A Prepare Drug Sample (Bulk or Formulation) Start->A B Apply Stress Conditions A->B S1 Acid Hydrolysis 0.5N HCl, 50°C, 5h B->S1 S2 Base Hydrolysis 0.5N NaOH, 50°C, 5h B->S2 S3 Oxidative Stress 3% H₂O₂, 25°C, 24h B->S3 S4 Thermal Stress 80°C (Solid), 5h B->S4 S5 Photolytic Stress UV Light, specified time B->S5 C Neutralize & Dilute (as required) D Analyze by HPLC/UPLC with Peak Purity Check C->D End Document Degradation Profile & % Recovery D->End S1->C S2->C S3->D S4->D S5->D

References

Optimized Ciprofloxacin Nano-Formulations: A Comparative Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from recent studies for easy comparison. Note that PDI stands for Polydispersity Index (a measure of nanoparticle size distribution), EE% is Entrapment Efficiency, and ZP is Zeta Potential (indicating surface charge and colloidal stability).

Nanoparticle (NP) Type Key Composition Average Size (nm) PDI EE% ZP (mV) Key Optimized Feature / Purpose
Bovine Serum Albumin (BSA) NPs [1] BSA, Ciprofloxacin 123 0.178 >80% -31.8 High entrapment for urinary tract infections [1]
Cationic Solid Lipid NPs (SLN) [2] Lipid, DDAB (cationic agent), this compound 250-350 0.25-0.34 78-99% +60 (with DDAB) Enhanced bacterial membrane interaction [2]
Polymeric NPs (Homo-polymer) [3] N-acryloylthis compound (sole monomer) ~970 N/A ~100% (covalent) -63 Covalent drug incorporation; high stability [3]
Nanostructured Lipid Carriers (NLC) [4] Lipids, Eugenol, Thiosemicarbazone, this compound ~134 ~0.2 ~85% ~+30 Efflux pump inhibition to overcome resistance [4]
PEG-coated ZnO NPs [5] ZnO, PEG 6000, this compound Effective antibacterial activity confirmed N/A High (exact % not specified) N/A Enhanced antibacterial & wound healing [5]
Polysaccharide Microspheres [6] Alginate, Cress Seed Mucilage, this compound < 1000 µm (microsphere) N/A Successful incorporation confirmed N/A pH-responsive controlled release [6]

Detailed Experimental Protocols

Here are standardized protocols for two commonly used and effective methods from the research.

Protocol 1: this compound-loaded BSA Nanoparticles via Desolvation [1]

This method is ideal for creating stable, small-sized nanoparticles with high drug entrapment.

  • 1. Dissolution: Dissolve Bovine Serum Albumin (BSA) and this compound in a suitable aqueous buffer (e.g., PBS or water).
  • 2. Desolvation: Under constant stirring, slowly add a desolvating agent (typically absolute ethanol or acetone) dropwise to the aqueous solution. This process dehydrates the BSA, causing it to aggregate and form nanoparticles encapsulating the drug.
  • 3. Cross-linking: To stabilize the formed nanoparticles, add a cross-linking agent (commonly glutaraldehyde) and allow the reaction to proceed for a set time.
  • 4. Purification: Purify the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) and wash the pellet with water to remove free drug and solvents.
  • 5. Storage: Re-disperse the final nanoparticle pellet in a storage buffer (e.g., PBS) and store at 4°C.
Protocol 2: Cationic Solid Lipid Nanoparticles (SLN) via Solvent Injection [2]

This protocol is excellent for producing lipid nanoparticles with a positive charge, which improves interaction with negatively charged bacterial cells.

  • 1. Lipid Phase: Dissolve the solid lipid (e.g., Compritol, Precirol) and a cationic lipid (e.g., DDAB - Didecyldimethylammonium bromide) in a warm, water-miscible organic solvent like ethanol or acetone.
  • 2. Drug Conversion (Critical Step): To increase the lipophilicity of this compound hydrochloride for better encapsulation, perform an in-situ conversion to the free base. Add a calculated volume of triethylamine (TEA) to the organic solvent containing the drug before mixing with the aqueous phase [2].
  • 3. Injection: Inject the organic solution rapidly through a syringe (e.g., 24-gauge needle) into a heated aqueous phase containing a surfactant (e.g., Poloxamer 188) under moderate magnetic stirring.
  • 4. Solvent Evaporation: Stir the resulting suspension for an additional hour to allow for complete solvent evaporation and nanoparticle solidification.
  • 5. Purification & Storage: Purify the nanoparticles by ultrafiltration or dialysis to remove organic solvents and unencapsulated drug. The final SLN dispersion can be stored at 4°C.

Frequently Asked Questions (FAQs) & Troubleshooting

Question / Issue Possible Cause Solution / Recommendation
Low Encapsulation Efficiency (EE%) Drug is too hydrophilic (e.g., CIP HCl salt). Convert CIP HCl to its free base using triethylamine (TEA) before encapsulation to increase lipophilicity [2].
Particle Aggregation / Low Stability Low surface charge (Zeta Potential). Insufficient surfactant. Increase surfactant concentration. For SLN, incorporate a charged lipid like DDAB to increase Zeta Potential to ±30 mV for electrostatic stabilization [2].
Inconsistent / Large Particle Size Rapid mixing during desolvation/injection. High solvent-to-aqueous phase ratio. Ensure slow, dropwise addition of the organic phase during solvent injection or desolvation. Optimize the phase ratio [1] [2].
Ineffective Against Resistant Bacteria Bacterial efflux pumps remove the drug. Use NPs with efflux pump inhibitors. Co-deliver this compound with Eugenol or Thiosemicarbazone in NLCs [4].
How to achieve controlled release? Polymer composition doesn't respond to environment. Use pH-responsive polymers like alginate. Release is minimal at gastric pH (1.2) but increases at intestinal pH (6.8-7.4) [6].

Experimental Workflow and Optimization Logic

The following diagram visualizes the two-phase experimental design and optimization process used in advanced formulation studies.

G cluster_1 Screening Phase cluster_2 Optimization Phase Start Define Formulation Objective Phase1 Phase 1: Screening Start->Phase1 Phase2 Phase 2: Optimization Phase1->Phase2 P1_Goal Identify Critical Parameters Phase1->P1_Goal End Final Optimized Formulation Phase2->End P2_Goal Define Optimal Ranges Phase2->P2_Goal P1_DOE Design of Experiments (DOE) P1_Goal->P1_DOE P1_Analyze Analyze Parameter Impact P1_DOE->P1_Analyze P1_Analyze->Phase2 Select Key Variables P2_Model Model Response Surface P2_Goal->P2_Model P2_Prep Prepare & Characterize P2_Model->P2_Prep P2_Verify Verify Model Prediction P2_Prep->P2_Verify P2_Verify->End Target Profile Met

This guide consolidates methodologies from active research. The optimal parameters for your specific application (e.g., targeting lung infections vs. skin wounds) will require further experimentation based on these established protocols.

References

ciprofloxacin analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the most common sources of interference in ciprofloxacin analysis? Interferences can arise from several sources, including:

  • Pharmaceutical Excipients: Common tablet or capsule fillers like starch, lactose, sucrose, and acacia. These generally do not interfere significantly with well-developed methods [1].
  • Degradation Products: this compound can degrade under stress conditions (acid, base, oxidant, UV light), forming new compounds that may co-elute or absorb at similar wavelengths as the main peak [2] [3] [4].
  • Co-administered Drugs: In combination formulations, the other active ingredient (e.g., Metronidazole) is a primary interference that must be resolved [5].
  • Biological Matrix Components: When analyzing plasma, urine, or tissue, endogenous compounds like proteins can interfere [6] [7].

Q2: My HPLC method for this compound lacks resolution. How can I improve it? Optimizing your chromatographic conditions is key. Here are proven parameters from validated methods you can adapt.

Parameter Condition 1 (Drug Substance) Condition 2 (Plasma Analysis) Condition 3 (Stability Study)
Column Inertsil C18, 250 × 4.0 mm, 5 µm [2] Synergi Max-RP, 150 × 4.6 mm, 4 µm [7] Luna C18, 150 × 4.6 mm, 5 µm [4]

| Mobile Phase | A: 0.15% o-H₃PO₄, pH 3.0 (TEA) B: Acetonitrile [2] | 0.025M o-H₃PO₄ / Methanol / Acetonitrile (75:13:12), pH 3.0 (TEA) [7] | 0.025M o-H₃PO₄ / Acetonitrile (87:13), pH 3.0 (TEA) [4] | | Elution Mode | Gradient | Isocratic | Isocratic | | Flow Rate | 0.7 mL/min [2] | 1.0 mL/min [7] | 1.0 mL/min [4] | | Detection | UV @ 278 nm [2] | FLD: Ex 278 nm / Em 450 nm [7] | UV @ 278 nm [4] | | Temperature | 35 °C [2] | 40 °C [7] | Not Specified |

Q3: How can I resolve this compound from Metronidazole in a combination formulation without using HPLC? Several advanced spectrophotometric methods can resolve this overlapping spectra challenge.

Method Principle Procedure Summary Key Wavelengths

| Advanced Absorbance Subtraction (AAS) [5] | Uses absorbance differences at selected wavelengths to cancel out interference. | 1. Measure absorbance of mixture at an isoabsorptive point (λ₁=291.5 nm) and a second wavelength where the interferent's absorbance is zero (λ₂=345 nm for MET). 2. The difference (Aλ₁ - Aλ₂) is proportional only to this compound concentration. | 291.5 nm & 345 nm | | Bivariate Method [5] | Solves simultaneous equations based on absorptivity at two wavelengths. | 1. Measure absorbance of mixture at two pre-selected wavelengths (e.g., 275 nm & 320 nm). 2. Use the regression equations for both drugs at these two wavelengths to calculate their concentrations in the mixture. | User-optimized (e.g., 275 nm & 320 nm) |

Q4: My analytical recovery for this compound from biological samples is low. What can I do? Low recovery often stems from inefficient sample preparation. Here is an optimized protocol for aquatic products (adaptable for other matrices):

  • 1. Dehydration: Accurately weigh 5.00 g of homogenized sample into a 50 mL centrifuge tube. Add 15 g of anhydrous Na₂SO₄ and mix thoroughly with a glass rod to dehydrate [6].
  • 2. Deproteinization & Extraction: Add 20 mL of acidic acetonitrile (prepared with 8‰ of 50% hydrochloric acid). Vortex mix. Subject the mixture to ultrasonication for 10 minutes at room temperature to break cell walls and improve extraction [6].
  • 3. Degreasing: Add 2 mL of n-hexane, vortex vigorously, and centrifuge. The organic solvent layer will separate, removing fatty impurities [6].
  • 4. Concentration: After centrifugation, collect the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for analysis [6].

Troubleshooting Guides

Problem: Poor Peak Shape or Resolution in HPLC

  • Cause: Column degradation or non-optimal mobile phase pH.
  • Solution: Ensure the mobile phase pH is accurately adjusted to 3.0 using triethylamine. A low pH ensures this compound (with acidic and basic groups) is in a single, well-defined ionic form, leading to symmetric peaks. If the problem persists, flush the column or replace it [2] [4] [7].

Problem: Inconsistent Results in Spectrophotometric Analysis

  • Cause: The sequence of reagent addition in charge-transfer complex methods can impact color development and stability.
  • Solution: Adhere strictly to the optimized mixing sequence. Research indicates the order of Drug → SNP → NH₂OH → Base provides the most consistent and maximum absorbance [1].

Experimental Workflow Diagrams

This workflow helps visualize the systematic approach to selecting and optimizing an analytical method.

Start Start: Analyze this compound Matrix Sample Matrix? Start->Matrix Pure Pure Substance/ Formulation Matrix->Pure  API / Tablet Biological Biological Sample/ Complex Matrix Matrix->Biological  Plasma / Urine / Tissue Goal Primary Goal? Pure->Goal MethodHPLC HPLC with UV/FLD Detection Biological->MethodHPLC  High Sensitivity  Required Quant Precise Quantification Goal->Quant   Rapid Rapid Screening Goal->Rapid   Quant->MethodHPLC MethodSpec Spectrophotometric Methods Rapid->MethodSpec Prep Sample Preparation: - Dilution (Pure) - Protein Precipitation/  LLE (Biological) MethodHPLC->Prep Analyze Analyze Samples MethodSpec->Analyze Direct Analysis (Mixtures) Prep->Analyze Validate Validate Method Analyze->Validate

This diagram outlines a decision-making workflow for selecting an appropriate analytical method based on sample type and analysis goals.

This workflow details the specific steps for implementing a robust stability-indicating HPLC method.

Step1 1. Prepare Mobile Phase (0.15% H₃PO₄, pH 3.0 with TEA) Step2 2. Set Chromatographic Conditions (Gradient/Isocratic) Step1->Step2 Step3 3. Prepare Standard & Sample Solutions Step2->Step3 Step4 4. Perform System Suitability Test Step3->Step4 Step5 5. Inject & Analyze Step4->Step5 Step6 6. Check for Interferences from Degradation/Impurities Step5->Step6

This diagram illustrates the key steps in executing a stability-indicating HPLC method for this compound, highlighting critical validation and interference checkpoints.

References

ciprofloxacin versus other fluoroquinolones efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Performance Comparison

The table below summarizes key comparative data on the efficacy of ciprofloxacin and levofloxacin, synthesized from clinical studies and meta-analyses.

Aspect of Comparison This compound Levofloxacin Supporting Data / Context
Gram-positive Coverage Less effective against Gram-positive BSIs [1] [2] Superior efficacy in reducing Gram-positive Bloodstream Infections (BSIs) [1] [2] Meta-analysis (1,202 HSCT patients): Levofloxacin reduced risk of Gram-positive BSI (RR=1.60; 95% CI: 1.09–2.36) [1] [2]
Gram-negative Coverage Highly potent against Gram-negative bacilli, particularly Pseudomonas aeruginosa [3] Effective, but this compound is the most potent quinolone against P. aeruginosa [3] This compound is one of the few oral antibiotics effective against P. aeruginosa [3]
Prevention of Febrile Neutropenia Comparable efficacy to levofloxacin [1] [2] Comparable efficacy to this compound [1] [2] Meta-analysis: No statistically significant difference (RR = 0.99; P = 0.96) [1] [2]
Overall Bloodstream Infection (BSI) Prevention Less effective than levofloxacin for overall BSI prevention [1] [2] Superior efficacy in reducing overall BSIs [1] [2] Meta-analysis: Levofloxacin reduced risk of BSI (RR=1.61; 95% CI: 1.04–2.49) [1] [2]
Proposed Dosing for Prophylaxis 500 mg, twice daily [2] 500 mg (or 750 mg), once daily [2] Levofloxacin's once-daily dosing may offer a convenience advantage [2]

Resistance Mechanisms and Evolutionary Trajectories

Experimental evolution studies reveal that bacteria develop resistance to different drug classes through distinct mutational pathways, which is crucial for forecasting resistance and designing new inhibitors.

  • This compound (Fluoroquinolone): Resistance evolves through a conserved, two-stage trajectory [4]:

    • Stage I: Primary mutations occur in the quinolone resistance-determining region (QRDR) of the DNA gyrase gene gyrA. These mutations alter the drug-binding site on the enzyme [4].
    • Stage II: Secondary mutations arise that upregulate efflux pumps (e.g., AcrAB-TolC in E. coli, AdeIJK in A. baumannii), further increasing resistance levels [5] [4].
  • Novel GyrB Inhibitors (e.g., GP6): In contrast, resistance to these new drug classes follows a different path [4]:

    • Stage I: The dominant early mutations lead to upregulation of efflux pumps [4].
    • Stage II: Target-site mutations in the gyrB subunit (ATP-binding site) may appear later, but efflux is the primary driver [4].

This difference in evolutionary pressure results in an asymmetric cross-resistance profile: GP6-resistant mutants often show cross-resistance to this compound, but this compound-resistant mutants remain susceptible to GP6 [4].

The diagram below illustrates these distinct resistance evolution pathways for this compound and novel GyrB inhibitors.

G Start Start of Drug Pressure Cip This compound (FQ) Exposure Start->Cip GP6 Novel GyrB Inhibitor (GP6) Exposure Start->GP6 CipS1 Stage I: Target Mutation (Mutations in gyrA) Cip->CipS1 GP6S1 Stage I: Efflux Upregulation (e.g., MdtK, AdeIJK) GP6->GP6S1 CipS2 Stage II: Efflux Upregulation (e.g., AcrAB, AdeIJK) CipS1->CipS2 ResCip This compound-Resistant Phenotype CipS2->ResCip GP6S2 Stage II: Target Mutation (Mutations in gyrB) GP6S1->GP6S2 ResGP6 GP6-Resistant Phenotype GP6S2->ResGP6 CrossRes Asymmetric Cross-Resistance: GP6R clones are often CIP-resistant CIPR clones are often GP6-susceptible ResCip->CrossRes ResGP6->CrossRes

Experimental Protocols for Resistance Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

  • Protocol 1: Experimental Evolution of Resistance (Morbidostat)

    • Objective: To study the dynamics and mechanisms of bacterial resistance acquisition under controlled, escalating drug pressure [4].
    • Method: Bacterial cultures (e.g., E. coli, A. baumannii) are continuously cultured in a morbidostat device—a bioreactor that automatically adjusts the concentration of antimicrobial (e.g., this compound, GP6) based on bacterial growth feedback. Over weeks, the device forces bacterial populations to evolve resistance to increasingly higher drug concentrations [4].
    • Key Steps:
      • Inoculate multiple parallel bioreactors with the bacterial strain of interest.
      • The morbidostat regularly dilutes cultures with fresh medium or drug-containing medium.
      • Drug concentration is increased when bacterial growth exceeds a set threshold.
      • Periodically sample populations for Whole Genome Sequencing (WGS) to identify emerging mutations [4].
    • Outcome Measures: Minimum Inhibitory Concentration (MIC) trajectories, identification of resistance-conferring mutations via WGS, and cross-resistance profiling [4].
  • Protocol 2: In Vitro cGAS-STING Pathway Activation

    • Objective: To assess the potential anti-tumor immunomodulatory effects of this compound, independent of its antibacterial activity [6].
    • Method: Treat murine colorectal cancer cells (CT26) with this compound and measure markers of the cytosolic DNA-sensing pathway.
    • Key Steps:
      • Culture CT26 cells and treat with various concentrations of this compound.
      • Cytosolic DNA Detection: Lyse cells and fractionate to isolate cytosolic components. Measure DNA concentration (ssDNA and dsDNA) using a spectrophotometer [6].
      • Gene/Protein Expression: Use qRT-PCR and Western Blot to measure mRNA and protein levels of cGAS, STING, and downstream effector IFNβ [6].
      • Pathway Validation: Use siRNA to knock down STING and confirm the dependency of the observed effects on the cGAS-STING pathway [6].
    • Outcome Measures: Increased cytosolic DNA, elevated cGAS, STING, and IFNβ expression, which is abrogated by STING knockdown [6].

Research Implications and Future Directions

The comparative data suggests several key considerations for drug development:

  • Levofloxacin may be a superior choice for prophylaxis in high-risk, immunocompromised patients (like HSCT recipients) where Gram-positive BSIs are a major concern [1] [2].
  • This compound remains a critical agent for suspected or confirmed Gram-negative infections, especially those involving P. aeruginosa [3].
  • The distinct resistance landscapes for different inhibitor classes indicate a promising strategy: developing novel non-fluoroquinolone gyrase inhibitors (like GP6) could overcome existing fluoroquinolone resistance and provide new therapeutic options [4].
  • The newly discovered cGAS-STING activating potential of this compound warrants further investigation as it suggests a possible repurposing avenue for cancer immunotherapy, potentially as a combinational agent with anti-PD1 therapy [6].

References

ciprofloxacin bioequivalence study healthy volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence Studies of Ciprofloxacin Formulations

Reference (Year) Formulations & Strengths Compared Study Design Key Findings (90% Confidence Intervals)

| Tolentino-Hernández et al. (2019) [1] | Test: Lemyflox 250 mg tablet Reference: Ciproxina 250 mg tablet | 24 subjects, fasted, crossover | • Cmax: 82.92-100.88% • AUC0-t: 93.05-109.15% • AUC0-inf: 97.76-114.99% | | Bioequivalence Study (2004) [2] | Test: this compound 750 mg tablet (Dr. August Wolff) Reference: Ciprobay 750 mg tablet (Bayer) | 24 subjects, single-dose, crossover | • AUC0-t: 0.95-1.07 • AUC0-inf: 0.93-1.05 • Cmax: 0.97-1.14 | | J Antimicrob Chemother (1999) [3] | Test 1: this compound 500 mg/10 mL suspension (fasted) Test 2: this compound 500 mg/5 mL suspension (fasted) Reference: this compound 500 mg tablet (fasted) | 68 subjects, single-dose, crossover | • Tablet vs. 500 mg/10 mL Suspension: Bioequivalent (Cmax: 2.36 vs 2.18 mg/L; AUC: 12.0 vs 11.8 mg·h/L) • Suspension Strengths: Bioequivalent to each other | | J Antimicrob Chemother (1999) [3] | Test: this compound 500 mg/10 mL suspension (fed) Reference: this compound 500 mg/10 mL suspension (fasted) | 3-way crossover | • Fed vs. Fasted: No significant difference in Cmax or AUC (Cmax: 1.37 vs 1.54 mg/L; AUC: 8.19 vs 7.28 mg·h/L) | | Sci Rep (2023) [4] | Test: Taste-masked chewable 250 mg tablet Reference: Ciproxin IR tablet | Crossover, healthy volunteers | • Met bioequivalence criteria for Cmax, AUC0-t, and AUC0-inf |

Detailed Experimental Protocols

The studies followed standardized methodologies to ensure reliable and comparable results.

  • Study Populations: The studies enrolled healthy adult volunteers (typically 24 per study), who were fasted overnight (10-12 hours) before drug administration [3] [1] [2].
  • Study Design: A single-dose, randomized, crossover design was consistently used. Each participant received both test and reference formulations in separate periods, with a washout period (usually 6-7 days) to eliminate carryover effects [5] [1].
  • Blood Sampling and Analysis: Multiple venous blood samples were collected over 24-30 hours post-dosing. Plasma was separated and analyzed for this compound concentration using validated High-Performance Liquid Chromatography (HPLC) methods with UV detection [5] [1] [2].
  • Pharmacokinetic and Statistical Analysis: Key parameters (Cmax, AUC0-t, AUC0-inf) were calculated using non-compartmental analysis. Bioequivalence was determined if the 90% confidence intervals for the ratio of test/reference geometric means fell within the 80-125% range for these parameters [5] [1] [2].

Specialized Formulations and Considerations

  • Taste-Masked Chewable Tablets: A 2023 study developed a chewable this compound tablet using ion exchange resin Kyron T-134 for taste masking. A drug-resin ratio of 1:1.5 achieved over 99% drug loading and effective taste masking. The optimized formulation disintegrated rapidly and demonstrated bioequivalence to the reference immediate-release product Ciproxin [4].
  • Impact of Food: One study concluded that administering a this compound oral suspension with food did not significantly alter its bioavailability, supporting its use in both fed and fasted states [3].

Bioequivalence Study Workflow

The following diagram illustrates the standard workflow for a typical bioequivalence study in healthy volunteers:

Start Study Protocol Approval A Subject Screening & Enrollment Start->A B Randomized Crossover Dosing A->B C Blood Sample Collection B->C D Plasma Analysis (HPLC-UV) C->D E Pharmacokinetic Analysis (Cmax, AUC) D->E F Statistical Evaluation (90% CI) E->F End Bioequivalence Conclusion F->End

The evidence consistently shows that different branded and generic immediate-release this compound oral formulations are bioequivalent and can be considered therapeutically interchangeable.

References

Clinical Outcomes: Ciprofloxacin Monotherapy vs. Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Infection Type / Patient Population Study Design & Therapy Comparator Key Efficacy Outcomes Key Safety Findings Citation

| Febrile Neutropenia (granulocyte count <500/mm³) | Prospective Randomized Study • Ciprofloxacin i.v. (400 mg t.i.d.), then oral (750 mg b.i.d.) | Ceftazidime i.v. + Amikacin i.v. | Therapeutic equivalence. • Clinical success: 50% (Cipro) vs. 50.8% (Combo). • Successful i.v. to oral switch in 66.1% of Cipro patients. | Adverse events were mostly self-limited: 20.6% (Cipro) vs. 19.7% (Combo). | [1] | | Severe Infections (Pneumonia, Septicaemia, Skin) | Prospective Randomized Study • this compound i.v. (± beta-lactam), then optional oral switch. | Standard i.v. therapy (beta-lactam monotherapy or aminoglycoside + beta-lactam). | Similar clinical success. • Monotherapy: 83% (Cipro) vs. 85% (Standard). • Bacteriological eradication (monotherapy): 83% (Cipro) vs. 67% (Standard). | Drug-related adverse events: 22% (Cipro) vs. 20% (Standard). Primarily diarrhea and nausea. | [2] | | *Pseudomonas aeruginosa* Bacteremia | Population-Based Retrospective Cohort • Definitive combination therapy including this compound. | Definitive antipseudomonal monotherapy. | Lower mortality with combination therapy. • Combination therapy including this compound correlated with significantly lower 30-day mortality than monotherapy (p=0.006). Combinations including tobramycin did not show this benefit. | The study focused on mortality as the primary outcome. | [3] | | MDR P. aeruginosa Infections (In vitro & Galleria mellonella model) | Experimental Study • this compound + Pentamidine. | this compound monotherapy. | Synergistic inhibition. • The combination showed synergistic inhibition of resistant strains in vitro and enhanced efficacy in the G. mellonella infection model. | The synergy is attributed to pentamidine's disruption of membrane integrity and inhibition of efflux pumps (MexCD-OprJ and MexEF-OprN). | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodological details from the cited studies.

1. Protocol for Febrile Neutropenia Study [1]

  • Patient Population: Neutropenic patients (absolute granulocyte count <500/mm³) with underlying hematological malignancies or aplastic anemia who became febrile (single temperature >38.5°C or two readings of ≥38.0°C within 12 hours).
  • Intervention & Comparator:
    • Intervention Group: Intravenous this compound (400 mg three times a day) for at least 72 hours, followed by a switch to oral this compound (750 mg twice a day) if the patient responded and could tolerate oral medication.
    • Comparator Group: Intravenous ceftazidime (2 g three times a day) plus intravenous amikacin (15 mg/kg/day divided into two doses).
  • Evaluation of Response: Therapeutic response was evaluated 72-120 hours after starting therapy (early) and at the end of therapy (late). Treatment was considered successful if fever and clinical signs of infection resolved without relapse for at least 7 days after stopping therapy, and without modification of the assigned regimen.

2. Protocol for Severe Infections Study [2]

  • Patient Population: 540 patients with severe infections (531 evaluable), including pneumonia, septicaemia, or skin/skin structure infections severe enough to require hospitalization.
  • Study Design: A multicenter, prospective, randomized, non-blinded trial.
  • Intervention & Comparator:
    • Intervention Group: Intravenous this compound (400 mg every 8 hours) alone or in combination with a beta-lactam. Patients could be switched to oral this compound (750 mg every 12 hours) after a minimum of 2-3 days of IV therapy.
    • Comparator Group: Intravenous standard antibiotic therapy, which was either a beta-lactam monotherapy or an aminoglycoside plus a beta-lactam combination.
  • Stratification: Patients were stratified based on illness severity using the APACHE II score (≤20 for monotherapy, 21-29 for combination therapy).
  • Primary Endpoint: Clinical response at the end of therapy.

3. Protocol for P. aeruginosa & Pentamidine Synergy Study [4]

  • In vitro Assessment:
    • Strains Used: Included clinical multidrug-resistant (MDR) isolates and defined mutant strains overexpressing specific RND efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN).
    • MIC Determinations: Minimum Inhibitory Concentrations (MICs) of this compound and pentamidine against the strains were determined.
    • Checkerboard Assays: Used to determine the Fractional Inhibitory Concentration (FIC) index and assess synergy between this compound and pentamidine.
  • In vivo Assessment (Galleria mellonella model):
    • Infection Model: Larvae were infected with a this compound-resistant strain of P. aeruginosa.
    • Treatment: Larvae were treated with this compound monotherapy, pentamidine monotherapy, or the combination of both.
    • Outcome Measure: Larval survival and the number of proliferating bacteria in the larvae were quantified and compared between treatment groups.

Mechanism of Synergy: this compound and Efflux Pump Inhibition

The experimental combination of this compound with pentamidine shows that synergy can be achieved by targeting bacterial resistance mechanisms. The diagram below visualizes this process for a Gram-negative bacterium like P. aeruginosa.

G cluster_bacterium Gram-Negative Bacterium Cip This compound OM Outer Membrane (LPS) Cip->OM 1. Entry IM Cytoplasmic Membrane Cip->IM 4. Entry EP RND Efflux Pump (e.g., MexCD-OprJ) Cip->EP 6. Efflux Blocked Periplasm Periplasmic Space Cip->Periplasm Cytoplasm Cytoplasm Cip->Cytoplasm DNA Bacterial DNA Cip->DNA 5. Binds Pen Pentamidine Pen->OM 2. Binds LPS Pen->EP 3. Inhibits Action Inhibition of DNA Gyrase & Cell Death DNA->Action

The diagram illustrates the proposed mechanism where pentamidine enhances this compound's activity through two primary actions:

  • Membrane Disruption: Pentamidine binds to lipopolysaccharide (LPS) in the outer membrane, increasing its permeability and allowing more this compound to enter the cell [4].
  • Efflux Pump Inhibition: Pentamidine specifically inhibits certain Resistance-Nodulation-Division (RND) efflux pumps (e.g., MexCD-OprJ, MexEF-OprN), preventing the bacterium from pumping this compound out and thereby increasing the intracellular concentration of the antibiotic to effective levels [4].

Interpretation Guide for Researchers

  • Consider the Infection and Pathogen: The choice depends heavily on the clinical context. For empirical treatment in a unit with low resistance rates, high-dose monotherapy may be adequate. For documented P. aeruginosa bacteremia, the evidence strongly supports combination therapy [3].
  • Account for Local Resistance Patterns: As emphasized in the neutropenia study, it is critical to base empirical therapy choices on local bacteriologic predominance and resistance surveillance data [1].
  • Evaluate Novel Adjuvants: The research on pentamidine highlights the potential of non-antibiotic drugs to break resistance. This represents a promising area for developing new combination treatments against MDR pathogens [4].

References

ciprofloxacin anti-biofilm activity compared other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ciprofloxacin's Anti-biofilm Activity

Antibiotic / Agent Test System / Model Key Findings on Biofilm Reference
This compound Multispecies oral biofilm (INTERbACT 3D model) Slightly reduced biofilm volume; significantly increased proportion of dead bacteria. [1]
Amoxicillin Multispecies oral biofilm (INTERbACT 3D model) Slightly reduced biofilm volume; significantly increased proportion of dead bacteria. [1]
Doxycycline Multispecies oral biofilm (INTERbACT 3D model) No reduction in biofilm volume; significantly increased proportion of dead bacteria. [1]
Metronidazole Multispecies oral biofilm (INTERbACT 3D model) No reduction in biofilm volume; significantly increased proportion of dead bacteria. [1]
This compound + TiO₂ Nanoparticles (CIP@TiO₂NPs) K. pneumoniae & S. mutans (in vitro) Synergistic effect: Significantly higher antibacterial and anti-biofilm activity compared to CIP or TiO₂NPs alone. [2]
General ESKAPE Pathogens Data Clinical isolates from a tertiary hospital A significant correlation was found between biofilm formation and resistance to this compound, carbapenems, and other antibiotics. [3]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies behind some of the key results.

  • 3D Implant-Tissue-Oral-Bacterial-Biofilm (INTERbACT) Model [1]:

    • Model Setup: An organotypic oral mucosa (epithelium and fibroblasts) is integrated with a titanium implant.
    • Biofilm Cultivation: The model is co-cultivated with a multispecies biofilm containing Streptococcus oralis, Actinomyces naeslundii, Veillonella dispar, and Porphyromonas gingivalis for 48 hours.
    • Antibacterial Treatment: Antibiotics are applied directly to the established biofilm-tissue system.
    • Viability Analysis: Biofilm viability and structure are analyzed using fluorescence-based membrane integrity staining and confocal laser scanning microscopy.
  • This compound Conjugated with TiO₂ Nanoparticles [2]:

    • Synthesis: TiO₂ nanoparticles are synthesized via pulsed laser ablation in distilled water. This compound is then added to the TiO₂NP solution under sonication to form CIP@TiO₂NPs.
    • Characterization: The conjugate is characterized using UV-Vis spectroscopy, FT-IR, SEM, TEM, and XRD.
    • Anti-biofilm Assessment: The anti-biofilm activity is evaluated against pre-formed biofilms of K. pneumoniae and S. mutans, likely using methods like crystal violet staining or viability counts within the biofilm.

Mechanisms of Action and Resistance

Understanding how this compound acts and how biofilms resist it is crucial for interpreting the data.

  • This compound's Mechanism: this compound is a fluoroquinolone antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV [4]. Its translocation into Gram-negative bacteria occurs through outer membrane porins like OmpF, a process influenced by the molecule's charge and the dynamics of the porin's L3 loop [5].
  • Biofilm Resistance Mechanisms: Biofilms can exhibit 10 to 1000-fold greater resistance to antibiotics than free-floating (planktonic) cells [3]. Key mechanisms include:
    • Physical Barrier: The extracellular polymeric substance (EPS) matrix can hinder antibiotic penetration [6] [7].
    • Metabolic Heterogeneity: Gradients of nutrients and oxygen create microenvironments with slow-growing or dormant "persister" cells that are less susceptible to antibiotics [8].
    • Horizontal Gene Transfer: The close proximity of cells in a biofilm facilitates the spread of antibiotic resistance genes [7].

The following diagram illustrates the dynamics of this compound translocation and key biofilm resistance mechanisms.

biofilm_cipro cluster_biofilm Biofilm Resistance Mechanisms CIP This compound Porin OmpF Porin CIP->Porin L3 L3 Loop Dynamics Porin->L3 Translocation Translocation into Cell L3->Translocation Target Inhibits DNA Gyrase/Topo IV Translocation->Target Death Bacterial Cell Death Target->Death EPS EPS Matrix Barrier EPS->CIP Persister Metabolic Heterogeneity & Persister Cells Persister->Target Efflux Efflux Pumps Efflux->Translocation HGT Horizontal Gene Transfer HGT->Death

Emerging Strategies and Research Directions

Given the inherent resistance of biofilms, current research is focused on strategies to enhance this compound's efficacy:

  • Nanoparticle Conjugates: As shown with CIP@TiO₂NPs, combining this compound with nanoparticles can create a synergistic effect, potentially enhancing drug delivery and penetration into the biofilm matrix [2].
  • Combination Therapies: The historical dogma against mixing bactericidal drugs like this compound with bacteriostatic drugs is being re-evaluated. Some combinations show synergy, though this is highly dependent on the specific antibiotics and the target bacteria [4].

Conclusion and Research Considerations

  • This compound is effective at killing biofilm-associated bacteria but often does not remove the biofilm structure itself. Its performance is comparable to other antibiotics like amoxicillin in this regard [1].
  • Its activity is significantly enhanced when combined with nanoparticles, pointing to a promising avenue for drug development [2].
  • A major challenge is biofilm-mediated resistance, which is a common property across many pathogens and not specific to this compound [3] [8].

When designing experiments or evaluating data, it is critical to consider the biofilm model (in vitro microtiter plate vs. complex 3D models), the method for assessing viability vs. biomass, and the potential for combination therapies to overcome inherent resistance.

References

Comparative Analysis of Ciprofloxacin Pharmacokinetics Across Patient Populations

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the comparison.

Introduction to Ciprofloxacin Pharmacokinetic Variability

This compound, a broad-spectrum fluoroquinolone antibiotic, demonstrates significant pharmacokinetic variability across different patient populations, creating substantial challenges for clinicians seeking to optimize therapeutic outcomes. The pharmacokinetic/pharmacodynamic (PK/PD) target for this compound efficacy is defined as the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC₂₄/MIC), with a value of ≥125 generally predictive of successful anti-infective treatment [1]. However, achieving this target is complicated by substantial inter-individual variation in this compound absorption, distribution, metabolism, and excretion patterns across diverse patient populations.

Critically ill, elderly, and renally impaired patients exhibit alterations in key pharmacokinetic parameters that significantly impact drug exposure and therapeutic efficacy. Understanding these population-specific differences is essential for dose optimization strategies and preventing treatment failures or the emergence of antibiotic resistance. This comprehensive analysis synthesizes current evidence on this compound pharmacokinetics across patient populations, provides detailed methodological approaches for studying these parameters, and offers evidence-based recommendations for tailoring this compound therapy to specific patient subgroups [2].

Comparative Pharmacokinetic Parameters Across Populations

Table 1: this compound Pharmacokinetic Parameters Across Different Patient Populations

Patient Population Clearance (L/h) Volume of Distribution (L) AUC₂₄ (mg·h/L) Target Attainment (AUC/MIC ≥125) at MIC 0.5 mg/L Primary Influencing Factors
Critically Ill Patients 15.7-25.3 [3] 80.6-103.2 [3] 29.3-58 [4] 16.7%-38% [4] eGFR, fluid balance, organ failure, albumin levels
General Ward Patients 30.1 [5] - 29.3 [5] ~30% [5] Renal function, drug interactions
Elderly Patients 21.2 [6] 1.56 L/kg [6] - - Creatinine clearance, body weight
Renally Impaired (eGFR <30) Significantly reduced [5] - 19.0 [5] 13% [5] Severity of renal impairment, dialysis
Healthy Volunteers 35-40 [7] 2-3 L/kg [7] - - Administration with dairy products

Table 2: Probability of Target Attainment with Different Dosing Regimens Against Pathogens with Varying MIC Values

Dosing Regimen MIC = 0.25 mg/L MIC = 0.5 mg/L MIC = 1.0 mg/L Patient Population
400 mg bid 61.9% [3] 16.7% [3] <5% Critically ill
400 mg tid >90% 18-38% [4] <10% Critically ill
1200 mg daily >95% 65-75% 25-30% Critically ill (simulated)
Reduced dose in renal impairment ~50% 13% [5] <5% General ward with renal impairment

The interindividual variability in this compound pharmacokinetics is particularly pronounced in critically ill patients, where clearance values may vary by up to 58.7% between individuals even after accounting for known covariates such as renal function [4]. This variability stems from the complex pathophysiological changes associated with critical illness, including altered fluid balance, organ dysfunction, and variable protein binding. The volume of distribution is frequently expanded in critically ill patients due to capillary leakage, fluid resuscitation, and hypoalbuminemia, potentially leading to subtherapeutic concentrations with standard dosing regimens [1].

For pathogens with elevated MIC values (≥0.5 mg/L), conventional this compound dosing regimens demonstrate poor target attainment across all patient populations, though the magnitude of this shortfall varies significantly between subgroups [4]. Notably, patients with renal impairment receiving guideline-recommended dose reductions paradoxically experience lower drug exposure and consequently worse target attainment compared to those with normal renal function receiving standard doses [5]. This unexpected relationship highlights the limitations of current dosing recommendations and underscores the need for more sophisticated approaches to dose individualization that incorporate therapeutic drug monitoring and population pharmacokinetic modeling.

Impact of Critical Illness on this compound Pharmacokinetics

Pathophysiological Influences on Drug Disposition

Critical illness triggers profound pathophysiological alterations that substantially impact this compound pharmacokinetics. The systemic inflammatory response syndrome (SIRS), capillary leakage, and fluid shifts characteristic of critical illness typically expand the volume of distribution, sometimes doubling or tripling the expected values compared to healthy volunteers [1]. This expansion occurs primarily through increased extracellular fluid volume, reduced protein binding, and tissue edema, potentially leading to subtherapeutic concentrations in early treatment phases if standard dosing regimens are employed. Additionally, critical illness may either augment or impair drug clearance through mechanisms such as SIRS-mediated downregulation of metabolic enzymes, augmented renal clearance in hyperdynamic states, or impaired elimination in multiple organ dysfunction syndrome [1].

The high variability in this compound pharmacokinetics in intensive care unit (ICU) patients presents a fundamental challenge for empirical dosing. A pooled population pharmacokinetic analysis encompassing 140 ICU patients from three studies revealed that despite the large dataset, only body weight and renal function could be identified as consistent covariates, leaving much of the interindividual variability unexplained by commonly monitored clinical parameters [4]. This unexplained variability translates into highly unpredictable drug exposure, with simulated area under the curve (AUC) values varying approximately twofold between patients receiving identical dosing regimens [8].

Time-Dependent Pharmacokinetic Changes

Interestingly, a prospective pharmacokinetic study investigating this compound in critically ill adults found no systematic changes in pharmacokinetic parameters between the early phase (within 36 hours of initiation) and delayed phase (after 3 days of treatment) [1]. This contrasts with the conventional understanding that drug pharmacokinetics may evolve throughout the ICU stay as patient physiology stabilizes. However, the variability in concentrations was notably higher in the early treatment phase, suggesting that pathophysiological instability during initial presentation contributes more to pharmacokinetic variability than do temporal changes during treatment [1].

The cardiovascular status of critically ill patients significantly influences this compound clearance. Patients with septic shock demonstrate markedly different pharmacokinetic profiles compared to those without hemodynamic compromise, primarily through alterations in renal perfusion and consequent changes in drug elimination [4]. This relationship was formally demonstrated in a population pharmacokinetic analysis where patients with cardiovascular system as the primary affected organ system upon ICU admission exhibited substantially different clearance values compared to those with other primary diagnoses [8].

Influence of Renal Function on this compound Pharmacokinetics

Renal Elimination Mechanisms

Renal function represents the most significant covariate influencing this compound disposition across all patient populations. Unlike many drugs eliminated primarily by glomerular filtration, this compound undergoes both glomerular filtration and active tubular secretion, with renal clearance exceeding glomerular filtration rate (GFR) by approximately 2.5-fold [7]. This unique elimination pathway results in rapid clearance in patients with normal renal function but creates complex, nonlinear relationships between estimated GFR and drug exposure in those with renal impairment. The fraction excreted unchanged in urine typically ranges from 40-50%, with the remainder eliminated through biliary clearance and transintestinal secretion [7].

The relationship between renal function and this compound clearance has been quantitatively characterized in multiple population pharmacokinetic models. A pooled analysis of 140 ICU patients identified estimated glomerular filtration rate as the only covariate consistently associated with this compound clearance, resulting in a reduction of interindividual variability in clearance from 58.7% to 47.2% when incorporated into the model [4]. This relationship held across diverse patient populations and remained significant even after adjusting for body size using allometric scaling.

Paradoxical Underexposure in Renal Impairment

Contrary to conventional pharmacological principles, patients with renal impairment frequently experience subtherapeutic this compound exposure despite receiving guideline-recommended dose reductions. A prospective observational cohort study comparing patients with adequate renal function (eGFR >30 mL/min/1.73m²) receiving regular doses to those with impaired renal function (eGFR <30 mL/min/1.73m²) receiving reduced doses found that median drug exposure (AUC₂₄) was significantly lower in the renally impaired group (19.0 mg·h/L versus 29.3 mg·h/L; p < 0.01) [5]. Consequently, target attainment (AUC/MIC ≥125) for Escherichia coli (MIC = 0.25 mg/L) was achieved in only 13% of patients with renal impairment compared to 41% of those with normal renal function [5].

This paradoxical underexposure in renal impairment may stem from several factors, including inadequate dosing recommendations, failure to account for nonrenal clearance pathways, or disease-related alterations in volume of distribution. The findings challenge current dosing paradigms and suggest that simply reducing doses in renal impairment without therapeutic drug monitoring may inadvertently compromise treatment efficacy. This is particularly concerning given the elevated infection-related mortality risk in patients with comorbid renal dysfunction.

Special Considerations for Elderly Patients

Age-Related Physiological Changes

Elderly patients present unique pharmacokinetic challenges due to the complex interplay of age-related physiological decline, multimorbidity, and polypharmacy. A population pharmacokinetic analysis specifically focused on elderly patients with lower respiratory tract infections found that this compound concentration-time profiles were best described by a one-compartment model with first-order elimination [6]. The analysis identified creatinine clearance as the most significant covariate influencing this compound clearance, with a quantitatively stronger effect than observed in younger populations [6]. This relationship reflects the age-associated decline in renal function that commonly occurs even in the absence of overt renal disease.

The volume of distribution in elderly patients demonstrates significant interindividual variability, partially explained by differences in body weight but also influenced by age-related changes in body composition, including reduced lean body mass and increased adiposity [6]. These alterations in body composition may affect drug distribution through changes in tissue binding and partitioning. Additionally, age-related reductions in serum albumin concentrations could theoretically increase the free fraction of this compound, though the clinical significance of this potential change remains uncertain due to this compound's relatively low protein binding (20-40%) [7].

Microbiological and Clinical Considerations

The microbiological profile of infections in elderly patients often differs from younger populations, with a higher prevalence of Gram-negative pathogens in some settings [6]. This epidemiological consideration is particularly relevant for this compound, given its enhanced activity against Gram-negative organisms compared to Gram-positive species. Additionally, the high prevalence of multimorbidity and polypharmacy in elderly populations increases the risk of drug-drug interactions, particularly involving medications that affect renal function or that chelate with this compound in the gastrointestinal tract (e.g., calcium-containing products, antacids) [2].

Dosage optimization in elderly patients requires careful consideration of the balance between efficacy and toxicity. While higher doses may improve the probability of target attainment, they also increase the risk of concentration-dependent adverse effects such as central nervous system toxicity, QT interval prolongation, and tendon damage. Population pharmacokinetic models specific to elderly populations suggest that individualized dosing based on renal function and body weight, potentially guided by therapeutic drug monitoring, represents the most rational approach to optimizing the benefit-risk ratio in this vulnerable population [6].

Experimental Methodologies for Studying this compound Pharmacokinetics

Population Pharmacokinetic Modeling Approaches

Population pharmacokinetic modeling using nonlinear mixed-effects modeling (NONMEM) has emerged as the predominant methodology for characterizing this compound pharmacokinetics across patient populations. This approach allows researchers to analyze sparse and unbalanced data, identify and quantify predictive covariates, and distinguish between interindividual, interoccasion, and residual unexplained variability [1]. The typical workflow begins with structural model identification, where one-, two-, and three-compartment models with first-order elimination are evaluated for their ability to describe the concentration-time data [4] [3]. For this compound, a two-compartment model typically provides the best fit, reflecting the drug's multicompartmental distribution characteristics [4].

Following structural model development, covariate analysis is performed to identify patient factors that explain variability in pharmacokinetic parameters. Continuous covariates (e.g., renal function, age, body weight) are typically normalized to population medians, while categorical covariates (e.g., sex, concomitant medications) are transformed to binary indicators [3]. The stepwise covariate modeling approach employs forward selection and backward elimination procedures with statistical significance levels typically set at p < 0.01 and p < 0.001, respectively [8]. Model evaluation incorporates goodness-of-fit plots, prediction- and variability-corrected visual predictive checks, and precision of parameter estimates to ensure robustness and predictive performance [4].

G A Study Design B Blood Sample Collection A->B Patient enrollment & dosing C Bioanalytical Analysis B->C Sample processing & storage D Structural Model Development C->D Concentration determination E Covariate Analysis D->E Base model established F Model Validation E->F Covariate model finalized G Simulation & Dosing Recommendations F->G Validated model for simulations

Figure 1: Experimental Workflow for Population Pharmacokinetic Analysis of this compound

Bioanalytical Methods and Sampling Strategies

Accurate quantification of this compound concentrations in biological matrices is fundamental to reliable pharmacokinetic analysis. Modern bioanalytical methods typically employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve the necessary sensitivity, specificity, and throughput [1]. Sample preparation generally involves protein precipitation using acetonitrile with formic acid, followed by centrifugation and evaporation of the supernatant before reconstitution in appropriate mobile phases [1]. Chromatographic separation commonly utilizes C18 columns with alkaline mobile phases (pH ~10.5) to optimize peak shape and resolution [1].

The sampling strategies employed in this compound pharmacokinetic studies vary based on patient population and study objectives. In critically ill patients, targeted sampling approaches typically collect peak, mid-interval, and trough samples to characterize exposure throughout the dosing interval while minimizing patient burden [3]. Some intensive designs in specialized research settings obtain full concentration-time profiles with 8-12 samples over a dosing interval to precisely define the absorption and elimination characteristics [4]. The timing of sampling relative to treatment initiation also differs between studies, with some investigating early phase pharmacokinetics (within 36 hours) and delayed phase (after 3 days) to capture potential time-dependent changes [1].

Assessment of Target Attainment

The pharmacokinetic/pharmacodynamic target attainment represents the ultimate translational outcome of this compound pharmacokinetic studies. This assessment typically involves calculating the probability that a specific dosing regimen achieves the target AUC₂₄/MIC ratio (≥125) for pathogens with relevant MIC values [3]. The analysis employs Monte Carlo simulations to generate concentration-time profiles for virtual populations receiving various dosing regimens, then calculates the percentage of simulated patients achieving the target for pathogens with different MIC distributions [4] [3].

For this compound, special consideration is given to the protein binding correction, as only the unbound drug exerts antimicrobial activity. The free drug concentration is typically estimated by applying a correction factor of 0.7, based on an average plasma protein binding value of 30% in critically ill patients [3]. When evaluating target attainment for specific pathogens, the epidemiological cut-off values for common bacteria are used, with particular attention to Pseudomonas aeruginosa (MIC 0.5 mg/L) and Escherichia coli (MIC 0.25 mg/L) as benchmark organisms [4] [5].

Dosing Optimization Strategies Across Populations

Evidence-Based Dosing Recommendations

The substantial variability in this compound pharmacokinetics necessitates population-specific dosing strategies to optimize target attainment. For critically ill patients, Monte Carlo simulations consistently demonstrate that conventional dosing regimens (400 mg every 8-12 hours) provide inadequate exposure for pathogens with MIC values ≥0.5 mg/L [4] [3]. Based on these simulations, doses of ≥1200 mg daily are generally required to achieve adequate probability of target attainment against Pseudomonas aeruginosa and other less susceptible pathogens in this population [3]. However, the optimal dosing regimen must be balanced against the potential for concentration-dependent toxicity, particularly in vulnerable subgroups.

For patients with impaired renal function, current guideline-recommended dose reductions require reevaluation, as they may result in subtherapeutic exposure [5]. Alternative approaches include maintaining higher doses with extended dosing intervals or implementing therapeutic drug monitoring to individualize therapy. Elderly patients benefit from weight-based dosing combined with adjustment for renal function, as both covariates significantly impact this compound pharmacokinetics in this population [6]. The complex interplay between age-related physiological changes and comorbidity burden underscores the need for individualized rather than categorical dosing recommendations in geriatric patients.

Therapeutic Drug Monitoring and Precision Dosing

The high unexplained variability in this compound pharmacokinetics supports the implementation of therapeutic drug monitoring (TDM) to guide dose individualization, particularly in critically ill patients where suboptimal exposure carries significant clinical consequences [1] [3]. The development of bedside model-based precision dosing software (e.g., AutoKinetics) represents an advanced approach to TDM that combines population pharmacokinetic models with Bayesian estimation to generate patient-specific dosing recommendations [4]. This methodology has demonstrated feasibility in clinical practice and shows promise for improving target attainment compared to empirical dosing.

The timing of TDM should consider the potential for time-dependent changes in pharmacokinetics during the treatment course. Although one study found no systematic differences between early and delayed phases of treatment [1], significant interoccasion variability in clearance has been documented in other analyses [4]. This suggests that ongoing monitoring throughout treatment may be beneficial, particularly in patients with evolving clinical status. The implementation of TDM programs should be coupled with rapid turnaround times and clinical decision support to ensure that dose adjustments are implemented in a timely manner to influence treatment outcomes.

Conclusion

The pharmacokinetics of this compound demonstrate substantial variability across patient populations, driven primarily by differences in renal function, fluid status, age, and critical illness-related pathophysiological changes. This variability translates into unpredictable drug exposure and frequently results in failure to achieve pharmacokinetic/pharmacodynamic targets, particularly for less susceptible pathogens with MIC values ≥0.5 mg/L. The paradoxical underexposure observed in patients with renal impairment receiving guideline-recommended dose reductions highlights the limitations of current dosing approaches and underscores the need for more sophisticated strategies.

References

Comparative Performance of Ciprofloxacin PopPK Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative results from an external cross-validation study between two popPK models for ciprofloxacin in ICU patients [1] [2].

Model Characteristic AUMC Model RUMC Model
Origin Amsterdam University Medical Center [1] Radboud University Medical Center [1]
Dataset Size 159 concentrations from 32 patients [1] 531 concentrations from 39 patients [1]
Model Structure 2-compartment linear model with MDRD as a covariate for clearance [1] 2-compartment linear model with MDRD as a covariate for clearance [1]
Bias (MPE) when predicting external data -3.87% (95% CI: -7.56 to -0.185) [1] -31.29% (95% CI: -73.56 to –10.98) [1]
Precision (NRMSE) when predicting external data 44.05% (95% CI: 39.48–48.19) [1] 64.02% (95% CI: 48.61–76.38) [1]
Overall Conclusion Showed bias and imprecision; overestimated variability [1] Unsuitable for the external population; highly imprecise [1]

Experimental Protocol for Model Validation

The cross-validation study employed a rigorous methodology to evaluate the predictive performance of the models [1]:

  • Study Design & Data Collection: Data were collected from two distinct ICU patient cohorts (AUMC and RUMC). A new popPK model was developed using the AUMC data, while a previously published model was used for the RUMC data [1].
  • Cross-Validation Technique: The study used external cross-validation. The final AUMC model was tested on the RUMC dataset, and the published RUMC model was tested on the AUMC dataset to assess generalizability [1].
  • Statistical Endpoints & Analysis:
    • Primary Endpoints: Bias was calculated as the Mean Percentage Error (MPE), and precision was calculated as the Normalized Root Mean Squared Error (NRMSE) [1].
    • Predictive Checks: Visual Predictive Checks (VPCs) were used to visualize whether the observed data fell within the model's 95% prediction confidence intervals [1].
    • Bland-Altman Plots were used to assess the agreement between predicted and observed concentrations and to visualize the distribution of relative errors [1].

This workflow for the external validation of a popPK model can be summarized as follows:

cluster_analysis Performance Metrics Start Start: Two PopPK Models (AUMC and RUMC) Data Collect External Dataset (From alternate ICU cohort) Start->Data Predict Use Model to Predict Drug Concentrations Data->Predict Compare Compare Population-Predicted vs. Observed Concentrations Predict->Compare Analyze Analyze Predictive Performance Compare->Analyze End Conclusion on Model Applicability Analyze->End Bias Bias: Mean Percentage Error (MPE) Precision Precision: Normalized Root Mean Squared Error (NRMSE) Visual Visual Predictive Checks (VPC) Bland-Altman Plots

The Context for this compound TDM Validation

The drive to validate this compound dosing stems from specific challenges and evidence gaps:

  • The Need for TDM in Critically Ill Patients: Critically ill patients show high pharmacokinetic variability due to pathophysiological changes, making standard dosing often suboptimal [3]. For this compound specifically, a study found a low pharmacodynamic target attainment rate of only 41.5% in the ICU, highlighting the risk of therapeutic failure [4].
  • Barriers to Clinical Implementation: Despite the potential benefits, implementing TDM for this compound faces hurdles. A survey of healthcare professionals identified 17 key barriers, with the most significant being a lack of conclusive evidence, organizational support, and low availability of rapid drug assays [5].
  • A Case for TDM Success: In contrast to the challenges in the ICU, a case report demonstrated that TDM was successfully used to optimize this compound dosing in a cystic fibrosis patient, allowing for a significant dose escalation to achieve effective antibiotic exposure [6].

Key Takeaways for Researchers

  • Models are not universally applicable: The cross-validation study clearly shows that a popPK model developed for one specific ICU population may not accurately predict concentrations in another, even with similar covariates [1].
  • Validation is a multi-faceted process: Relying on a single metric is insufficient. A robust validation requires assessing both bias and precision and using visual tools like VPCs to fully understand a model's predictive performance [1].
  • The field is moving toward precision dosing: There is a growing focus on Model-Informed Precision Dosing (MIPD), which uses popPK models for a priori dose optimization, and TDM, which provides a posteriori adjustment. Future work should focus on creating more generalizable models or adapting existing ones to specific target populations [1] [3].

References

ciprofloxacin cytotoxicity comparison normal versus cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison of Ciprofloxacin and Its Derivatives

Compound / Formulation Cancer Cell Lines (IC₅₀) Normal Cell Lines (IC₅₀) Key Findings & Selectivity
This compound (Parent Drug) Various (e.g., PC-3, MCF7) [1] N/A Shows anticancer potential but generally weak activity; requires high concentrations (e.g., IC₅₀ > 100 µM in A549 cells) [1].

| This compound-Chalcone Hybrid [2] | HCT-116: 5.0 µM LOX IMVI: 1.3 µM | WI-38: 16.0 µM | More potent against cancer cells and less toxic to normal cells than reference drug Staurosporine [2]. | | N-4 Piperazine Derivative (1) [1] | A549: 14.8 µM | WI-38: No significant harm | Selective toxicity against cancer cells; induced G2/M cell cycle arrest [1]. | | This compound Derivative (7a) [3] | Multiple (e.g., MCF-7, A549) | MCF-10A: >10 µM (no significant cytotoxicity) | Preferentially suppressed cancer cell growth; induced autophagic cell death, not apoptosis [3]. | | Nano-Encapsulated this compound [4] | T24 (Bladder Cancer) | N/A | Chitosan nanoparticle delivery enhanced cytotoxicity compared to free drug in 3D bladder cancer spheroid models [4]. | | This compound-Peptidomimetic Hybrid [5] | Various Cancer Lines | Vascular, Hepatic, Connective Tissue Cells | Showed enhanced cytotoxic activity and favorable toxicity profile in normal cells [5]. |

Experimental Protocols for Cytotoxicity Assessment

The data in the table above were primarily generated using standardized in vitro assays. Here are the detailed methodologies for the key experiments cited:

  • MTT Cell Viability/Viability Assay: This is a common colorimetric assay used to measure metabolic activity as an indicator of cell viability and proliferation [3] [2] [6]. Cells are seeded in multi-well plates and treated with varying concentrations of the test compound. After incubation, the yellow MTT tetrazolium salt is added, which is reduced to purple formazan crystals by metabolically active cells. The crystals are dissolved, and the solution's absorbance is measured. The IC₅₀ value (half-maximal inhibitory concentration) is then calculated from the dose-response curve [3] [2].

  • Flow Cytometry for Cell Cycle Analysis: This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) [2] [6]. After drug treatment, cells are harvested, fixed, and treated with RNase to remove RNA. The cellular DNA is then stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The stained cells are passed through a flow cytometer, which measures the fluorescence intensity of each cell. The data is analyzed to calculate the percentage of cells in each phase, revealing if a compound induces cell cycle arrest [6].

  • Annexin V Assay for Apoptosis/Necrosis Detection: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells [2]. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the cell membrane in early apoptosis. Propidium iodide (PI) is a dye that enters cells with compromised membranes (late apoptotic and necrotic cells). Cells are stained with both Annexin V-FITC and PI, then analyzed by flow cytometry to quantify the population of cells in each stage of cell death [2].

Mechanisms of Anticancer Activity

The cytotoxicity of this compound and its derivatives against cancer cells involves several mechanisms, as shown in the diagram below.

G Cipro This compound/Derivatives TopoInhibit Inhibition of Topoisomerase I/II Cipro->TopoInhibit cGAS_STING Activation of cGAS-STING Pathway Cipro->cGAS_STING MDRInhibit Inhibition of Multidrug Resistance (MDR) Pumps Cipro->MDRInhibit DNADamage DNA Damage TopoInhibit->DNADamage Apoptosis Induction of Apoptosis DNADamage->Apoptosis CellCycleArrest Cell Cycle Arrest (typically G2/M phase) DNADamage->CellCycleArrest cGAS_STING->Apoptosis ImmuneMod Immune Modulation (M1 Macrophage, CD8+ T cells) cGAS_STING->ImmuneMod MDRInhibit->Apoptosis Enhances chemo sensitivity

The primary mechanisms include:

  • Topoisomerase Inhibition: Derivatives can inhibit human topoisomerase I and II, enzymes crucial for DNA replication and cell division. This inhibition leads to DNA damage, triggering apoptosis and cell cycle arrest [1] [2].
  • cGAS-STING Pathway Activation: this compound can induce the formation of cytosolic DNA, activating the cGAS-STING innate immune pathway. This leads to the production of type I interferons and other cytokines, modulating the tumor microenvironment and enhancing anti-tumor immunity [6].
  • Other Mechanisms: These include the induction of autophagic cell death (distinct from apoptosis) [3], inhibition of tubulin polymerization, and suppression of multidrug resistance proteins, which can help overcome resistance to other chemotherapeutic agents [1].

Research Implications and Future Directions

The evidence suggests that while the parent this compound molecule has limited direct anticancer use, its chemical structure is an excellent platform for developing more potent and selective derivatives. Key strategies to improve efficacy include:

  • Structural Modification: Altering the N-4 piperazine moiety or the C-3 carboxylic group significantly enhances anticancer potency and selectivity for human topoisomerases [1] [7].
  • Hybrid Molecules: Conjugating this compound with other pharmacophores like chalcones or peptides can create hybrids with dual mechanisms of action and improved efficacy [5] [2].
  • Advanced Drug Delivery: Using nano-carriers like chitosan nanoparticles can improve drug stability, enable controlled release, and enhance cytotoxicity against cancer cells in models that better mimic real tumors [4].

References

ciprofloxacin environmental persistence compared other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Environmental Persistence of Antibiotics

Antibiotic (Class) Key Persistence Data (in water) Key Persistence Data (in soil) Primary Environmental Sources

| Ciprofloxacin (Fluoroquinolone) | • Degraded only 31.1% over 12 days in a simulated drinking water system with biofilm [1] [2]. • Detected in surface water at concentrations up to 0.492 μg/L [1] [2]. | • Persists in agricultural soils due to strong adsorption to organic matter [3]. • Detected in soils amended with organic fertilizers at concentrations up to 1371 μg/kg [3]. | Human and animal excretion, wastewater effluent, landfill leachate, agricultural runoff [1] [2] [3]. | | Sulfamethoxazole (Sulfonamide) | • Degraded 87.2% over 12 days in a simulated drinking water system with biofilm [1] [2]. • Notable for being the most frequently detected antibiotic in drinking water [1] [2]. | Information on soil persistence not available in search results. | Human and animal excretion, wastewater effluent [1] [2]. |

Experimental Insights into Persistence

Research indicates that environmental conditions and an antibiotic's inherent properties are key to its persistence.

  • Persistence in Water Systems: A 2025 study using simulated drinking water systems with multi-species biofilms found that this compound is far more persistent than sulfamethoxazole [1] [2]. The experimental protocol involved bench-scale water distribution reactors (BWDRs) constructed from PVC pipes to simulate premise plumbing. These were inoculated with multi-species biofilms and dosed with antibiotics at residual, sub-minimum inhibitory concentrations (sub-MIC). Samples were taken over a 12-day period to trace concentration changes and analyze degradation kinetics [1] [2].

  • Persistence in Soil: A systematic review highlights that this compound's persistence in agricultural soil is driven by the long-term application of organic fertilizers like manure and sewage sludge. Its strong tendency to sorb onto soil components, particularly organic matter, makes it less bioavailable for degradation [3].

Mechanisms of Persistence and Environmental Impact

The high persistence of this compound is not just a removal challenge; it has direct consequences for ecosystem and public health.

  • Enhanced Biofilm Formation: In the water system study, this compound exposure led to a statistically significant increase in biofilm total cell count, suggesting it can enhance biofilm formation. In contrast, sulfamethoxazole showed no significant effect [1] [2]. This is a critical finding, as biofilms in distribution systems can harbor bacteria.
  • Selection for Antibiotic Resistance: The persistence of this compound at sub-minimum inhibitory concentrations in environments like biofilms creates a sustained selective pressure. This can enrich for antibiotic-resistant bacteria and promote the horizontal transfer of resistance genes, posing a significant risk to drinking water safety and public health [1] [2].
  • Soil Toxicity and Food Chain Concerns: this compound's persistence in soil poses ecotoxicological risks to soil invertebrates, plants, and microbial communities. A key concern is its uptake by food crops, which allows it to enter the human food web, creating a potential route for human exposure and contributing to the overall burden of antimicrobial resistance [3].

Key Experimental Protocols for Assessment

To objectively assess antibiotic persistence, researchers employ controlled environmental simulations and monitoring.

  • Bench-Scale Water Distribution Reactor (BWDR): This method, as used in the cited 2025 study, involves creating a semi-closed system that replicates the hydraulics, water chemistry, and microbial conditions of real plumbing [1] [2]. The workflow is summarized below.

G Start Start: Set up Bench-Scale Water Distribution Reactor (BWDR) Step1 Condition PVC pipes with multi-species biofilm Start->Step1 Step2 Introduce antibiotic solution at sub-MIC concentration Step1->Step2 Step3 Operate system for experimental period (e.g., 12 days) Step2->Step3 Step4 Collect water samples at predetermined intervals Step3->Step4 Step5 Analyze samples for antibiotic concentration (e.g., LC-MS) Step4->Step5 Step6 Analyze biofilm for Total Cell Count (TCC) Step5->Step6 End Calculate degradation kinetics and assess persistence Step6->End

  • Field Monitoring and Systematic Review: For soil and other complex environments, persistence is often evaluated by systematically compiling and analyzing data from field monitoring studies. This involves measuring antibiotic concentrations in environmental samples (soil, water, manure) from various locations and under different management practices to understand long-term trends and accumulation potentials [3].

References

ciprofloxacin safety profile versus other broad-spectrum antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Comparison: Ciprofloxacin vs. Other Antibiotics

Antibiotic / Drug Class Overall ADR Frequency & Severity Most Common Associated Adverse Reactions Key Comparative Risks
This compound (Fluoroquinolones) Highest reported rate (29.3% of antibiotic ADRs); majority moderate severity [1] Neurological (e.g., dizziness, headache), tendonitis/tendon rupture, CDI, peripheral neuropathy, musculoskeletal [1] [2] 4x higher odds of neurological ADRs vs. other ABs [1]. Considered high-risk for CDI [3].
Cephalosporins Considered high-risk for CDI, with risk varying by generation [3].
Penicillins Gastrointestinal upset, hypersensitivity reactions, diarrhea [1]
Tetracyclines (Doxycycline, Minocycline) Gastrointestinal upset, photosensitivity, tooth discoloration (contraindicated in children) [3] Considered lowest risk for CDI [3].

Detailed Safety and Resistance Data

This compound-Specific Safety Concerns
  • Black Box Warnings: The US FDA mandates boxed warnings for this compound and other fluoroquinolones due to the associated risk of disabling and potentially permanent side effects affecting tendons, muscles, joints, nerves, and the central nervous system [1].
  • Microbiome Impact: A 2024 study demonstrated that this compound treatment significantly disrupts the gastrointestinal microbiome. These changes are not fully reversed within one month after treatment, especially with courses longer than 7 days. Longer treatment also enriches for genes encoding resistance to other antibiotic classes like aminoglycosides and beta-lactams [4].
Mechanism of Action and Bacterial Resistance

This compound is a bactericidal agent whose primary target is bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, it prevents DNA replication and causes double-strand breaks in bacterial DNA [5] [6] [2].

The diagram below illustrates its mechanism and associated resistance pathways.

architecture Cipro This compound Gyrase DNA Gyrase/ Topoisomerase IV Cipro->Gyrase Res Bacterial Resistance Cipro->Res DSB Double-Stranded DNA Breaks Gyrase->DSB Death Bacterial Cell Death DSB->Death Mut Chromosomal Mutations (e.g., in gyrA/parC genes) Res->Mut Pump Efflux Pump Activation Res->Pump Plas Plasmid-Mediated Resistance Res->Plas

The main mechanisms by which bacteria develop resistance to this compound include:

  • Chromosomal Mutations: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) prevent this compound from binding effectively [5] [2].
  • Efflux Pump Upregulation: Overexpression of bacterial efflux pumps leads to active expulsion of the antibiotic from the cell [5] [2].
  • Plasmid-Mediated Resistance: Transferable plasmids can carry genes (e.g., qnr) that protect bacterial enzymes from this compound inhibition [2].

Key Experimental Protocols for Safety and Efficacy

For researchers designing studies, here are standard methodologies used to generate the comparative data cited.

Pharmacovigilance Study Design

This protocol is used to quantify and compare adverse drug reaction (ADR) rates in a population [1].

  • Study Design: Retrospective cross-sectional analysis of spontaneous ADR reports submitted to a regional or national pharmacovigilance database.
  • Data Collection: Extract all ADR reports for systemic antibiotics over a defined period (e.g., 3-4 years). Reports should include patient demographics, suspected drug, description of reaction, severity, and outcome.
  • Causality Assessment: Use a standardized algorithm like the Naranjo scale to determine the likelihood that the ADR was caused by the drug.
  • Statistical Analysis: Calculate the proportion of total antibiotic ADRs attributed to each drug class. Use logistic regression to compute odds ratios (ORs) for specific ADR types (e.g., neurological events) compared to other antibiotic classes.
Time-Kill Curve Assay

This in vitro method evaluates the bactericidal activity and potency of an antibiotic over time [7].

  • Preparation: Prepare a standardized bacterial inoculum (e.g., ~10⁵ CFU/mL) of the target organism(s) in broth.
  • Antibiotic Exposure: Expose the culture to the test antibiotic (e.g., this compound) at concentrations of 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC). Include an untreated growth control.
  • Sampling and Plating: Remove samples at predefined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours). Serially dilute each sample and plate on agar to determine viable counts.
  • Analysis and Plotting: Calculate the log₁₀ CFU/mL for each time point and plot against time to generate kill curves. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

The workflow for this kinetic assay is shown below.

workflow Start Standardized Bacterial Inoculum A Antibiotic Exposure (1x, 2x, 4x MIC) Start->A B Incubate at 37°C A->B C Sample at Time Intervals (0, 2, 4, 6, 8, 24h) B->C D Serially Dilute & Plate C->D E Count Colony Forming Units (CFU) D->E F Calculate log₁₀ CFU/mL E->F End Plot Time-Kill Curve F->End

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates that while this compound remains a potent broad-spectrum antibiotic, its safety profile is less favorable compared to several other classes.

  • Risk-Benefit Assessment: Its use should be reserved for infections where the benefits clearly outweigh the risks, particularly when no alternative options are available [1].
  • Stewardship Considerations: The higher propensity for CDI and frequent ADRs support antimicrobial stewardship programs that limit this compound use, especially for non-severe or first-line indications [3].
  • Future Directions: The growing resistance and significant ADR profile underscore the need for developing new antimicrobial agents with novel mechanisms and improved safety, such as antimicrobial peptides (AMPs) currently under investigation [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Faint to light yellow crystalline powder

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

331.13321961 Da

Monoisotopic Mass

331.13321961 Da

Heavy Atom Count

24

LogP

0.28
0.28 (LogP)
log Kow = 0.28 (non-ionized)
2.3

Decomposition

When heated to decomposition material emits toxic fumes of /nitrogen oxides and hydrogen fluoride/.

Appearance

Solid powder

Melting Point

255-257 °C
225-257 °C, decomposes
255 - 257 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5E8K9I0O4U

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 97 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 41 of 97 companies with hazard statement code(s):;
H319 (14.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (21.95%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (63.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ciprofloxacin is only indicated in infections caused by susceptible bacteria. Ciprofloxacin immediate release tablets, oral suspensions, and intravenous injections are indicated for the treatment of skin and skin structure infections, bone and joint infections, complicated intra-abdominal infections, nosocomial pneumonia, febrile neutropenia, adults who have inhaled anthrax, plague, chronic bacterial prostatitis, lower respiratory tract infections including acute exacerbations of chronic bronchitis, urinary tract infections, complicated urinary tract infections in pediatrics, complicated pyelonephritis in pediatrics, and acute sinusitis. A ciprofloxacin otic solution and otic suspension with hydrocortisone are indicated for acute otitis externa. Ciprofloxacin suspension with dexamethasone is indicated for acute otitis media in pediatric patients with tympanostomy tubes or acute otitis externa. A ciprofloxacin intratympanic injection is indicated for pediatric patients with bilateral otitis media with effusion who are having tympanostomy tubes placed or pediatric patients 6 months or older with acute otitis externa. A ciprofloxacin eye drop is indicated for bacterial corneal ulcers and conjunctivitis. A ciprofloxacin eye ointment is indicated for bacterial conjunctivitis. A ciprofloxacin extended release tablet is indicated for uncomplicated urinary tract infections, complicated urinary tract infections, and acute uncomplicated pyelonephritis.
FDA Label
Ciprofloxacin was patented in 1983 by Bayer A.G. and approved in 1987 by the United States Food and Drug Administration (USFDA). Ciprofloxacin is an antibiotic agent in the fluoroquinolone class used to treat bacterial infections such as urinary tract infections and pneumonia.Ciprofloxacin is FDA approved for the treatment of urinary tract infections, sexually transmitted infections (gonorrhea and chancroid, skin and soft tissue infection, bone, joint infections, prostatitis, pneumonia, typhoid fever, gastrointestinal infections, lower respiratory tract infections, inhalation anthrax (post-exposure prophylaxis), plague, and salmonellosis, acute bacterial exacerbation of chronic bronchitis.It should be recognized that Neisseria gonorrhea has high rates of resistance to ciprofloxacin. Ciprofloxacin should not be the first-line empirical treatment for respiratory tract infections if penicillin-susceptible Streptococcus pneumoniae is the primary pathogen. Ciprofloxacin is an appropriate treatment option in patients with mixed infections or patients with predisposing factors for Gram-negative infections. According to the American academy of family physicians guidelines, acute bacterial prostatitis can be treated with ciprofloxacin. Ciprofloxacin is also used for chronic bacterial prostatitis(which requires 4-week therapy). Ciprofloxacin is used off-label to treat Crohn's disease associated with perianal fistula.

Livertox Summary

Ciprofloxacin is a second generation fluoroquinolone antibiotic that is widely used in the therapy of mild-to-moderate urinary and respiratory tract infections caused by susceptible organisms. Ciprofloxacin has been linked to rare but convincing instances of liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Quinolones; Fluoroquinolones
Antiinfective Agents

Therapeutic Uses

Anti-Infective Agents; Nucleic Acid Synthesis Inhibitors
Ciprofloxacin (IV, conventional tablets, oral suspension) is used in adults for the treatment of bone and joint infections, including osteomyelitis, caused by susceptible E. cloacae, ... Ps. aeruginosa, or S. marcescens. ... /Included in US product label/
Ciprofloxacin (IV, conventional tablets, oral suspension) is used in adults for the treatment of bone and joint infections, including osteomyelitis, caused by susceptible E. aerogenes, ... E. coli, K. pneumoniae, M. morganii, P. mirabilis, ... . The drug also has been used in adults for the treatment of bone and joint infections caused by susceptible S. aureus, S. epidermidis, other coagulase-negative staphylococci, or Enterococcus faecalis (formerly S. faecalis), but other anti-infectives generally are preferred for these infections. Although resistance to ciprofloxacin has been reported in some strains of oxacillin-resistant S. aureus, oral ciprofloxacin may be a useful alternative to parenteral anti-infectives for the treatment of infections caused by susceptible oxacillin-resistant staphylococci. /NOT included in US product label/
Although only limited experience is available to date, ciprofloxacin is recommended by the American Heart Association (AHA) and Infectious Diseases Society of America (IDSA) as an alternative agent for the treatment of native or prosthetic valve endocarditis caused by fastidious gram-negative bacilli known as the HACEK group (Actinobacillus actinomycetemcomitans, Cardiobacterium hominis, Eikenella corrodens, Haemophilus aphrophilus, H. influenzae, H. parainfluenzae, H. paraphrophilus, Kingella denitrificans, K. kingae). /NOT included in US product label/
For more Therapeutic Uses (Complete) data for CIPROFLOXACIN (53 total), please visit the HSDB record page.

Pharmacology

Ciprofloxacin is a second generation fluoroquinolone that is active against many Gram negative and Gram positive bacteria.[A178870,L6469,L6472,L6475,L6478,L6481,L6484,L6487,L6490,L6493] It produces its action through inhibition of bacterial DNA gyrase and topoisomerase IV.[A178885] Ciprofloxacin binds to bacterial DNA gyrase with 100 times the affinity of mammalian DNA gyrase.[A178894] There is no cross resistance between fluoroquinolones and other classes of antibiotics, so it may be of clinical value when other antibiotics are no longer effective.[A178894] Ciprofloxain and its derivatives are also being investigated for its action against malaria, cancers, and AIDS.[A178885]
Ciprofloxacin is a synthetic broad spectrum fluoroquinolone antibiotic. Ciprofloxacin binds to and inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This agent is more active against Gram-negative bacteria than Gram-positive bacteria. (NCI04)

MeSH Pharmacological Classification

Cytochrome P-450 CYP1A2 Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA02 - Ciprofloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE03 - Ciprofloxacin
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA15 - Ciprofloxacin
S - Sensory organs
S03 - Ophthalmological and otological preparations
S03A - Antiinfectives
S03AA - Antiinfectives
S03AA07 - Ciprofloxacin

Mechanism of Action

Ciprofloxacin acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. Ciprofloxacin's targeting of the alpha subunits of DNA gyrase prevents it from supercoiling the bacterial DNA which prevents DNA replication.
The mechanism by which ciprofloxacin's inhibition of DNA gyrase or topoisomerase IV results in death in susceptible organisms has not been fully determined. Unlike beta-lactam anti-infectives, which are most active against susceptible bacteria when they are in the logarithmic phase of growth, studies using Escherichia coli and Pseudomonas aeruginosa indicate that ciprofloxacin can be bactericidal during both logarithmic and stationary phases of growth; this effect does not appear to occur with gram-positive bacteria (e.g., Staphylococcus aureus). In vitro studies indicate that ciprofloxacin concentrations that approximate the minimum inhibitory concentration (MIC) of the drug induce filamentation in susceptible organisms; high concentrations of the drug result in enlarged or elongated cells that may not be extensively filamented. Although the bactericidal effect of some fluoroquinolones (e.g., norfloxacin) evidently requires competent RNA and protein synthesis in the bacterial cell, and concurrent use of anti-infectives that affect protein synthesis (e.g., chloramphenicol, tetracyclines) or RNA synthesis (e.g., rifampin) inhibit the in vitro bactericidal activity of these drugs, the bactericidal effect of ciprofloxacin is only partially reduced in the presence of these anti-infectives. This suggests that ciprofloxacin has an additional mechanism of action that is independent of RNA and protein synthesis.
Ciprofloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, ciprofloxacin inhibits DNA synthesis in susceptible organisms via inhibition of the enzymatic activities of 2 members of the DNA topoisomerase class of enzymes, DNA gyrase and topoisomerase IV. DNA gyrase and topoisomerase IV have distinct essential roles in bacterial DNA replication. DNA gyrase, a type II DNA topoisomerase, was the first identified quinolone target; DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits. DNA gyrase introduces negative superhelical twists in DNA, an activity important for initiation of DNA replication. DNA gyrase also facilitates DNA replication by removing positive super helical twists. Topoisomerase IV, another type II DNA topoisomerase, is composed of 2 ParC and 2 ParE subunits. DNA gyrase and topoisomerase IV are structurally related; ParC is homologous to GyrA and ParE is homologous to GyrB. Topoisomerase IV acts at the terminal states of DNA replication by allowing for separation of interlinked daughter chromosomes so that segregation into daughter cells can occur. Fluoroquinolones inhibit these topoisomerase enzymes by stabilizing either the DNA-DNA gyrase complex or the DNA-topoismerase IV complex; these stabilized complexes block movement of the DNA replication fork and thereby inhibit DNA replication resulting in cell death.
... Ciprofloxacin is cytotoxic to a variety of cultured mammalian cell lines at concn that deplete cells of mtDNA. The IC50 values for ciprofloxacin varied from 40-80 ug/ml depending on the cell line tested. Cytotoxicity required continuous exposure of cells to drug for 2-4 days, which corresponded to approx three or four cell doublings. Shorter times of drug exposure did not cause significant cytotoxicity. In addition, cells became drug resistant when they were grown under conditions that bypassed the need for mitochondrial respiration. Resistance was not due to a decr in cellular drug accumulation, ... /indicating/ that ciprofloxacin cytotoxicity is caused by the loss of mtDNA encoded functions. Analysis of mtDNA from ciprofloxacin treated cells revealed the presence of site specific, double stranded DNA breaks. ... Exonuclease protection studies indicated that the 5'-, but not the 3', ends of the drug induced DNA breaks were tightly associated with protein. These results suggest that ciprofloxacin may be causing cytotoxicity by interfering with a mitochondrial topoisomerase II like activity, resulting in a loss of mtDNA.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Vapor Pressure

2.85X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

85721-33-1

Absorption Distribution and Excretion

A 250mg oral dose of ciprofloxacin reaches an average maximum concentration of 0.94mg/L in 0.81 hours with an average area under the curve of 1.013L/h\*kg. The FDA reports an oral bioavailability of 70-80% while other studies report it to be approximately 60%. An early review of ciprofloxacin reported an oral bioavailability of 64-85% but recommends 70% for all practical uses.
27% of an oral dose was recovered unmetabolized in urine compared to 46% of an intravenous dose. Collection of radiolabelled ciprofloxacin resulted in 45% recovery in urine and 62% recovery in feces.
Cirpofloxacin follws a 3 compartment distribution model with a central compartment volume of 0.161L/kg and a total volume of distribution of 2.00-3.04L/kg.
The average renal clearance after a 250mg oral dose is 5.08mL/min\*kg. Following a 100mg intravenous dose, the average total clearance is 9.62mL/min\*kg, average renal clearance is 4.42mL/min\*kg, and average non renal clearance is 5.21mL/min\*kg.
Based on population pharmacokinetics, bioavailability of ciprofloxacin oral suspension in children is approximately 60%. Following a single oral dose of 10 mg/kg of ciprofloxacin given as the oral suspension to children 4 months to 7 years of age, the mean peak plasma concentration was 2.4 ug/mL. There was no apparent age dependence and no increase in peak plasma concentrations following multiple doses.
When extended-release tablets containing ciprofloxacin hydrochloride (ProQuin XR) are administered with food, approximately 87% of the drug is gradually released from the tablet over a 6- hour period. When administered following a meal, peak plasma concentrations are attained approximately 4.5-7 hours after the dose. Bioavailability is substantially lower if ProQuin XR tablets are given while fasting. In healthy adults receiving ProQuin XR extended-release tablets in a dosage of 500 mg once daily given following a standardized meal, peak plasma concentrations at steady state (day 3) average 0.82 mcg/mL and are attained 6.1 hours after the dose. /Ciprofloxacin hydrochloride/
Following oral administration of extended-release tablets containing ciprofloxacin hydrochloride and base (Cipro XR), peak plasma concentrations of ciprofloxacin are attained within 1-4 hours. Cipro XR tablets contain approximately 35% of the dose within an immediate-release component; the remaining 65% of the dose is contained in a slow-release matrix. Oral administration of ciprofloxacin 500 mg daily as Cipro XR extended-release tablets or 250 mg twice daily as conventional tablets results in steady-state mean peak plasma concentrations of 1.59 or 1.14 ug/mL, respectively; however, the area under the concentration-time curve (AUC) is similar with both regimens. /Ciprofloxacin hydrochloride/
Peak serum concentrations of ciprofloxacin and AUCs of the drug are slightly higher in geriatric patients than in younger adults; this may occur because of increased bioavailability, reduced volume of distribution, and/or reduced renal clearance in these patients. Single-dose oral studies using ciprofloxacin conventional tablets and single- and multiple-dose IV studies indicate that, compared with younger adults, peak plasma concentrations are 16-40% higher, mean AUC is approximately 30% higher, and elimination half-life is prolonged approximately 20% in individuals older than 65 years of age. These differences can be at least partially attributed to decreased renal clearance in this age group and are not clinically important.
For more Absorption, Distribution and Excretion (Complete) data for CIPROFLOXACIN (18 total), please visit the HSDB record page.

Metabolism Metabolites

Ciprofloxacin is primarily metabolized by CYP1A2. The primary metabolites oxociprofloxacin and sulociprofloxacin make up 3-8% of the total dose each. Ciprofloxacin is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin. These 4 metabolites account for 15% of a total oral dose. There is a lack of available data on the enzymes and types of reactions involved in forming these metabolites.
The drug is partially metabolized in the liver by modification of the piperazinyl group to at least 4 metabolites. These metabolites, which have been identified as desethyleneciprofloxacin (M1), sulfociprofloxacin (M2), oxociprofloxacin (M3), and N-formylciprofloxacin (M4), have microbiologic activity that is less than that of the parent drug but may be similar to or greater than that of some other quinolones (e.g., M3 and M4 are comparable to norfloxacin for certain organisms).
Hepatic. Four metabolites have been identified in human urine which together account for approximately 15% of an oral dose. The metabolites have antimicrobial activity, but are less active than unchanged ciprofloxacin. Route of Elimination: Approximately 40 to 50% of an orally administered dose is excreted in the urine as unchanged drug. Half Life: 4 hours

Associated Chemicals

Ciprofloxacin hydrochloride;86393-32-0

Wikipedia

Ciprofloxacin

FDA Medication Guides

CIPRO
CIPROFLOXACIN HYDROCHLORIDE
CIPROFLOXACIN
TABLET;ORAL
INJECTABLE;INJECTION
FOR SUSPENSION;ORAL
BAYER HLTHCARE
09/20/2024
03/25/2022
CIPRO IN DEXTROSE 5% IN PLASTIC CONTAINER
CIPROFLOXACIN
INJECTABLE;INJECTION
BAYER HLTHCARE
03/25/2022
CIPRO XR
CIPROFLOXACIN; CIPROFLOXACIN HYDROCHLORIDE
TABLET, EXTENDED RELEASE;ORAL
03/30/2021

Drug Warnings

/BOXED WARNING/ WARNING: Fluoroquinolones, including Cipro, are associated with an increased risk of tendinitis and tendon rupture in all ages. This risk is further increased in older patients usually over 60 years of age, in patients taking corticosteroid drugs, and in patients with kidney, heart or lung transplants.
/BOXED WARNING/ WARNING: Fluoroquinolones, including Cipro, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Cipro in patients with known history of myasthenia gravis.
In 4 corneal transplantation patients treated preoperatively with ciprofloxacin ophthalmic drops, microprecipitates associated with damaged corneal epithelium were noted in 2 patients. Another patient developed a large macroprecipitate in a corneal ulcer. All specimens were examined by electron microscopy & high-pressure liquid chromatography. The crystalline precipitates were pure ciprofloxacin. The macroprecipitate demonstrated a large zone of inhibition on agar plates seeded with a susceptible organism at 24 & 48 hr. It was bioactive & bioavailable in vitro.
Serious and occasionally fatal hypersensitivity (anaphylactic) reactions, some following the first dose, have been reported in patients receiving quinolone therapy. Some reactions were accompanied by cardiovascular collapse, loss of consciousness, tingling, pharyngeal or facial edema, dyspnea, urticaria, and itching. Only a few patients had a history of hypersensitivity reactions. Serious anaphylactic reactions require immediate emergency treatment with epinephrine. Oxygen, intravenous steroids, and airway management, including intubation, should be administered as indicated.
For more Drug Warnings (Complete) data for CIPROFLOXACIN (41 total), please visit the HSDB record page.

Biological Half Life

The average half life following a 250mg oral dose was 4.71 hours and 3.65 hours following a 100mg intravenous dose. Generally the half life is reported as 4 hours.
The serum elimination half-life of ciprofloxacin in adults with normal renal function is 3-7 hours. Following IV administration in healthy adults, the distribution half-life of ciprofloxacin averages 0.18-0.37 hours and the elimination half-life averages 3-4.8 hours. The elimination half-life of the drug is slightly longer in geriatric adults than in younger adults, and ranges from 3.3-6.8 hours in adults 60-91 years of age with renal function normal for their age. Based on population pharmacokinetic analysis of pediatric patients with various infections, the predicted mean half-life of ciprofloxacin in children is approximately 4-5 hours. In patients with impaired renal function, serum concentrations of ciprofloxacin are higher and the half-life prolonged. In adults with creatinine clearances of 30 mL/minute or less, half-life of the drug ranges from 4.4-12.6 hours.
t1/2 for ciprofloxacin- normal: 4 (hr), anephric: 8.5 (hr) /from table/

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Condensation of 2,4-dichloro-5-fluorobenzoylchloride with diethyl malonate by means of magnesium ethoxide in ether gives diethyl 2,4-dichloro-5-fluorobenzoylmalonate, which is partially hydrolyzed and decarboxylated with p-toluenesulfonic acid-water, yielding ethyl 2,4-dichloro-5-fluorobenzoylacetate. Condensation of this with triethylorthoformate in refluxing acetic anhydride affords ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate, which is treated with cyclopropylamine in ethanol to give ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cycloporpylaminoacrylate. Cyclization with NaH in refluxing dioxane then yields 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which is finally condensed with piperazine in hot DMSO to yield ciprofloxacin.

General Manufacturing Information

SRP: Medication used to treat Anthrax, Plague, Cholera, Bacterial Meningitis and many other serious infections.

Analytic Laboratory Methods

... In vitro release of ciprofloxacin hydrochloride in presence of various antacids like sodium bicarbonate, calcium hydroxide, calcium carbonate, aluminum hydroxide, magnesium hydroxide, magnesium carbonate, magnesium trisilicate and magaldrate has been studied on BP 2002 dissolution test apparatus. Drug in each case was analyzed either by measuring the absorbance of aliquots at 278 and 316 nm on a UV/VIS spectrophotometer, or by reversed-phase high-performance liquid chromatographic (RP-HPLC) method. These studies were carried out in simulated gastric and intestinal juices for three hours at 37 degrees C. The availability of ciprofloxacin was found to be markedly retarded in presence of all the antacids studied.
Two kinetic spectrophotometric methods were developed for determination of ciprofloxacin (CIP) in a pharmaceutical preparation. The methods are based on oxidation of CIP with potassium permanganate in alkaline media and measurement of the enhancement in the absorbance of manganate ion at 603 nm by spectrophotometry. The calibration graphs were constructed using the initial rate and fixed time methods. The linearity range for concentrations of CIP was found to be 4.0-20.0 microg/mL. The RSD /relative standard deviation/ values for intraday and interday precision were 0.05-0.50 and 0.07-0.63%, respectively. The procedures were applied successfully for determination of CIP in commercial tablets. The results compared well with those from a reference HPLC method. The proposed methods can be recommended for routine analysis of CIP in QC laboratories.
A simple and rapid HPLC method with UV detection was developed for the separation of ciprofloxacin, levofloxacin and moxifloxacin. Chromatography was carried out using a BDS Hypersil C18 (100 x 4.6 mm, 2.4 microm) HPLC column and an isocratic mobile phase consisting of MeOH/25 mM phosphate buffer 28/72 (v/v) at pH 3 and flow rate 1 ml.min-1 . The effect of mobile phase variables such as methanol content, pH and buffer concentration on the chromatographic behavior of the three fluoroquinolones was investigated. The retention behavior on a sub 3 microm C18 column was also compared with that on three different calixarene-bonded and on monolithic stationary phases. The results indicate that some differences exist between these three types of stationary phases, particularly in the effect of buffer concentration on the retention mechanism of the three used FQs on calixarene-bonded stationary phases.

Clinical Laboratory Methods

A simple and fast liquid chromatographic method coupled with fluorescence detection (LC-FD) is reported, for the first time, for the simultaneous quantification of norfloxacin (NOR), ciprofloxacin (CIP) and lomefloxacin (LOM) in human plasma, using levofloxacin as internal standard (IS). Sample preparation consists of a single-step precipitation of plasma proteins followed by vortex-mixing and centrifugation. Chromatographic separation was achieved within 7? min on a reversed-phase C(18) column with a mobile phase consisting of 0.1% aqueous formic acid (pH = 3.0, triethylamine)-methanol (82:18, v/v) pumped isocratically at 1.2 mL/min. The detector was set at excitation/emission wavelengths of 278/450 nm. Calibration curves were linear (r(2) > or = 0.994) in the range of 0.02-5.0 ug/mL, and the limit of quantification was established at 0.02 ug/mL for all analytes (NOR, CIP and LOM). The overall precision did not exceed 8.19% and accuracy was within + or - 10.91%. NOR, CIP and LOM were extracted from human plasma with an overall mean recovery ranged from 90.1 to 111.5%. No interferences were observed at the retention times of the analytes and IS. This novel LC-FD method enables the reliable determination of NOR, CIP and LOM in a single chromatographic run, which may be suitable to support human pharmacokinetic-based studies with those antimicrobial agents.
... /The authors/ describe a rapid, selective and sensitive HPLC method coupled with fluorescence detection for determination of ciprofloxacin in human plasma. Internal standard (IS; sarafloxacin) was added to plasma aliquots (200 uL) prior to protein precipitation with acetonitrile. Ciprofloxacin and IS were eluted on a Synergi Max-RP analytical column (150 mmx4.6 mm i.d., 5 um particle size) maintained at 40 °C. The mobile phase comprised a mixture of aqueous orthophosphoric acid (0.025 M)/methanol/acetonitrile (75/13/12%, v/v/v); the pH was adjusted to 3.0 with triethylamine. A fluorescence detector (excitation/emission wavelength of 278/450 nm) was used. Retention times for ciprofloxacin and IS were approximately 3.6 and 7.0 min, respectively. Calibration curves of ciprofloxacin were linear over the concentration range of 0.02-4 ug/mL, with correlation coefficients (r(2))=0.998. Intra- and inter-assay relative standard deviations (SD) were <8.0% and accuracy values ranged from 93% to 105% for quality control samples (0.2, 1.8 and 3.6 ug/mL). The mean (SD) extraction recoveries for ciprofloxacin from spiked plasma at 0.08, 1.8 and 3.6 ug/mL were 72.8 + or - 12.5% (n=5), 83.5 + or - 5.2% and 77.7 + or - 2.0%, respectively (n=8 in both cases). The recovery for IS was 94.5 + or - 7.9% (n=15). The limits of detection and quantification were 10 ng/mL and 20 ng/mL, respectively. Ciprofloxacin was stable in plasma for at least one month when stored at -15 °C to -25 °C and -70 °C to -90 °C. This method was successfully applied to measure plasma ciprofloxacin concentrations in a population pharmacokinetics study of ciprofloxacin in malnourished children.
... An analytical method adapted to neonates was developed for the determination of ciprofloxacin plasma concentration. After a simple protein precipitation, analytes were separated on a micro-liquid chromatography and quantified by mass spectrometry, with D8-ciprofloxacin as internal standard. The calibration range was linear from 25 to 3000 ng/mL. Intra- and inter-day precision was less than 2.4 and 4.1%, respectively. The acceptance criteria of accuracy (between 85 and 115%) were met in all cases. A plasma volume of 150 uL was required to achieve the limit of quantification of 25 ng/mL. The method was successfully applied to routine monitoring of ciprofloxacin in pediatric patients and also used in preclinical studies.
... /Authors studied/ the development of a simple and fairly rapid methodology for simultaneous determination/separation of three frequently co-administered drugs; ciprofloxacin (CIP), paracetamol (PCT) and diclofenac sodium (DIC) using capillary electrophoresis (CE) with UV detection at 260 nm. Separation was achieved in only 6.5 min with a simple buffer of sodium tetraborate (50 mM) at pH 9.0. The Parameters affecting the separation and detection were optimized. The calibration curves were linear in the range of 5-500 ug/mL for CIP, 5-250 ug/mL for PCT and 1-125 ug/mL for DIC sodium under the optimized conditions. The lower limit of detection (LOD) was found to be 1 ug/mL for CIP & PCT and 0.5 ug/mL for DIC. The method was successfully used for the analysis of drugs in commercial pharmaceutical formulations and simultaneously from patient's urine sample with RSD 0.5-2.4%. Results obtained with CE method are compared with standard HPLC procedure and were found in good agreement
For more Clinical Laboratory Methods (Complete) data for CIPROFLOXACIN (11 total), please visit the HSDB record page.

Storage Conditions

Ciprofloxacin hydrochloride conventional tablets should be stored in tight containers at a temperature less than 30 °C, and protected from intense UV light. Extended-release tablets containing ciprofloxacin hydrochloride and base (Cipro XR) and extended-release tablets containing ciprofloxacin hydrochloride (ProQuin XR) should be stored at 25 °C, but may be exposed to temperatures ranging from 15-30 °C. Ciprofloxacin microcapsules for oral suspension and the diluent provided by the manufacturer should be stored at less than 25 °C and protected from freezing. Following mixture with the diluent, ciprofloxacin oral suspension should be stored at less than 30 °C and protected from freezing, and is stable for 14 days when stored at room temperature or in a refrigerator.
Ciprofloxacin for oral suspension: Prior to reconstitution, store below 25 °C (77 °F). Protect from freezing. After reconstitution, store below 30 °C (86 °F). Protect from freezing. The suspension is stable for 14 days when stored in a refrigerator or at room temperature below 39 °C or 86 °F.
Ciprofloxacin tablets USP: Store below 30 °C (86 °F) in a well closed container.
Ciprofloxacin injection USP: Store in a cool place between 8 and 15 °C (46-59 °F) or at controlled room temperature (between 20 and 25 °C (68 and 77 °F). ... Protect from light and freezing.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Serious and fatal reactions have been reported in patients receiving concurrent administration of ciprofloxacin and theophylline. These reactions have included cardiac arrest, seizure, status epilepticus, and respiratory failure. Although similar serious adverse effects have been reported in patients receiving theophylline alone, the possibility that these reactions may be potentiated by ciprofloxacin cannot be eliminated. If concomitant use cannot be avoided, serum levels of theophylline should be monitored and dosage adjustments made as appropriate.
... The effects of aluminum hydroxide ... and calcium carbonate ... on the bioavailability of ciprofloxacin /was determined in/ ... a 3 way randomized, crossover study was concluded in 12 healthy male volunteers (ages 21-45 yr) that consisted of 3 treatments: 750 mg ciprofloxacin alone, 750 mg ciprofloxacin with 3.4 g calcium carbonate or 1.8 g aluminum hydroxide admin 5 min before ciprofloxacin. The relative bioavailability of ciprofloxacin was reduced to 60% and 15% of control values when given with calcium carbonate and aluminum hydroxide, respectively. ... It was concluded that antacids containing either aluminum or calcium should not be given concurrently with ciprofloxacin.
Ciprofloxacin, given to a patient successfully treated with methadone for more than 6 yrs, caused profound sedation, confusion, & respiratory depression. We suggest that this was caused by ciprofloxacin inhibition of CYP1A2 & CYP3A4 activity, 2 of the cytochrome p450 isozymes involved in the metab of methadone.
Synergism does not occur in vitro when ciprofloxacin is used in conjunction with vancomycin against Staphylococcus epidermidis, S. aureus (including oxacillin-resistant S. aureus), Corynebacterium, or Listeria monocytogenes.
For more Interactions (Complete) data for CIPROFLOXACIN (35 total), please visit the HSDB record page.

Stability Shelf Life

Ciprofloxacin hydrochloride ophthalmic solution should be stored in tight, light-resistant containers at 2-25 °C. When stored as directed, the commercially available ophthalmic solution has an expiration date of 24 months following the date of manufacture. Ciprofloxacin hydrochloride ophthalmic ointment should be stored at 2-25 °C. Ciprofloxacin hydrochloride and hydrocortisone otic suspension should be stored in light-resistant containers below 25 °C; freezing should be avoided. Ciprofloxacin hydrochloride and dexamethasone otic suspension should be stored at 15-30 °C and protected from light; freezing should be avoided.
Ciprofloxacin hydrochloride tablets should be stored in tight containers at a temperature <30 °C. The drug should be protected from intense uv light. Ciprofloxacin microcapsules for oral suspension & the diluent provided by the manufacturer should be stored at <25 °C & protected from freezing. Following mixture with the diluent, ciprofloxacin oral suspension should be stored at <30 °C & protected from freezing, & is stable for 14 days when stored at room temperature or in a refrigerator.
The compatibility of 10 mg/ml ciprofloxacin injection in 0.9% sodium chloride and 5% dextrose soln were /mixed/ with other injectable drugs, including amikacin sulfate, aminophylline, clindiamycin phosphate, gentamicin phosphate, tobramycin sulfate and metronidazole ... soln ... were stored for up to 48 hr at room temperature and under refrigeration. Eight hr after amikacin was mixed with ciprofloxacin in sodium chloride soln and refrigerated, the drug concn was 89% of the original. Admixtures of the precipitate formed immediately whenever ciprofloxacin was mixed with aminophylline or clindamycin. /Results indicate/ that ciprofloxacin was incompatable with aminophylline and clindamycin, and that its compatibility with amikacin depended upon the vehicle and storage temperature.
... The physical and chemical compatibilities of ciprofloxacin lactate infusion with other commonly used iv admin drugs /was investigated/ Ciprofloxacin lactate injection in a commercially available concn of 2 mg/ml was mixed with 15 iv drugs during a simulated Y-site injection. Of the 15 drugs /examined/ , only heparin, furosemide and teicoplanin were found to be incompatible with ciprofloxacin. ... /Ciprofloxacin lactate/

Dates

Last modified: 08-15-2023
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